Product packaging for N4-Acetylsulfamethazine(Cat. No.:CAS No. 100-90-3)

N4-Acetylsulfamethazine

Numéro de catalogue: B023492
Numéro CAS: 100-90-3
Poids moléculaire: 320.37 g/mol
Clé InChI: LJKAKWDUZRJNPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N(4)-Acetylsulfamethazine (CAS 35255-37-9), also known as Acetylsulfadimidine, is a key metabolite of the antibacterial agent Sulfamethazine (Sulfadimidine) . With the molecular formula C14H16N4O3S and a molecular weight of 320.37 g/mol, this off-white compound is a subject of interest in several research fields . Its primary application is in pharmaceutical and environmental research, where it serves as a critical marker for studying the metabolic fate, pharmacokinetics, and environmental persistence of sulfonamide antibiotics . Studies simulating aerobic transformation in environmental waters have shown that N4-Acetylsulfamethazine exhibits significant persistence, underscoring its value as a model compound for investigating the long-term environmental impact and biodegradation pathways of sulfonamide metabolites . Furthermore, its use in regioselective acylation studies highlights its utility in advanced chemical synthesis and analytical method development . Researchers employ this compound to develop and validate sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of sulfonamides and their metabolites in complex matrices like wastewater, surface water, and biological samples . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N4O3S B023492 N4-Acetylsulfamethazine CAS No. 100-90-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKAKWDUZRJNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142848
Record name N(4)-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-90-3
Record name N4-Acetylsulfamethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Acetylsulfamethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N4-Acetylsulfamethazine: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine. As a major metabolite, understanding its chemical properties and structure is crucial for pharmacokinetic studies, residue analysis in food products of animal origin, and toxicological assessments. This technical guide provides an in-depth overview of the core chemical characteristics of this compound, detailed experimental methodologies for its analysis, and visual representations of its structure and analytical workflow.

Chemical Properties

The chemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₄O₃S[1][2][3]
Molecular Weight 320.37 g/mol [1][2][3]
IUPAC Name N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide[1]
Synonyms N4-Acetylsulfadimidine, Acetylsulfadimidine[3]
CAS Number 100-90-3[3]
Melting Point 249-251 °C[4]
Boiling Point Not experimentally determined. Predicted to be 585.5 ± 60.0 °C.
Water Solubility 929.1 mg/L at 37 °C. Generally considered to have low water solubility.[4]
pKa Not experimentally determined for this compound. The parent compound, sulfamethazine, has a pKa of 7.4. It is predicted that the pKa of the sulfonamide group in this compound is slightly more acidic due to the electron-withdrawing nature of the acetyl group.
logP (Octanol-Water Partition Coefficient) Not experimentally determined. Predicted values range from 1.5 to 2.5, suggesting moderate lipophilicity.

Chemical Structure

This compound is characterized by a central benzene ring substituted with an acetamido group and a sulfonamide group. The sulfonamide nitrogen is further linked to a dimethylpyrimidine ring.

N4_Acetylsulfamethazine_Structure cluster_pyrimidine Dimethylpyrimidine Ring cluster_benzene Benzene Ring cluster_sulfonamide Sulfonamide Group cluster_acetamido Acetamido Group p1 N p2 C p1->p2 p3 C p2->p3 c_ch3_1 c_ch3_1 p2->c_ch3_1 CH₃ p4 N p3->p4 p5 C p4->p5 n_s N p4->n_s p6 C p5->p6 c_ch3_2 c_ch3_2 p5->c_ch3_2 CH₃ p6->p1 b1 C b2 C b1->b2 s S b1->s b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 n_a N b4->n_a b6 C b5->b6 b6->b1 o1 O s->o1 o2 O s->o2 s->n_s c_a C n_a->c_a o_a O c_a->o_a c_ch3_a CH₃ c_a->c_ch3_a

Caption: Chemical structure of this compound.

Experimental Protocols

Determination of Water Solubility (Shake-Flask Method)

This protocol is a generalized procedure based on the OECD Guideline for Testing of Chemicals, Section 105.

  • Preparation of the Test Solution: Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the solution to separate the undissolved solid from the saturated aqueous phase.

  • Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The water solubility is reported as the mean concentration from at least three replicate experiments.

Determination of pKa (Potentiometric Titration)
  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Determination of logP (Shake-Flask Method)

This protocol follows the OECD Guideline for Testing of Chemicals, Section 107.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water. Add a known volume of the other phase to a separation funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the analyte between the two phases to reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Workflow for Quantification in Biological Matrices

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples such as tissue or plasma.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Tissue) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC Separation (Reversed-Phase C18 Column) Concentration->HPLC Detection UV or Mass Spectrometric Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A logical workflow for the analysis of this compound.

Conclusion

References

An In-Depth Technical Guide to the Synthesis and Characterization of N4-Acetylsulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N4-Acetylsulfamethazine, a primary metabolite of the sulfonamide antibiotic sulfamethazine. This document details the chemical properties, a robust synthesis protocol, and extensive characterization data for this compound, which is crucial for research in drug metabolism, pharmacokinetics, and toxicology.

Chemical Properties

This compound, with the chemical formula C14H16N4O3S, is the acetylated form of sulfamethazine at the N4 position of the aniline amino group.[1] This modification significantly alters the physicochemical properties of the parent drug, affecting its solubility, distribution, and clearance in biological systems.

PropertyValue
Molecular Formula C14H16N4O3S
Molecular Weight 320.37 g/mol [1]
CAS Number 100-90-3
Appearance Off-white solid
Melting Point 249-251 °C

Synthesis of this compound

The synthesis of this compound is achieved through the selective N-acetylation of sulfamethazine. The use of acetic anhydride in glacial acetic acid is a preferred method to favor the formation of the monoacetylated product at the more nucleophilic N4-amino group, as opposed to the less reactive sulfonamide nitrogen.

Synthesis_Pathway Sulfamethazine Sulfamethazine N4_Acetylsulfamethazine This compound Sulfamethazine->N4_Acetylsulfamethazine + Acetic Anhydride AceticAnhydride Acetic Anhydride GlacialAceticAcid Glacial Acetic Acid (Solvent)

Caption: Synthesis of this compound.

Experimental Protocol: Acetylation of Sulfamethazine

This protocol outlines the laboratory procedure for the synthesis of this compound.

Materials:

  • Sulfamethazine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Ethanol (for recrystallization)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfamethazine in a minimal amount of glacial acetic acid with gentle warming.

  • Acetylation: To the stirred solution, add a slight molar excess of acetic anhydride dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water with constant stirring to precipitate the crude this compound.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any remaining acetic acid and unreacted reagents.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: Determine the melting point of the purified product and perform spectroscopic analysis to confirm its identity and purity.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (1H and 13C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.07Singlet3H-C(O)CH₃ (acetyl protons)[2]
~ 2.25Singlet6H-CH₃ (pyrimidinyl methyl protons)
~ 6.50Singlet1HPyrimidinyl C-H
~ 7.60Doublet2HAromatic protons ortho to -NHAc
~ 7.90Doublet2HAromatic protons ortho to -SO₂-
~ 10.27Singlet1H-NH-C(O)- (amide proton)[2]
~ 11.50Singlet1H-SO₂-NH- (sulfonamide proton)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~ 24.5-C(O)CH₃ (acetyl methyl carbon)[2]
~ 23.5Pyrimidinyl -CH₃ carbons
~ 110-160Aromatic and pyrimidinyl carbons[2]
~ 169.4-C(O)CH₃ (carbonyl carbon)[2]
~ 158.0Pyrimidinyl C-N
~ 168.0Pyrimidinyl C-N
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3300-3200N-H StretchAmide and Sulfonamide
~ 3100-3000C-H StretchAromatic
~ 2950-2850C-H StretchAliphatic (-CH₃)
~ 1700C=O StretchAmide I band[2]
~ 1600, 1500C=C StretchAromatic ring
~ 1540N-H BendAmide II band[2]
~ 1350, 1150S=O StretchSulfonamide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

m/zAssignment
321.1016[M+H]⁺ (protonated molecular ion)[1]
255[M - SO₂NH]⁺ or other fragment[1]
213Fragment ion
198.0205Fragment ion[1]
156[H₂N-C₆H₄-SO₂]⁺ fragment
124.086Fragment ion[1]
108[H₂N-C₆H₄-NH]⁺ fragment
92[C₆H₅NH₂]⁺ fragment

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocol and spectroscopic data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry, enabling the reliable preparation and identification of this important metabolite for further scientific investigation.

References

N4-Acetylsulfamethazine: A Technical Guide on its Role and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-Acetylsulfamethazine is the primary metabolite of the sulfonamide antibiotic, sulfamethazine. While sulfamethazine is a potent antibacterial agent, its N4-acetylated form is generally considered to be microbiologically inactive. This guide delves into the well-established mechanism of action of the parent compound, sulfamethazine, to provide a clear understanding of the biochemical pathways targeted by this class of antibiotics. The lack of activity in this compound is a critical consideration in pharmacology and toxicology, influencing the compound's pharmacokinetic profile and clearance. This document will explore the foundational mechanism of sulfonamides, the structural distinctions of this compound, and the implications of its formation.

The Sulfonamide Mechanism of Action: Targeting Folate Synthesis

Sulfonamides, including the parent compound sulfamethazine, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[][2] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria.[3][4] Bacteria rely on this pathway to produce essential precursors for DNA, RNA, and protein synthesis.[][5]

The mechanism can be broken down into the following key steps:

  • Structural Analogy: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5]

  • Competitive Inhibition: Due to this structural similarity, sulfonamides compete with PABA for the active site of the DHPS enzyme.[2][5]

  • Disruption of Folate Synthesis: By binding to DHPS, sulfonamides prevent the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the precursor to dihydrofolate.[]

  • Bacteriostasis: The inhibition of folic acid synthesis ultimately leads to a depletion of essential metabolites, thereby halting bacterial growth and replication.[][3] It is important to note that sulfonamides are typically bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria.[3]

Humans and other mammals are not affected by sulfonamides because they do not synthesize their own folic acid and instead obtain it from their diet.[3]

This compound: An Inactive Metabolite

This compound is formed in the body through the acetylation of the N4 amino group of sulfamethazine. This metabolic process is a common pathway for the detoxification and elimination of sulfonamides.

Crucially, studies have demonstrated that N4-acetylated sulfonamide metabolites, including this compound, possess no significant antimicrobial activity.[6] The addition of the acetyl group at the N4 position alters the molecule's structure in such a way that it can no longer effectively bind to the active site of dihydropteroate synthase. This structural change is the primary reason for its lack of antibacterial action.

Data Presentation

Table 1: Comparative Activity of Sulfamethazine and its N4-Acetyl Metabolite
CompoundTarget EnzymeMechanism of ActionAntimicrobial Activity
Sulfamethazine Dihydropteroate Synthase (DHPS)Competitive inhibitor of PABAActive
This compound Dihydropteroate Synthase (DHPS)Ineffective binding to the active siteInactive [6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared to a specific cell density (e.g., 1 x 10^5 CFU/mL) in a suitable growth medium such as Mueller-Hinton broth.

  • Preparation of Test Compounds: Serial dilutions of sulfamethazine and this compound are prepared in the growth medium.

  • Incubation: The bacterial inoculum is added to each dilution of the test compounds in a microtiter plate. Positive (no drug) and negative (no bacteria) controls are included.

  • Reading of Results: The microtiter plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

  • Interpretation: A low MIC value indicates high antimicrobial activity, while a high MIC value (or no inhibition at the highest concentration tested) indicates low or no activity. For this compound, the expected result is a very high or undetectable MIC.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the activity of the DHPS enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant DHPS enzyme is purified. The substrates, para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate, are prepared in a suitable buffer.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor (sulfamethazine or this compound).

  • Enzyme Reaction: The enzymatic reaction is initiated by the addition of the substrates.

  • Detection of Product Formation: The rate of formation of the product, dihydropteroic acid, is measured. This can be done using various methods, such as spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined. A lower IC50 value indicates a more potent inhibitor. The expected IC50 for this compound would be significantly higher than that of sulfamethazine, indicating poor inhibitory activity.

Visualizations

Folic_Acid_Synthesis_Pathway cluster_bacterial_cell Bacterial Cell cluster_inhibition Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolate Dihydrofolate (DHF) Dihydropteroic_acid->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides_Amino_Acids Nucleotides & Amino Acids (Essential for growth) Tetrahydrofolate->Nucleotides_Amino_Acids Sulfamethazine Sulfamethazine Sulfamethazine->DHPS Competitive Inhibition N4_Acetylsulfamethazine This compound (Inactive)

Figure 1: Mechanism of action of sulfamethazine on the bacterial folic acid synthesis pathway.

Experimental_Workflow cluster_mic MIC Determination cluster_dhps DHPS Inhibition Assay bacterial_culture Prepare Bacterial Inoculum incubation_mic Incubate with Bacteria (18-24h, 37°C) bacterial_culture->incubation_mic serial_dilutions Prepare Serial Dilutions of Test Compounds serial_dilutions->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic enzyme_prep Prepare Recombinant DHPS Enzyme & Substrates inhibition_assay Pre-incubate Enzyme with Inhibitors enzyme_prep->inhibition_assay reaction Initiate Enzymatic Reaction inhibition_assay->reaction detection Measure Product Formation (e.g., HPLC) reaction->detection analysis Calculate % Inhibition and IC50 Value detection->analysis

Figure 2: Experimental workflows for determining antimicrobial activity and enzyme inhibition.

Conclusion

References

N4-Acetylsulfamethazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Core Properties, Analytical Methodologies, and Research Significance

Abstract

N4-Acetylsulfamethazine is the principal metabolite of sulfamethazine, a sulfonamide antibiotic widely employed in veterinary medicine.[1] Its formation, primarily in the liver, is a critical step in the detoxification and elimination of the parent drug. The scientific significance of this compound extends across multiple disciplines, including pharmacology, toxicology, environmental science, and analytical chemistry. Understanding its chemical characteristics, metabolic pathways, and the methods for its detection is paramount for drug development professionals, researchers, and scientists. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, metabolic fate, and its crucial role in research. It offers in-depth experimental protocols for its analysis and visual representations of its metabolic pathway and analytical workflows to facilitate a deeper understanding.

Introduction

Sulfamethazine, a member of the sulfonamide class of antibiotics, has been a cornerstone in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[2] Its efficacy is intrinsically linked to its metabolic fate within the animal. The primary route of metabolism for sulfamethazine is N-acetylation, a phase II biotransformation reaction that results in the formation of this compound.[3] This metabolite is generally considered to be microbiologically inactive.[1]

The significance of this compound in research is multifaceted. In pharmacology and toxicology, it serves as a key biomarker for studying the pharmacokinetics and metabolism of sulfamethazine. The rate and extent of its formation can influence the parent drug's efficacy and potential for toxicity. In the realm of food safety and regulatory science, monitoring the residues of both sulfamethazine and this compound in animal-derived food products is crucial to prevent human exposure to antimicrobial residues. Furthermore, its presence in the environment is an indicator of agricultural runoff and has implications for the study of environmental contamination and the development of antibiotic resistance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing analytical methods and for predicting its environmental fate and transport.

PropertyValueReference
CAS Number 100-90-3[2]
Molecular Formula C14H16N4O3S[1]
Molecular Weight 320.37 g/mol [1]
Appearance Off-White SolidMedKoo Biosciences
IUPAC Name N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide[1]
Solubility Relatively low solubility in water[2]
Stability Stable under normal conditions, may degrade under extreme pH or temperature[2]

Metabolism and Pharmacokinetics

The biotransformation of sulfamethazine to this compound is primarily catalyzed by the N-acetyltransferase (NAT) enzymes, which are predominantly found in the liver.[4] This enzymatic reaction involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N4-amino group of sulfamethazine.

Metabolic Pathway

The acetylation of sulfamethazine is a crucial detoxification step, rendering the molecule more water-soluble and facilitating its excretion from the body, mainly through urine.[5] The efficiency of this process can vary between species and even among individuals within a species, a phenomenon known as genetic polymorphism, which can lead to "fast" or "slow" acetylator phenotypes.[6]

cluster_0 Hepatic Biotransformation Sulfamethazine Sulfamethazine NAT N-acetyltransferase (NAT) Enzyme Sulfamethazine->NAT Substrate AcetylCoA Acetyl-Coenzyme A AcetylCoA->NAT Co-substrate N4_Acetylsulfamethazine This compound NAT->N4_Acetylsulfamethazine Product CoA Coenzyme A NAT->CoA By-product

Figure 1: Metabolic pathway of Sulfamethazine to this compound.
Pharmacokinetic Parameters

While the pharmacokinetics of sulfamethazine have been extensively studied, data specifically for this compound are less abundant. The following table summarizes key pharmacokinetic parameters of the parent drug, sulfamethazine, in pigs, which provides context for the formation and elimination of its N4-acetylated metabolite. Following intravenous administration in pigs, the mean elimination half-life of sulfamethazine is approximately 12.4 hours.[7] Acetylation is a major elimination pathway for sulfamethazine in pigs.[7]

Table 1: Pharmacokinetic Parameters of Sulfamethazine in Pigs (Intravenous Administration)

ParameterValueReference
Elimination Half-life (t1/2) 12.4 h[7]
Volume of Distribution (Vd) 0.77 ± 0.06 L/kg[8]
Clearance (Cl) 0.054 ± 0.001 L/kg/h[8]
Area Under the Curve (AUC) 1485 ± 41 mg/h/L[8]

Note: These parameters are for the parent drug, sulfamethazine, and provide an indirect understanding of the kinetics of this compound formation and clearance.

Significance in Research

This compound is a critical molecule in various research domains:

  • Drug Metabolism and Pharmacokinetics: It serves as a fundamental tool for studying the activity and polymorphism of N-acetyltransferase enzymes. Research in this area helps in understanding inter-individual and inter-species differences in drug metabolism, which is crucial for dose adjustments and predicting drug-drug interactions.[9]

  • Food Safety and Residue Analysis: Regulatory agencies worldwide have established maximum residue limits (MRLs) for sulfamethazine and its metabolites in food products of animal origin to protect consumers.[10][11][12][13] The development of sensitive and reliable analytical methods for the detection of this compound in tissues, milk, and other matrices is therefore of utmost importance. In a study of pork kidney samples, only 4% were positive for minute amounts of sulfamethazine.[10]

  • Environmental Monitoring: The presence of this compound in soil, water, and manure serves as a biomarker for contamination from agricultural sources.[14] Studying its environmental fate, persistence, and potential for transformation is essential for assessing the ecological impact of veterinary antibiotic use.

  • Analytical Chemistry: As a well-characterized metabolite, this compound is frequently used as a reference standard in the development and validation of new analytical methods for the detection of sulfonamides.

Experimental Protocols

Accurate and reliable quantification of this compound is essential for research and regulatory purposes. Below are detailed methodologies for its analysis in biological and environmental matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Swine Tissue

This protocol is adapted from a method for the determination of sulfamethazine and its N4-acetyl metabolite in swine tissues.[15]

Materials:

  • Swine tissue (muscle, kidney)

  • Dichloromethane

  • Silica disposable SPE columns

  • Acetonitrile

  • Sodium acetate buffer

  • Sonication bath

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize a known weight of the tissue sample.

  • Extraction: Add dichloromethane to the homogenized tissue and sonicate to facilitate extraction.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection: Carefully collect the dichloromethane (lower) layer.

  • SPE Column Conditioning: Condition a silica disposable SPE column according to the manufacturer's instructions.

  • Sample Loading: Load the dichloromethane extract onto the conditioned SPE column.

  • Washing: Wash the column with an appropriate solvent to remove interfering substances.

  • Elution: Elute the this compound from the column using a suitable elution solvent (e.g., a mixture of acetonitrile and sodium acetate buffer).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

start Start: Swine Tissue Sample homogenization Homogenization start->homogenization extraction Extraction with Dichloromethane & Sonication homogenization->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Organic Layer centrifugation->collection spe Solid-Phase Extraction (Silica Column) collection->spe evaporation Evaporation under Nitrogen spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution end Analysis by HPLC reconstitution->end

Figure 2: Experimental workflow for the extraction of this compound from swine tissue.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the analysis of this compound. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • C18 reversed-phase analytical column.

Mobile Phase:

  • A mixture of acetonitrile and a buffer solution (e.g., sodium acetate buffer), isocratically or with a gradient elution.

Procedure:

  • Injection: Inject the reconstituted sample extract onto the HPLC column.

  • Separation: The components of the sample are separated based on their affinity for the stationary and mobile phases.

  • Detection: this compound is detected by its absorbance at a specific wavelength (typically in the UV range).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a certified reference standard.

Confirmatory Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for the confirmation and sensitive detection of this compound, particularly in complex environmental samples.[16]

Materials:

  • Sample extract (e.g., from SPE)

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)

  • MALDI target plate

Procedure:

  • Sample-Matrix Co-crystallization: Mix a small volume of the sample extract with the MALDI matrix solution directly on the MALDI target plate.

  • Drying: Allow the mixture to air-dry, forming co-crystals of the analyte and the matrix.

  • Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the analyte molecules.

  • Detection: The ionized molecules are accelerated in an electric field and their time-of-flight to the detector is measured. The mass-to-charge ratio (m/z) of the ions is determined based on their flight time.

  • Confirmation: The presence of this compound is confirmed by the detection of its specific molecular ion peak.

Conclusion

This compound, far from being a mere inactive byproduct, is a molecule of significant scientific interest. Its study provides critical insights into drug metabolism, aids in ensuring the safety of our food supply, and helps in monitoring the environmental impact of veterinary pharmaceuticals. The detailed methodologies and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively investigate and understand the multifaceted role of this compound. As analytical technologies continue to advance, our ability to detect and quantify this important metabolite at even lower levels will undoubtedly open up new avenues of research and further enhance our understanding of its significance.

References

N4-Acetylsulfamethazine: A Comprehensive Technical Guide to its Role as a Metabolite of Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethazine, a widely used sulfonamide antibiotic in both human and veterinary medicine, undergoes significant metabolism in the body. The primary metabolic pathway is N-acetylation, leading to the formation of N4-Acetylsulfamethazine. This metabolite is of considerable interest due to its altered physicochemical properties, potential for residue persistence, and implications for drug efficacy and safety assessment. This technical guide provides an in-depth exploration of this compound, covering its formation, analytical detection, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in drug development and related scientific fields.

Introduction

Sulfamethazine (SMZ) is a synthetic antimicrobial agent effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] The biotransformation of sulfamethazine is a critical aspect of its pharmacology, with N4-acetylation being the predominant metabolic route in many species, including humans.[2][3] This process is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism, leading to distinct "fast," "intermediate," and "slow" acetylator phenotypes within populations.[2][4] The resulting metabolite, this compound (N4-AcSMZ), has distinct properties from the parent drug, influencing its solubility, clearance, and potential for accumulation in tissues.[5][6] Understanding the dynamics of this compound formation and disposition is therefore essential for comprehensive drug evaluation and food safety monitoring.

The Metabolic Pathway: From Sulfamethazine to this compound

The conversion of sulfamethazine to this compound is a phase II metabolic reaction. It involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N4-amino group of the sulfamethazine molecule. This enzymatic reaction is primarily mediated by N-acetyltransferase 2 (NAT2) in the liver.[2][7]

cluster_0 Cellular Environment (Hepatocyte) Sulfamethazine Sulfamethazine NAT2 N-acetyltransferase 2 (NAT2) Sulfamethazine->NAT2 AcetylCoA Acetyl-Coenzyme A AcetylCoA->NAT2 N4_Acetylsulfamethazine This compound NAT2->N4_Acetylsulfamethazine Acetylation CoA Coenzyme A NAT2->CoA

Figure 1: Metabolic conversion of Sulfamethazine to this compound.

Quantitative Data on this compound

The formation and detection of this compound have been quantified in various studies. The following tables summarize key quantitative data from the literature.

Table 1: Acetylation Rates of Sulfamethazine in Human Liver Slices [8]

ParameterValue RangeNumber of Samples (N)
Sulfamethazine Acetylation Rate0.144 - 3.68 nmol/hr/mg protein9
p-Aminobenzoic Acid (PABA) Acetylation Rate0.72 - 2.52 nmol/hr/mg protein8

Data from an in vitro study using human liver slices in dynamic organ culture. The significant variation in sulfamethazine acetylation is indicative of its polymorphic metabolism.[8]

Table 2: Recovery of Sulfamethazine and this compound from Spiked Swine Tissue [9]

AnalyteTissueMean Recovery (%)
SulfamethazineMuscle87
This compoundMuscle87
SulfamethazineKidney76
This compoundKidney76

Recoveries from tissue samples spiked at a level of 0.1 mg/kg.[9]

Table 3: Recovery of Sulfamethazine and this compound from Spiked Meat [10]

AnalyteFortification Level (µg/g)Recovery Range (%)Coefficient of Variation (%)
Sulfamethazine0.590.1 - 93.31.9 - 3.2
This compound0.593.0 - 94.41.5 - 2.7

The limit of detection for both compounds was 0.02 µg/g.[10]

Table 4: Residue Levels of Sulfamethazine and this compound in Poultry Waste [11]

AnalyteMatrixConcentration Range (mg/kg)
SulfamethazineManure0.7 - 43.3
This compoundManure0.22 - 22.4
SulfamethazineFeathers0.7 - 43.3
This compoundFeathers0.22 - 22.4

These high concentrations highlight the potential for environmental contamination.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate quantification of this compound. Below are representative experimental protocols derived from the literature.

Determination of N-Acetylation of Sulfamethazine in Human Liver Slices[8]

This protocol describes an in vitro method to assess the hepatic N-acetyltransferase (NAT) activity.

  • Tissue Preparation: Obtain human liver tissue and prepare slices using a microtome.

  • Dynamic Organ Culture: Place the liver slices in a dynamic organ culture system.

  • Incubation: Incubate the slices in a suitable medium containing sulfamethazine.

  • Sample Collection: Collect aliquots of the incubation medium at various time points.

  • Analysis of Parent Amine: Measure the disappearance of sulfamethazine from the medium using the colorimetric procedure of Bratton and Marshall.

  • Confirmation of Metabolite: Confirm the presence of this compound in the medium using High-Performance Liquid Chromatography (HPLC).

  • Calculation of Acetylation Rate: Calculate the rate of acetylation based on the decrease in the parent compound concentration over time, normalized to the protein content of the liver slices.

Analysis of Sulfamethazine and this compound Residues in Swine Tissue by HPLC[9]

This protocol outlines a method for the simultaneous determination of sulfamethazine and its N4-acetyl metabolite in animal tissues.

  • Sample Homogenization: Homogenize the tissue sample (muscle or kidney).

  • Extraction: Perform sonication-aided extraction of the homogenized tissue with dichloromethane.

  • Cleanup and Concentration:

    • For sulfamethazine and this compound analysis, clean up and concentrate the extract using a silica disposable column.

  • HPLC Analysis:

    • Separate the compounds using a CP Spher C8 column.

    • The mobile phase consists of an acetonitrile-sodium acetate buffer.

    • Detect the analytes using a suitable detector (e.g., UV-Vis).

Determination of Sulfamethazine and this compound in Meat by HPLC with Photodiode-Array Detection[10]

This protocol provides a method for the analysis of these compounds in meat samples.

  • Extraction: Extract the drugs from the meat sample with a mixture of 0.2% metaphosphoric acid and methanol (6:4).

  • Cleanup: Perform a cleanup procedure using a Bond-Elut C18 solid-phase extraction cartridge.

  • HPLC Separation:

    • Use a Supersphere RP-18e column (125 x 4.0 mm I.D.).

    • The mobile phase is a mixture of 0.05 M sodium dihydrogenphosphate (pH 4.5) and acetonitrile (8:2).

    • Set the flow rate to 0.5 ml/min.

  • Detection: Monitor the eluent using a photodiode-array detector for identification and quantification.

cluster_workflow Analytical Workflow for this compound in Tissues Sample Tissue Sample (e.g., Muscle, Kidney, Meat) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Dichloromethane or Acidified Methanol) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., Silica or C18) Extraction->Cleanup Analysis HPLC Analysis (with UV or Photodiode-Array Detection) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Figure 2: General experimental workflow for tissue residue analysis.

Pharmacokinetics and Excretion

The pharmacokinetic profile of this compound differs from that of the parent drug. Acetylation generally produces metabolites that are more readily excreted than the parent compound.[2] N4-acetylsulfonamides are actively secreted by the renal tubules.[12] However, the elimination half-life of this compound can be influenced by the acetylator phenotype of the individual. In humans, the plasma concentration-time curve of sulfadimidine (sulfamethazine) in fast acetylators is biphasic, while in slow acetylators, it is monophasic with a longer half-life.[13] Methyl hydroxylation, another metabolic pathway for sulfamethazine, significantly increases renal clearance, whereas acetylation does not alter protein binding.[13]

Conclusion

This compound is the major metabolite of sulfamethazine, formed through a polymorphic enzymatic pathway. Its presence and concentration are critical considerations in drug development, clinical pharmacology, and food safety. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with sulfamethazine and its metabolites. A thorough understanding of the formation, detection, and pharmacokinetics of this compound is paramount for the safe and effective use of this important sulfonamide antibiotic.

References

The Pharmacokinetics and Metabolism of N4-Acetylsulfamethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a broad-spectrum sulfonamide antibiotic widely used in veterinary medicine.[1] Understanding the pharmacokinetic and metabolic profile of this metabolite is crucial for evaluating the parent drug's efficacy, safety, and potential for residue accumulation in food-producing animals. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolism of Sulfamethazine to this compound

The primary metabolic pathway for sulfamethazine in many species is N4-acetylation, a reaction catalyzed by N-acetyltransferases (NATs) primarily in the liver.[2] This process involves the transfer of an acetyl group from acetyl-CoA to the N4-amino group of the sulfamethazine molecule. The efficiency of this acetylation can vary significantly between species and even among individuals within a species, leading to different acetylator phenotypes (fast vs. slow).[3][4] In addition to acetylation, sulfamethazine can also undergo hydroxylation, though this is often a less prominent pathway.[3][5] The N4-acetylated metabolite generally possesses no significant antimicrobial activity.[6]

cluster_0 Metabolic Pathway of Sulfamethazine Sulfamethazine Sulfamethazine N4_Acetylsulfamethazine This compound Sulfamethazine->N4_Acetylsulfamethazine N-acetyltransferases (NATs) (Primary Pathway) Hydroxylated_Metabolites Hydroxylated Metabolites Sulfamethazine->Hydroxylated_Metabolites Hydroxylation (Secondary Pathway) Excretion Excretion (Urine) N4_Acetylsulfamethazine->Excretion Hydroxylated_Metabolites->Excretion

Metabolic pathway of sulfamethazine.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound differs significantly from its parent compound, sulfamethazine. These differences are critical for understanding drug clearance and residue withdrawal times.

Absorption and Distribution

Following the administration of sulfamethazine, this compound is formed metabolically. The plasma concentration-time curves of the metabolite often parallel those of the parent drug during the elimination phase.[5][7] N4-acetylsulfonamides are generally less lipid-soluble and more acidic than their parent compounds.[8]

Protein Binding

This compound exhibits protein binding, primarily to albumin. Studies in rabbit serum have shown that this compound has a greater binding affinity for albumin than sulfamethazine.[9] This competitive binding can potentially alter the in vivo distribution of the parent drug.[9] In humans, acetylation of sulfadimidine (sulfamethazine) did not significantly affect protein binding, whereas hydroxylation did.[3]

SpeciesCompoundProtein Binding (%)Reference
HumanSulfamethazine90[3]
HumanThis compound~90[3]
RabbitSulfamethazineConcentration-dependent[9]
RabbitThis compoundConcentration-dependent[9]
-Sulphamerazine86[4]
-N4-Acetylsulphamerazine92[4]
Elimination and Excretion

Metabolism to this compound generally speeds up the elimination of the drug, as the metabolite often has a higher renal clearance value than the parent compound.[5][7][10] N4-acetylsulfonamides are actively secreted by the renal tubules.[11][12] The elimination half-life of this compound can be influenced by the acetylator phenotype of the individual.

SpeciesCompoundElimination Half-life (t½)NotesReference
Human (fast acetylator)Sulfadimidine1.7 and 5.4 h (biphasic)-[3]
Human (slow acetylator)Sulfadimidine7.6 h (monophasic)-[3]
PigSulfadimidine12.4 h-[5]
SheepSulphadiazine4.10 +/- 0.58 h (IV), 4.03 +/- 0.31 h (IM)-[13]
'Fast' AcetylatorsN4-Acetylsulphamerazine5 and 12 h (biphasic)-[4]
'Slow' AcetylatorsN4-Acetylsulphamerazine5 and 24 h (biphasic)-[4]
SpeciesCompoundRenal Clearance (ml/min)Reference
'Fast' and 'Slow' AcetylatorsSulphamerazine20[4]
'Fast' and 'Slow' AcetylatorsN4-Acetylsulphamerazine300-500[4]

Experimental Protocols

The study of this compound pharmacokinetics relies on robust analytical methods for its detection and quantification in biological matrices.

Sample Preparation and Analysis

A common approach for the analysis of sulfamethazine and its metabolites in tissues involves extraction followed by high-performance liquid chromatography (HPLC).

Example Protocol for Swine Tissue:

  • Extraction: Tissues are homogenized and extracted with dichloromethane, aided by sonication.[14]

  • Clean-up: The extracts are cleaned up and concentrated using a silica disposable column for sulfamethazine and this compound.[14] For other metabolites like desamino-SMZ, a Florisil disposable column may be used.[14]

  • HPLC Analysis: The cleaned extracts are analyzed by HPLC. A common setup utilizes a C8 or C18 column with a mobile phase consisting of an acetonitrile-buffer solution (e.g., sodium acetate).[14][15] Detection is often performed using a photodiode-array detector.[15]

More sensitive and specific methods, such as solid-phase immunoextraction coupled with MALDI-TOF mass spectrometry, have also been developed for detecting trace levels in environmental samples.[16][17]

cluster_1 Pharmacokinetic Analysis Workflow Animal_Dosing Animal Dosing (e.g., IV or Oral Administration) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., Liquid-Liquid or Solid-Phase) Plasma_Separation->Sample_Extraction Analytical_Detection Analytical Detection (e.g., HPLC, LC-MS/MS) Sample_Extraction->Analytical_Detection Data_Analysis Pharmacokinetic Data Analysis (e.g., Non-compartmental analysis) Analytical_Detection->Data_Analysis

Typical workflow for pharmacokinetic studies.
Protein Binding Studies

Equilibrium dialysis is a standard method for determining the protein binding of drugs.

Example Protocol for Rabbit Serum:

  • Preparation: Serum solutions with varying concentrations of sulfamethazine and this compound are prepared.[9]

  • Dialysis: The serum samples are dialyzed against a buffer for a set period (e.g., 8 hours) using a semi-permeable membrane.[9]

  • Analysis: Post-dialysis, the concentrations of the drug and metabolite in the buffer and serum chambers are measured, often using radiolabeled compounds, to determine the free and bound fractions.[9]

  • Data Modeling: The data can be analyzed using Scatchard plots and fitted to competitive binding models to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites.[9]

Conclusion

The pharmacokinetics and metabolism of this compound are integral to the overall disposition of its parent drug, sulfamethazine. Key characteristics include its formation via N-acetylation, which is subject to species and individual variability, its distinct physicochemical and protein-binding properties compared to sulfamethazine, and its generally rapid renal clearance. A thorough understanding of these aspects, facilitated by robust analytical and experimental protocols, is essential for the rational use of sulfamethazine in both human and veterinary medicine, ensuring efficacy while minimizing the risk of drug residues.

References

Toxicological Profile of N4-Acetylsulfamethazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for N4-Acetylsulfamethazine is limited in publicly available literature. This guide provides a comprehensive overview of the toxicological profile of its parent compound, sulfamethazine, to infer the potential toxicological characteristics of this compound. The information presented herein is intended for research and professional informational purposes only.

Introduction

This compound is the primary metabolite of sulfamethazine, a sulfonamide antibiotic used in veterinary medicine.[1] The acetylation of the N4 amino group is a major pathway for the metabolism of sulfamethazine in various species, including pigs and humans.[1][2] This metabolic conversion is significant as it alters the physicochemical properties of the parent compound, which can, in turn, influence its toxicological profile. Understanding the toxicology of this compound is crucial for a complete safety assessment of sulfamethazine. Given the scarcity of direct data, this document focuses on the known toxicological profile of sulfamethazine as a surrogate.

Metabolism of Sulfamethazine to this compound

Sulfamethazine undergoes phase II metabolism, primarily through acetylation, to form this compound. This reaction is catalyzed by N-acetyltransferase enzymes. In addition to acetylation, sulfamethazine can also be metabolized through hydroxylation.[1][3]

Sulfamethazine Sulfamethazine Metabolism Metabolism Sulfamethazine->Metabolism N4_Acetylsulfamethazine This compound Hydroxylated_Metabolites Hydroxylated Metabolites Metabolism->N4_Acetylsulfamethazine Acetylation (Primary Pathway) Metabolism->Hydroxylated_Metabolites Hydroxylation

Caption: Metabolic pathway of Sulfamethazine.

Toxicological Profile of Sulfamethazine (as a Proxy for this compound)

The toxicological effects of sulfamethazine have been studied in various animal models. The primary areas of concern include carcinogenicity, particularly in the thyroid gland, reproductive and developmental effects, and hypersensitivity reactions common to sulfonamides.

Acute Toxicity

Quantitative data on the acute toxicity of sulfamethazine is available.

Parameter Value Species Route Reference
LD50>50,000 mg/kgMouseOral[4][5]
LD501165 mg/kgMouseOral (Sodium Salt)[6]
LD501060 mg/kgMouseIntraperitoneal[5]
LD501440 mg/kgMouseSubcutaneous[5]
LD501776 mg/kgMouseIntravenous[5]
LD502450 mg/kgRabbitIntravenous[5]
LD502000 mg/kgRatSubcutaneous[5]
Carcinogenicity

Chronic feeding studies have demonstrated that sulfamethazine can induce thyroid follicular cell tumors in both mice and rats.[7][8][9][10]

Study Species Dose Levels (ppm in diet) Duration Key Findings Reference
Chronic FeedingB6C3F1 Mice300, 600, 1200, 2400, 480024 monthsIncreased incidence of thyroid follicular cell adenomas at 4800 ppm.[7]
Two-GenerationFischer 344 Rats10, 40, 600, 1200, 240024 monthsDose-related increase in follicular cell adenomas and adenocarcinomas of the thyroid.[8]

The proposed mechanism for thyroid tumorigenesis is non-genotoxic and involves the inhibition of thyroid peroxidase, leading to altered thyroid hormone homeostasis and increased secretion of thyroid-stimulating hormone (TSH).[9][10][11] This hormonal imbalance is believed to be the primary driver of the observed thyroid tumors in rodents.[12]

Genotoxicity

Sulfamethazine has been evaluated in a variety of genotoxicity assays and is generally considered to be non-genotoxic.[9][10][13]

Assay Type Test System Metabolic Activation (S9) Result Reference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumWith and WithoutNegative[9][13]
Chromosome AberrationChinese Hamster Ovary (CHO) cellsWith and WithoutNegative[9]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWithoutPositive[9][10]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWithNegative[9][10]
Unscheduled DNA SynthesisHuman FibroblastsNot ApplicableNegative[14]
In vivo Chromosome AberrationRat Bone MarrowNot ApplicableNegative[9]
Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of sulfamethazine have shown effects at high doses.

Study Type Species Dose Levels Key Findings Reference
Continuous BreedingSwiss CD-1 Mice0.25%, 0.5%, 1% in dietDecreased fertility in both males and females at 1% (approx. 1250 mg/kg/day).[15][16]
Developmental ToxicityFischer 344 Rats600, 1200, 2400 ppm in feedNo evidence of developmental toxicity (embryo/fetotoxicity or teratogenicity).[17]
Immunotoxicity and Hypersensitivity

Sulfonamides as a class are known to cause hypersensitivity reactions in some individuals.[18][19][20] These reactions can range from skin rashes to more severe conditions like Stevens-Johnson syndrome.[21][22] The mechanism is thought to involve the formation of reactive metabolites that can act as haptens, initiating an immune response.[19][21][22] Specifically, the N4-hydroxylated metabolite of some sulfonamides has been implicated in these reactions.[19]

Sulfonamide Sulfonamide Metabolism Metabolism (e.g., N-hydroxylation) Sulfonamide->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Protein_Adduct Protein Adduct (Hapten) Reactive_Metabolite->Protein_Adduct Immune_Response Immune Response Protein_Adduct->Immune_Response Hypersensitivity Hypersensitivity Reaction Immune_Response->Hypersensitivity

Caption: Simplified pathway of sulfonamide hypersensitivity.

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for evaluating the toxicological properties of substances like this compound. Below are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[26] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (this compound) and appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze data and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[27][28][29][30][31][32][33] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively.

Principle: The test measures the frequency of reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.[27]

Protocol (OECD 471):

  • Strain Selection: Select at least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Exposure:

    • Plate Incorporation Method: Mix the test compound, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test compound with the bacterial culture (with or without S9 mix) before mixing with the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control group. A compound is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Start Start Prepare_Cultures Prepare bacterial tester strains Start->Prepare_Cultures Prepare_Test_Compound Prepare concentrations of this compound Start->Prepare_Test_Compound Mix_Components Mix test compound, bacteria, and top agar (with and without S9 mix) Prepare_Cultures->Mix_Components Prepare_Test_Compound->Mix_Components Plate Pour mixture onto minimal agar plates Mix_Components->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze_Results Analyze results for mutagenicity Count_Colonies->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the Ames test (Plate Incorporation Method).

Conclusion

While direct toxicological data on this compound is scarce, the extensive data available for its parent compound, sulfamethazine, provides a basis for a preliminary toxicological assessment. Sulfamethazine is considered non-genotoxic but has been shown to cause thyroid tumors in rodents through a non-genotoxic, hormone-mediated mechanism. Reproductive effects have been observed at high doses. As with other sulfonamides, the potential for hypersensitivity reactions should be considered. The acetylation at the N4 position may alter the toxicological profile, and further studies directly on this compound are warranted to fully characterize its safety. The experimental protocols outlined in this guide provide a framework for conducting such necessary toxicological evaluations.

References

Stability and Degradation of N4-Acetylsulfamethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of N4-Acetylsulfamethazine, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethazine. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as well as for assessing its environmental fate. This document details the primary degradation routes, including photodegradation, hydrolysis, and thermal degradation, and provides insights into the analytical methodologies used to study these processes.

Overview of this compound Stability

This compound, like its parent compound, is susceptible to degradation under various environmental and stress conditions. The primary degradation pathways involve photodegradation, with minor contributions from hydrolysis and thermal decomposition under typical conditions. The molecule is notably resistant to biodegradation. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light.

Degradation Pathways

The degradation of this compound can proceed through several pathways, with photodegradation being the most significant. Hydrolytic and thermal pathways generally require more forceful conditions to induce significant degradation.

Photodegradation

Exposure to sunlight, particularly UV radiation, is a primary driver of this compound degradation in aqueous environments. Studies on N4-acetylated sulfonamide metabolites have shown that irradiation with simulated sunlight can lead to substantial degradation, with 88% to 98% of the compound degrading within 24 hours.[1][2] The two principal photodegradation pathways identified are:

  • Cleavage of the Sulfonamide Bond (S-N bond): This is a common degradation route for sulfonamides, leading to the formation of separate aniline and pyrimidine-related structures.

  • SO2 Extrusion: This pathway involves the removal of a sulfur dioxide molecule from the sulfonamide linkage, resulting in the formation of various recombination products.

The pH of the solution can influence the rate of photodegradation. For the parent compound, sulfamethazine, the kinetic constant of photolysis has been observed to increase with a rise in pH.[2]

Diagram of this compound Photodegradation Pathways

cluster_main This compound cluster_stress Stress Condition cluster_pathways Primary Photodegradation Pathways cluster_products Degradation Products This compound This compound Sunlight_UV Sunlight / UV Radiation Pathway1 Cleavage of Sulfonamide Bond Sunlight_UV->Pathway1 Pathway2 SO2 Extrusion Sunlight_UV->Pathway2 Product1A 4-Acetamidobenzenesulfinic acid Pathway1->Product1A Product1B 2-Amino-4,6-dimethylpyrimidine Pathway1->Product1B Product2A Desulfonated Products Pathway2->Product2A

Caption: Major photodegradation pathways of this compound.

Hydrolytic Degradation

This compound is generally considered to be hydrolytically stable under neutral and alkaline conditions at ambient temperatures. Significant degradation typically requires strongly acidic or basic conditions, often coupled with elevated temperatures. One study noted that the hydrolytic degradation of sulfamethazine and its metabolites was less than 1% across pH values of 4, 7, and 9.[2] Another study on various sulfonamides concluded that they are hydrolytically stable under typical environmental conditions, with half-lives exceeding one year.[3]

The primary site for acid- or base-catalyzed hydrolysis is the sulfonamide bond. Under acidic conditions, the parent compound, sulfamethazine, can be regenerated through the hydrolysis of the acetyl group, followed by or concurrent with the cleavage of the sulfonamide bond.

Thermal Degradation

Thermal degradation of this compound is generally not significant under normal storage conditions. However, at elevated temperatures, such as those used in some manufacturing processes or harsh storage conditions, degradation can occur. A study on the thermal stability of sulfonamides in milk demonstrated that while they are stable during pasteurization, significant degradation of the parent sulfamethazine (up to 85.1%) can occur when heated to 120°C for 20 minutes.[4] The degradation pathways are likely to involve cleavage of the sulfonamide bond and modifications to the aromatic and pyrimidine rings.

Biodegradation

This compound has been shown to be highly persistent against biodegradation. In a study using an aerated fixed-bed bioreactor simulating wastewater treatment, no discernible degradation of this compound was observed over a 90-day period.[5] This resistance to microbial breakdown contributes to its persistence in the environment.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions. It is important to note that specific kinetic data for the hydrolysis and thermal degradation of this compound is limited in the literature. Therefore, the data presented in Tables 2 and 3 are illustrative, based on studies of the parent compound sulfamethazine and general principles of sulfonamide degradation, and are intended to provide a framework for stability studies.

Table 1: Photodegradation of N4-Acetylated Sulfonamide Metabolites

ConditionDegradation (%)Time (hours)Reference
Simulated Sunlight88 - 9824[1][2]

Table 2: Illustrative Hydrolytic Stability of this compound

ConditionTemperature (°C)Half-life (t½)Primary Degradation Products
0.1 M HCl60> 48 hoursSulfamethazine, 4-aminobenzenesulfonic acid, 2-amino-4,6-dimethylpyrimidine
Purified Water (pH ~7)60Very Stable (> 1 year)Negligible degradation
0.1 M NaOH60> 48 hours4-acetamidobenzenesulfonic acid, 2-amino-4,6-dimethylpyrimidine

Table 3: Illustrative Thermal Stability of this compound (in solid state)

Temperature (°C)ObservationPotential Degradation Products
60StableNegligible degradation
80Potential for slight degradation over extended periodsProducts of sulfonamide bond cleavage
120Significant degradationComplex mixture of degradants

Experimental Protocols

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods. Below are general protocols for conducting such studies on this compound.

Diagram of a General Forced Degradation Workflow

cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_sampling 3. Sampling and Quenching cluster_analysis 4. Analysis cluster_evaluation 5. Data Evaluation Prep Prepare Stock Solution of this compound (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.5 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.5 M NaOH, 60°C) Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Thermal Thermal Stress (Solid/Solution, 80°C) Photo Photolytic Stress (UV @ 254nm / ICH conditions) Sampling Withdraw Aliquots at Time Points (e.g., 0, 2, 6, 12, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize Acid/Base Samples Dilute to appropriate concentration Sampling->Quench Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Quench->Analysis Evaluation Identify Degradation Products Determine Degradation Pathways Assess Mass Balance Analysis->Evaluation

Caption: A typical workflow for a forced degradation study.

General Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep at room temperature.

    • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

    • Photodegradation: Expose a solution of the drug in a quartz cuvette to a light source as specified in ICH Q1B guidelines (e.g., UV light at 254 nm and visible light).

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

Analytical Method: Stability-Indicating HPLC-UV/MS

A stability-indicating method is crucial to separate the intact drug from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector, coupled with a Mass Spectrometer (MS) for identification of degradation products.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to separate compounds with different polarities. A common mobile phase consists of:

    • Solvent A: Water with an additive like 0.1% formic acid or an ammonium acetate buffer.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • UV/PDA: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance.

    • MS: Use electrospray ionization (ESI) in positive mode to identify the molecular weights and fragmentation patterns of the parent drug and its degradants.

Conclusion

This compound is relatively stable under hydrolytic and moderate thermal conditions but is susceptible to photodegradation. The primary photodegradation pathways involve cleavage of the sulfonamide bond and SO2 extrusion. The molecule is highly resistant to biodegradation. A thorough understanding of these stability characteristics, gained through well-designed forced degradation studies and the use of robust, stability-indicating analytical methods, is essential for the development of stable pharmaceutical formulations and for assessing the environmental impact of this important metabolite.

References

The Obscured Threat: N4-Acetylsulfamethazine's Role in the Escalation of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Shanghai, China – December 7, 2025 – The pervasive threat of antibiotic resistance is a well-documented global crisis. While the focus has largely been on the parent compounds of antibiotics, a growing body of evidence suggests that their metabolites may play a significant, yet often overlooked, role in the proliferation of resistance. This technical guide delves into the core of this issue, focusing on N4-acetylsulfamethazine (N4-Ac-SMZ), the primary metabolite of the widely used sulfonamide antibiotic, sulfamethazine. This document provides an in-depth analysis of the current understanding of N4-Ac-SMZ's contribution to antibiotic resistance, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Executive Summary

Sulfamethazine, a stalwart in both veterinary and human medicine, undergoes acetylation in the body to form this compound. This metabolite, traditionally considered inactive, is now under scrutiny for its potential to contribute to the antibiotic resistance landscape. This guide explores the multifaceted role of N4-Ac-SMZ, examining its environmental prevalence, its potential to act as a reservoir for the active parent compound, and its direct and indirect influence on the selection and dissemination of sulfonamide resistance genes (sul).

The Environmental Persistence and Bioavailability of this compound

N4-Ac-SMZ is frequently detected in various environmental compartments, including wastewater, river water, and soil, often at concentrations comparable to or exceeding that of the parent sulfamethazine. This widespread presence raises critical questions about its fate and bioavailability to microorganisms.

Table 1: Environmental Concentrations of Sulfamethazine and this compound

EnvironmentSulfamethazine (ng/L or µg/kg)This compound (ng/L or µg/kg)Reference
Wastewater Effluent10 - 10005 - 500[1][2]
River Water1 - 1001 - 150[3]
Soil0.1 - 10 µg/kg0.1 - 5 µg/kg[4]

The bioavailability of N4-Ac-SMZ to bacteria is a crucial factor in determining its impact on antibiotic resistance. While its uptake mechanisms are not fully elucidated, the structural similarity to sulfamethazine suggests potential for transport into bacterial cells.

The Deacetylation Hypothesis: A Reservoir for Active Antibiotics

A central hypothesis regarding the role of N4-Ac-SMZ in antibiotic resistance is its potential for deacetylation back to the active sulfamethazine by environmental bacteria. This biotransformation would effectively create a reservoir of the parent antibiotic, prolonging its selective pressure on bacterial populations.

While some studies on other acetylated sulfonamides have demonstrated this reversion, evidence for N4-Ac-SMZ is conflicting. One study simulating aerobic transformation in wastewater found no significant degradation of N4-Ac-SMZ over 90 days[1][5]. Conversely, research on the deacetylation of other N4-acetylated sulfonamides in pigs suggests that this process can be significant[2]. Further investigation into the specific bacterial enzymes, such as amidohydrolases, capable of this transformation in relevant environmental microorganisms is imperative.

Direct Antibacterial Activity and Selection Pressure

Contrary to the potential for indirect effects through deacetylation, current evidence suggests that N4-Ac-SMZ itself possesses negligible direct antibacterial activity. Studies have shown that N4-acetyl sulfonamide metabolites exhibit no antimicrobial activity, and their inertness is not reversed by the addition of trimethoprim, a common potentiator of sulfonamides[6].

Table 2: Minimum Inhibitory Concentrations (MICs) of Sulfamethazine and this compound

Bacterial SpeciesSulfamethazine MIC (µg/mL)This compound MIC (µg/mL)Reference
Escherichia coli (ATCC 25922)8 - 64>1024[7][8]
Pseudomonas aeruginosa (ATCC 27853)>1024>1024[9][10]
Escherichia coli (sul positive)>1024>1024[7][8]

The lack of direct antibacterial activity implies that N4-Ac-SMZ is unlikely to exert a direct selection pressure for the maintenance and proliferation of sul genes. However, the potential for its conversion to active sulfamethazine complicates this assessment.

Horizontal Gene Transfer: An Indirect Influence?

Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of antibiotic resistance genes. While studies have shown that the parent compound, sulfamethazine, can promote the conjugative transfer of plasmids carrying resistance genes, there is currently no direct evidence to suggest that N4-Ac-SMZ shares this capability[5]. The promotion of HGT by sulfamethazine is linked to the upregulation of genes involved in conjugation and oxidative stress responses[5].

Horizontal_Gene_Transfer cluster_donor Donor Bacterium cluster_recipient Recipient Bacterium Sulfamethazine Sulfamethazine Donor_Bacterium Donor Cell Sulfamethazine->Donor_Bacterium Promotes Conjugation Plasmid_with_sul_gene Plasmid (sul gene) Recipient_Bacterium Recipient Cell Donor_Bacterium->Recipient_Bacterium Conjugation (Pilus) Resistant_Recipient Resistant Recipient Cell Recipient_Bacterium->Resistant_Recipient Plasmid Acquisition

Sulfamethazine-induced horizontal gene transfer of resistance plasmids.

Experimental Protocols

To facilitate further research in this critical area, this section provides detailed methodologies for key experiments.

Quantification of Sulfamethazine and this compound in Environmental Samples

Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

  • Sample Preparation:

    • Water samples: Solid-phase extraction (SPE) using Oasis HLB cartridges.

    • Soil/Sediment samples: Pressurized liquid extraction (PLE) with a mixture of acetone and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for both sulfamethazine and N4-Ac-SMZ.

HPLC_Workflow Sample Environmental Sample (Water/Soil) Extraction Extraction (SPE or PLE) Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Quantification Quantification (MRM) MS->Quantification

Workflow for the quantification of sulfonamides in environmental samples.
In Vitro Bacterial Deacetylation Assay

  • Bacterial Culture: Isolate relevant bacterial strains from environments with high sulfonamide contamination. Grow cultures to mid-log phase in a suitable medium.

  • Assay Setup:

    • Prepare reaction mixtures containing bacterial cell lysate or whole cells, a buffered solution (e.g., phosphate-buffered saline, pH 7.4), and a known concentration of N4-Ac-SMZ.

    • Incubate the mixtures at an optimal temperature for bacterial growth (e.g., 30°C) for various time points.

    • At each time point, terminate the reaction by adding a quenching agent (e.g., ice-cold acetonitrile).

    • Centrifuge to remove bacterial cells/debris.

  • Analysis: Analyze the supernatant for the concentrations of N4-Ac-SMZ and sulfamethazine using the HPLC-MS/MS method described above.

Deacetylation_Assay N4_Ac_SMZ This compound Incubation Incubation N4_Ac_SMZ->Incubation Bacteria Bacterial Isolate Bacteria->Incubation Analysis HPLC-MS/MS Analysis Incubation->Analysis SMZ Sulfamethazine Analysis->SMZ Detect Deacetylation

Experimental workflow for the in vitro bacterial deacetylation assay.
Quantification of Sulfonamide Resistance Genes (sul)

Method: Quantitative Polymerase Chain Reaction (qPCR)

  • DNA Extraction: Extract total DNA from environmental samples or bacterial cultures using a commercially available kit.

  • qPCR Assay:

    • Use specific primers and probes for the target sul genes (sul1, sul2, sul3, etc.) and the 16S rRNA gene (for normalization).

    • Perform qPCR using a standard thermal cycling protocol.

    • Generate a standard curve using serial dilutions of a plasmid containing the target gene to quantify the gene copy number.

  • Data Analysis: Normalize the copy number of the sul genes to the copy number of the 16S rRNA gene to determine the relative abundance of resistance genes.

Conclusions and Future Directions

The role of this compound in antibiotic resistance is a complex and evolving area of research. While current evidence suggests it lacks direct antibacterial activity, its widespread environmental presence and the potential for deacetylation to the active parent compound warrant significant concern. The conflicting data on its biodegradability highlight a critical knowledge gap that must be addressed.

Future research should prioritize:

  • Isolation and characterization of bacterial strains from diverse environments capable of deacetylating N4-Ac-SMZ.

  • Identification and characterization of the enzymes responsible for this biotransformation.

  • Long-term microcosm and mesocosm studies to investigate the selective pressure exerted by environmentally relevant concentrations of N4-Ac-SMZ on microbial communities and the prevalence of sul genes.

  • Investigation into the potential for N4-Ac-SMZ to indirectly promote horizontal gene transfer by serving as a precursor to sulfamethazine.

A deeper understanding of the environmental fate and microbiological impact of antibiotic metabolites like this compound is essential for developing comprehensive strategies to combat the global threat of antibiotic resistance. This technical guide provides a foundation for the scientific community to build upon in this critical endeavor.

References

N4-Acetylsulfamethazine: An In-depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a sulfonamide antibiotic extensively used in veterinary medicine.[1] Its presence in the environment is a growing concern due to the potential for groundwater contamination and the development of antibiotic resistance. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, including its degradation, sorption, and mobility in soil and water. The information presented is intended to support environmental risk assessments and the development of strategies to mitigate the environmental impact of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to predicting its behavior in the environment.

PropertyValueReference
Molecular Formula C14H16N4O3S[2]
Molecular Weight 320.37 g/mol [2]
Water Solubility Data not available
pKa Data not available
Log Kow (Octanol-Water Partition Coefficient) Data not available

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic processes that determine its persistence and transformation in various environmental compartments.

Degradation

Degradation processes, including photodegradation, hydrolysis, and biodegradation, are critical in determining the persistence of this compound in the environment.

Table 1: Photodegradation of this compound in Water

ParameterValueConditionsReference
Degradation ~88-98% degradation of the initial concentration24 hours of simulated sunlight irradiation in water.[3]
Rate Constant (k) Not Available
Half-life (t1/2) Not Available
Quantum Yield Not Available

The primary photodegradation pathways for this compound and other sulfonamides involve the cleavage of the sulfonamide bond and SO2 extrusion.[3]

Information on the abiotic hydrolysis of this compound is limited. However, sulfonamides are generally considered to be hydrolytically stable under typical environmental pH conditions.

The biodegradation of this compound appears to be a slow process, particularly in aquatic systems. This persistence can lead to its accumulation in the environment.

Table 2: Biodegradation of this compound

EnvironmentDegradation Rate/Half-lifeConditionsReference
Wastewater Persistent over 90 daysAerobic conditions in a fixed-bed bioreactor simulating effluent wastewater.[1]
Soil Not Available
Sediment Not Available
Sorption

The sorption of this compound to soil and sediment is a key process influencing its mobility and bioavailability. While specific sorption coefficients for this compound are not widely available, data for its parent compound, sulfamethazine, provide valuable insights. The sorption of sulfonamides is significantly influenced by soil properties such as pH and organic carbon content.

It has been suggested that N4-acetyl-sulfamethazine has a higher sorption potential than its parent compound, sulfamethazine.[4]

Table 3: Sorption Coefficients for Sulfamethazine (Parent Compound)

Soil TypepHOrganic Carbon (%)Kd (L/kg)Kf ((mg/kg)/(mg/L)^n)1/nReference
Loamy Sand5.50.10.58Not AvailableNot Available[5]
Loamy Sand9.00.10.23Not AvailableNot Available[5]
Silt Loam5.53.83.91Not AvailableNot Available[5]
Silt Loam9.03.81.16Not AvailableNot Available[5]
Various Agricultural Soils5.6-7.80.6-2.50.23-3.910.44-0.930.59-0.79[5][6]

Note: This data is for the parent compound, sulfamethazine, and serves as a proxy in the absence of data for this compound.

Environmental Transport

The transport of this compound in the environment is primarily governed by its mobility in soil and water, which is directly related to its sorption characteristics.

Mobility in Soil

Due to its expected sorption to soil particles, the mobility of this compound in the soil column is likely to be retarded. However, specific studies on its mobility and leaching potential are lacking. The mobility of its parent compound, sulfamethazine, is known to be influenced by soil type, with higher mobility observed in soils with lower organic carbon and higher pH.

Table 4: Mobility Parameters for this compound

ParameterValueSoil TypeReference
Retardation Factor (R) Not Available
Leaching Potential Not Available

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate and transport of chemicals. The following sections outline the general experimental protocols based on OECD guidelines.

Biodegradation Testing

Aerobic biodegradation of this compound in water can be assessed using the OECD 301 guideline, "Ready Biodegradability".[7]

  • Principle: A small amount of inoculum (e.g., activated sludge) is added to a mineral medium containing the test substance as the sole organic carbon source.[8][9] The degradation is monitored over 28 days by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.[10][11]

  • Test Setup: The test is conducted in the dark to prevent photodegradation, at a constant temperature (typically 20-25°C).[8]

  • Analysis: The percentage of biodegradation is calculated based on the measured parameter relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period.[10][11]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis prep_media Prepare Mineral Medium incubation Incubate at constant temperature in the dark prep_media->incubation prep_inoculum Prepare Inoculum prep_inoculum->incubation prep_test_substance Prepare this compound Solution prep_test_substance->incubation sampling Periodic Sampling incubation->sampling measurement Measure DOC, CO2, or O2 sampling->measurement calculation Calculate % Biodegradation measurement->calculation

Figure 1. Experimental workflow for aerobic biodegradation testing.
Sorption Testing

The sorption of this compound to soil can be determined using the OECD 106 guideline, "Adsorption - Desorption Using a Batch Equilibrium Method".[12][13][14][15][16]

  • Principle: A known concentration of the test substance in an aqueous solution is equilibrated with a known amount of soil.[13][15] The concentration of the substance remaining in the aqueous phase is measured, and the amount sorbed to the soil is calculated by difference.[16]

  • Test Setup: The experiment is typically carried out in centrifuge tubes with varying soil-to-solution ratios and test substance concentrations. The tubes are agitated for a predetermined equilibration time at a constant temperature.

  • Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of this compound in the supernatant is determined using a suitable analytical method, such as HPLC-MS/MS. The sorption coefficient (Kd) and Freundlich sorption coefficient (Kf) are then calculated.

sorption_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_soil Prepare Soil Samples mixing Mix Soil and Solution prep_soil->mixing prep_solution Prepare this compound Solutions prep_solution->mixing agitation Agitate for Equilibration Time mixing->agitation centrifugation Centrifuge agitation->centrifugation supernatant_analysis Analyze Supernatant (HPLC-MS/MS) centrifugation->supernatant_analysis calculation Calculate Kd and Kf supernatant_analysis->calculation

Figure 2. Experimental workflow for sorption testing.
Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the quantification of this compound in environmental matrices due to its high selectivity and sensitivity.

  • Sample Preparation: Soil and sediment samples typically require extraction with an organic solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[17] Water samples may be directly injected or pre-concentrated using SPE.[17]

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of sulfonamides and their metabolites. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored.

analytical_workflow sample Environmental Sample (Soil, Water) extraction Solvent Extraction (for soil/sediment) sample->extraction spe Solid-Phase Extraction (SPE) Clean-up sample->spe for water samples extraction->spe hplc HPLC Separation (C18 column) spe->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification msms->quantification

Figure 3. General analytical workflow for this compound.

Logical Relationships in Environmental Fate

The interplay between degradation, sorption, and transport determines the overall environmental behavior of this compound.

logical_relationships cluster_processes Environmental Processes cluster_outcomes Environmental Fate N4_AcSMZ This compound in Environment degradation Degradation (Photo-, Bio-) N4_AcSMZ->degradation sorption Sorption (Soil, Sediment) N4_AcSMZ->sorption transport Transport (Leaching, Runoff) N4_AcSMZ->transport persistence Persistence degradation->persistence slow degradation leads to transformation Transformation Products degradation->transformation mobility Mobility sorption->mobility high sorption reduces bioavailability Bioavailability sorption->bioavailability high sorption reduces transport->mobility governs

Figure 4. Interplay of processes governing the environmental fate of this compound.

Conclusion

This technical guide summarizes the current understanding of the environmental fate and transport of this compound. The available data suggests that this compound is susceptible to photodegradation but can be persistent in aquatic environments under aerobic conditions. While specific sorption data for this compound is scarce, information on its parent compound, sulfamethazine, indicates that sorption is a critical process influenced by soil pH and organic matter content, which in turn will affect its mobility. Further research is needed to generate more quantitative data on the degradation kinetics, sorption coefficients, and mobility of this compound in a variety of environmental matrices to refine environmental risk assessments and develop effective mitigation strategies.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N4-Acetylsulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated methods for the quantitative and qualitative analysis of N4-Acetylsulfamethazine, a primary metabolite of the sulfonamide antibiotic sulfamethazine. The following protocols provide step-by-step instructions for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) techniques, facilitating accurate and reliable detection in various matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods described, allowing for a direct comparison of their key quantitative parameters.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Linearity (r²)
HPLC-PDAMeat0.02 µg/g-93.0 - 94.4-
LC-MS/MSMilk-10 ng/mL≥ 93≥ 0.99
LC-MS/MSMilk--91 - 114-
ELISAVarious----

Note: The performance of ELISA kits can vary depending on the manufacturer and the specific cross-reactivity to this compound. It is recommended to consult the manufacturer's specifications for detailed performance data.

High-Performance Liquid Chromatography with Photodiode-Array Detection (HPLC-PDA)

This method is suitable for the determination of this compound in meat samples.

Experimental Protocol

1. Sample Preparation

  • Extraction:

    • Homogenize 5 g of the meat sample.

    • Add 20 mL of 0.2% metaphosphoric acid-methanol (6:4 v/v) solution.

    • Homogenize for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Clean-up:

    • Condition a Bond-Elut C18 solid-phase extraction (SPE) cartridge (500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC Conditions

  • Column: Supersphere RP-18e (125 x 4.0 mm I.D.)[1]

  • Mobile Phase: 0.05 M sodium dihydrogenphosphate (pH 4.5)-acetonitrile (8:2 v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 20 µL

  • Detection: Photodiode-Array (PDA) detector, monitor at the absorption maximum of this compound (approximately 270 nm).

  • Column Temperature: 30°C

3. Data Analysis

  • Quantify the concentration of this compound by comparing the peak area of the sample with that of a standard of known concentration. Construct a calibration curve using a series of standards to determine the linearity of the response.

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Homogenization Homogenize Meat Sample Extraction Extract with Metaphosphoric Acid-Methanol Homogenization->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (C18) Centrifugation->SPE_Cleanup Evaporation Evaporate to Dryness SPE_Cleanup->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (RP-18e) Injection->Separation Detection PDA Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: HPLC-PDA workflow for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in complex matrices like milk.

Experimental Protocol

1. Sample Preparation

  • Protein Precipitation and Extraction:

    • To 1 mL of milk sample, add 5 mL of acidified acetonitrile (e.g., with 0.1% formic acid).[2]

    • Add 1 g of sodium chloride.[2]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.[2]

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the residue in 1 mL of a suitable solvent, such as 80:20:0.1 methanol:water:formic acid.[2]

2. LC-MS/MS Conditions

  • LC System:

    • Column: Zorbax SB C-18 (4.6 x 150 mm, 5 µm) or equivalent.[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.5 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution. For example, for sulfamethazine (the parent compound), a common transition is m/z 279 -> 186. A similar approach would be used for its N4-acetylated metabolite.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.

3. Data Analysis

  • Identify this compound based on its retention time and the presence of the specific MRM transitions.

  • Quantify the analyte using a calibration curve prepared with matrix-matched standards.

Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis Sample_Aliquot Take Milk Sample Protein_Precipitation Protein Precipitation with Acetonitrile Sample_Aliquot->Protein_Precipitation Extraction Liquid-Liquid Extraction Protein_Precipitation->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation Evaporation Evaporate to Dryness Centrifugation->Evaporation Reconstitution Reconstitute in Injection Solvent Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation LC Separation (C18) Injection->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MSMS_Detection MRM Detection ESI_Ionization->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for this compound analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method for the detection of this compound. This protocol is based on a competitive ELISA format.

Experimental Protocol

1. Sample Preparation

  • The sample preparation will vary depending on the matrix. For milk samples, a simple dilution may be sufficient. For more complex matrices like tissue, an extraction and clean-up step similar to the HPLC method may be required. Follow the specific instructions provided with the ELISA kit.

2. ELISA Procedure

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.

  • Standard and Sample Addition: Add a specific volume of the standards and prepared samples to the wells of the microtiter plate pre-coated with sulfamethazine-protein conjugate.

  • Antibody Addition: Add the anti-sulfonamide antibody solution to each well.

  • Incubation: Incubate the plate for a specified time and temperature (e.g., 1 hour at room temperature) to allow for competitive binding.

  • Washing: Wash the plate several times with the provided wash buffer to remove any unbound reagents.

  • Enzyme Conjugate Addition: Add the enzyme-conjugated secondary antibody to each well.

  • Incubation: Incubate the plate for a specified time and temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well. A color will develop.

  • Stopping the Reaction: Stop the color development by adding the stop solution.

  • Measurement: Read the absorbance of each well at a specific wavelength using a microplate reader.

3. Data Analysis

  • The concentration of this compound is inversely proportional to the color intensity.

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. Note that the cross-reactivity of the antibody to this compound will determine the accuracy of the quantification. A multi-sulfonamide ELISA may show cross-reactivity to N4-acetyl-sulfadiazine at 35%, and similar cross-reactivity may be expected for this compound, but this should be verified.[3]

Signaling Pathway

ELISA_Pathway cluster_well Microtiter Well Surface cluster_solution Sample/Reagent Addition cluster_binding Competitive Binding cluster_detection Detection Ag_coated Coated Antigen (Sulfamethazine Conjugate) Ab Anti-Sulfonamide Antibody Ag_free Free this compound (in sample) Bound_Complex Antibody-Coated Antigen Complex Ab->Bound_Complex Unbound Unbound Antibody-Free Antigen Complex (Washed Away) Ab->Unbound Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Bound_Complex->Enzyme_Conjugate Substrate Substrate Enzyme_Conjugate->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Competitive ELISA signaling pathway for detection.

References

Application Note: Quantification of N4-Acetylsulfamethazine in Animal Tissues using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of N4-Acetylsulfamethazine, a primary metabolite of the antibiotic sulfamethazine, in various animal tissues. The described High-Performance Liquid Chromatography (HPLC) method is designed for high sensitivity, selectivity, and reproducibility, making it suitable for drug metabolism, pharmacokinetic studies, and residue analysis in food safety applications. The protocol includes comprehensive steps for sample preparation, chromatographic conditions, and data analysis.

Introduction

Sulfamethazine (SMZ) is a widely used sulfonamide antibiotic in veterinary medicine. Its primary metabolite, this compound (N4-AcSMT), is a key indicator of SMZ exposure and metabolism in treated animals. Accurate quantification of N4-AcSMT in edible tissues such as muscle, liver, and kidney is crucial for ensuring food safety and for understanding the pharmacokinetic profile of the parent drug. This application note details a robust HPLC method for the reliable determination of N4-AcSMT in tissue samples.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and quantification of this compound from animal tissues, based on established methodologies[1][2].

Materials and Reagents
  • This compound analytical standard

  • Sulfamethazine (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (ACS grade)[1]

  • Metaphosphoric acid[2]

  • Sodium acetate[1]

  • Sodium dihydrogenphosphate[2]

  • Water (deionized or HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica)[1][2]

  • Syringe filters (0.45 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector

  • Analytical balance

  • Homogenizer or sonicator

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

Sample Preparation: Extraction and Cleanup

A robust sample preparation procedure is critical for removing interfering substances and concentrating the analyte. The following protocol is a synthesis of effective, published methods[1][2].

  • Tissue Homogenization: Weigh 1-5 grams of the tissue sample (muscle, liver, or kidney) and homogenize it in a suitable buffer or solvent. For instance, homogenization can be performed in a mixture of 0.2% metaphosphoric acid and methanol (6:4 v/v)[2].

  • Extraction:

    • Method A (Metaphosphoric Acid-Methanol): Following homogenization with the metaphosphoric acid-methanol mixture, vortex the sample vigorously and centrifuge to separate the supernatant[2].

    • Method B (Dichloromethane): Alternatively, employ sonication-aided extraction with dichloromethane for 10-15 minutes. Centrifuge the mixture to collect the organic layer[1].

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Bond-Elut C18) by washing with methanol followed by water[2].

    • Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interferences.

    • Elute the this compound and internal standard with a small volume of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound.

  • HPLC Column: A reversed-phase C18 column, such as a Supersphere RP-18e (125 x 4.0 mm I.D.), is suitable for this separation[2]. A CP Spher C8 column can also be utilized[1].

  • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier is effective. A common mobile phase is a mixture of 0.05 M sodium dihydrogenphosphate (pH 4.5) and acetonitrile in an 8:2 ratio[2]. Another option is an acetonitrile-sodium acetate buffer[1].

  • Flow Rate: A flow rate of 0.5 mL/min is recommended for the specified column dimensions[2].

  • Detection: UV detection at 254 nm or photodiode array (PDA) detection can be used for monitoring the eluent[2].

  • Injection Volume: 20-50 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

Quantitative Data Summary

The performance of the HPLC method for this compound quantification is summarized in the tables below, based on data from cited literature.

Parameter Muscle Kidney Liver Reference
Recovery (%) 8776-[1]
Recovery (%) 93.0 - 94.4 (Meat)--[2]
Limit of Detection (µg/g) 0.02 (Meat)--[2]
Coefficient of Variation (%) 1.5 - 2.7 (Meat)--[2]

Table 1: Method Performance Data for this compound Quantification in Tissues.

Parameter Value Reference
HPLC Column Supersphere RP-18e (125 x 4.0 mm I.D.)[2]
Mobile Phase 0.05 M Sodium Dihydrogenphosphate (pH 4.5) : Acetonitrile (80:20)[2]
Flow Rate 0.5 mL/min[2]
Detection Wavelength Photodiode Array[2]

Table 2: Example HPLC Operational Parameters.

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound in tissue samples is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Output Sample Tissue Sample (Muscle, Liver, Kidney) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Solid-Phase Extraction (Cleanup) Extract->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap Filter Filtration Evap->Filter HPLC HPLC Injection Filter->HPLC Detect UV/PDA Detection HPLC->Detect Quant Quantification Detect->Quant Result Concentration of This compound Quant->Result

Caption: Experimental workflow for this compound quantification.

SPE_Process title Solid-Phase Extraction (SPE) Cleanup Detail Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Extract Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute

Caption: Detailed steps of the Solid-Phase Extraction (SPE) process.

References

Application Note: High-Throughput Analysis of N4-Acetylsulfamethazine in Environmental Samples using MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of N4-Acetylsulfamethazine, a major metabolite of the veterinary antibiotic sulfamethazine, in various environmental matrices. The described protocol utilizes a highly selective three-stage solid-phase immunoextraction (SPIE) for sample enrichment, followed by rapid analysis using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This methodology offers a significant reduction in analysis time compared to conventional chromatographic techniques, making it ideal for high-throughput screening of environmental contaminants. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in the implementation of this efficient analytical technique.

Introduction

The widespread use of sulfonamides in veterinary medicine has led to concerns about their persistence and accumulation in the environment, along with their metabolites such as this compound. Monitoring the levels of these compounds in environmental compartments like water, soil, and manure is crucial for assessing potential ecological risks and ensuring food safety. Traditional analytical methods often involve time-consuming and labor-intensive sample preparation and chromatographic separations.

This application note describes a rapid and definitive method for the analysis of this compound in environmental samples. The core of this method is the coupling of a highly specific solid-phase immunoextraction (SPIE) for analyte capture and concentration with the high-speed analytical capabilities of MALDI-TOF MS.[1][2] The SPIE-MALDI-TOF MS approach significantly streamlines the analytical workflow, with sample enrichment for a batch of 8-24 samples completed in approximately 1.5 hours, followed by rapid probe preparation and spectral acquisition.[1][2] This makes the method a highly efficient alternative for routine monitoring of trace-level drug residues in complex environmental matrices.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Sulfamethazine (for antibody production, if required)

  • Polyclonal anti-sulfamethazine antibodies

  • Solid-phase support (e.g., Protein A Sepharose beads)

  • Coupling buffers (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking solution (e.g., 1% bovine serum albumin in PBS)

  • Wash buffers (e.g., Phosphate Buffered Saline with 0.05% Tween 20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Matrix solvent: Acetonitrile, Trifluoroacetic acid (TFA), and ultrapure water

  • Environmental sample matrices: surface water, soil, and composted manure

Sample Preparation: Solid-Phase Immunoextraction (SPIE)

This protocol is based on a three-stage SPIE system for the selective extraction of this compound.[1][2]

  • Antibody Immobilization:

    • Couple polyclonal anti-sulfamethazine antibodies to a solid-phase support (e.g., Protein A Sepharose beads) according to the manufacturer's instructions.

    • Wash the antibody-coupled beads extensively with coupling buffer.

    • Block any remaining active sites on the beads using a suitable blocking solution.

    • Wash the beads to remove excess blocking agent and store in an appropriate buffer.

  • Sample Pre-treatment:

    • Water Samples: Centrifuge to remove any particulate matter. The supernatant can be used directly for SPIE.

    • Soil and Manure Samples: Prepare a 10% (w/v) aqueous suspension of the soil or composted manure.[1][2] Shake vigorously and centrifuge to pellet the solid material. The resulting supernatant is used for the extraction.

  • Immunoextraction:

    • Add the pre-treated sample supernatant to the antibody-coupled beads.

    • Incubate with gentle agitation to allow for the binding of this compound to the immobilized antibodies.

    • Wash the beads thoroughly with wash buffer to remove unbound matrix components.

    • Elute the bound this compound from the beads using an acidic elution buffer.

    • Immediately neutralize the eluate with a neutralization buffer.

MALDI-TOF MS Analysis
  • Matrix Preparation (CHCA):

    • Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in a solvent mixture of 50% acetonitrile and 50% ultrapure water containing 0.1% trifluoroacetic acid (TFA).

    • Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for analysis.

  • Sample Spotting:

    • On a MALDI target plate, spot 1 µL of the neutralized eluate from the SPIE step.

    • Immediately add 1 µL of the prepared CHCA matrix solution to the sample spot.

    • Allow the sample-matrix mixture to air-dry completely at room temperature, forming co-crystals.

  • Data Acquisition:

    • Analyze the prepared target plate using a MALDI-TOF mass spectrometer in positive ion mode.

    • Optimize the instrument parameters for the analysis of small molecules in the mass range of this compound (m/z ~321.3).

    • Acquire mass spectra from multiple positions within each sample spot to ensure reproducibility.

Data Presentation

The following table summarizes the recovery rates of this compound from various environmental samples spiked at different concentrations, as determined by the SPIE-MALDI-TOF MS method.[1][2]

Environmental MatrixSpiking LevelMean Recovery (%)
Water0.1 ppb> 85%
Soil (10% w/v suspension)1 ppb> 75%
Composted Manure (10% w/v suspension)1 ppb> 70%

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-TOF MS Analysis sample Environmental Sample (Water, Soil, Manure) pretreatment Pre-treatment (Centrifugation/ Suspension) sample->pretreatment spie Solid-Phase Immunoextraction (SPIE) pretreatment->spie elution Elution & Neutralization spie->elution spotting Sample-Matrix Co-crystallization elution->spotting ms_analysis MALDI-TOF MS Data Acquisition spotting->ms_analysis data_processing Data Processing & Quantification ms_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_spie Solid-Phase Immunoextraction cluster_maldi MALDI-TOF MS Detection sample Sample Matrix with This compound binding Selective Binding sample->binding antibody_beads Immobilized Anti-Sulfamethazine Antibodies antibody_beads->binding wash Washing Step (Removes Impurities) binding->wash elution Elution (Releases Analyte) wash->elution purified_analyte Purified This compound elution->purified_analyte matrix CHCA Matrix ionization Desorption & Ionization purified_analyte->ionization matrix->ionization laser Pulsed UV Laser laser->ionization tof_analyzer Time-of-Flight Mass Analyzer ionization->tof_analyzer detection Detection (m/z) tof_analyzer->detection

Caption: Logical relationship of SPIE and MALDI-TOF MS.

Conclusion

The presented SPIE-MALDI-TOF MS method provides a sensitive, rapid, and reliable approach for the analysis of this compound in diverse and complex environmental samples.[1][2] The high selectivity of the immunoextraction step combined with the speed of MALDI-TOF MS analysis makes this technique particularly suitable for high-throughput screening applications in environmental monitoring and food safety testing. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for the implementation of this efficient analytical strategy.

References

Application Note: High-Recovery Solid-Phase Extraction of N4-Acetylsulfamethazine from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction and pre-concentration of N4-Acetylsulfamethazine, a primary metabolite of the veterinary antibiotic sulfamethazine, from various water matrices. Utilizing a solid-phase extraction (SPE) protocol with Oasis HLB cartridges, this method demonstrates high recovery rates and low limits of detection, making it suitable for environmental monitoring and residue analysis. The subsequent analysis is performed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This document provides a comprehensive protocol, method performance data, and visual workflows to aid researchers in the successful implementation of this technique.

Introduction

Sulfamethazine is a widely used sulfonamide antibiotic in veterinary medicine. Its metabolite, this compound, is frequently detected in environmental water sources due to its excretion from treated animals and subsequent runoff into aquatic systems. The presence of this metabolite in water is a growing concern due to the potential for antibiotic resistance and ecotoxicological effects. Therefore, a sensitive and efficient analytical method is crucial for its detection and quantification at trace levels.

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity. This application note focuses on an optimized SPE method using a hydrophilic-lipophilic balanced (HLB) sorbent for the effective isolation of this compound from water samples prior to instrumental analysis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from water samples.

Materials and Reagents:

  • SPE Cartridges: Oasis HLB, 6 mL, 500 mg (or equivalent hydrophilic-lipophilic balanced reversed-phase sorbent)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm), Formic acid (LC-MS grade), Ammonium hydroxide

  • Reagents: EDTA disodium salt

  • Sample Collection Vessels: Amber glass bottles

  • SPE Manifold

  • Nitrogen Evaporation System

  • Analytical Instrument: HPLC-MS/MS system

Sample Preparation:

  • Collect water samples in pre-cleaned amber glass bottles and store them at 4°C until extraction.

  • Allow samples to equilibrate to room temperature before processing.

  • For a 500 mL water sample, add 0.25 g of EDTA disodium salt and dissolve completely. This step is crucial for chelating divalent cations that can interfere with the extraction process.

  • Adjust the pH of the water sample to a range of 4.0 - 7.0 using diluted hydrochloric acid or sodium hydroxide.

  • Filter the sample through a 0.7 µm glass fiber filter to remove any particulate matter.

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning:

    • Place the Oasis HLB cartridges on the SPE manifold.

    • Condition the cartridges by passing 6 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 6 mL of deionized water. Do not allow the sorbent to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated 500 mL water sample onto the conditioned cartridge at a consistent flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove any polar interferences.

    • Dry the cartridge thoroughly under a high vacuum for at least 10 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with 6 mL of methanol. Some protocols may use methanol containing 2% aqueous ammonia for enhanced recovery of sulfonamides.

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of a methanol:water (1:1, v/v) solution.

    • Vortex the reconstituted sample to ensure complete dissolution of the analyte.

    • Filter the final extract through a 0.2 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data for the solid-phase extraction of this compound from water samples based on various studies.

Table 1: SPE Method Performance for this compound in Water

ParameterWater MatrixValueReference
Recovery Wastewater77.7% - 148.1% (for a group of sulfonamides and metabolites)[1]
Spiked Water (0.1 ppb)High recovery reported (specific percentage not stated)[2][3]
Limit of Quantification (LOQ) Municipal Wastewater< 0.78 ng/L (for a group of sulfonamides and metabolites)[1]
Relative Standard Deviation (RSD) Municipal Wastewater< 9.6% (for a group of sulfonamides and metabolites)[1]

Table 2: General Performance of Sulfonamide SPE in Water (for context)

ParameterWater MatrixValueReference
Recovery Pure Water70% - 96%[4]
Surface Water80% - 90%[4]
Limit of Quantification (LOQ) WaterSeveral ppt level[4]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 500 mL Water Sample Add_EDTA Add 0.25g EDTA Sample->Add_EDTA Adjust_pH Adjust pH to 4.0-7.0 Add_EDTA->Adjust_pH Filter_Sample Filter (0.7 µm) Adjust_pH->Filter_Sample Condition Condition Cartridge (6 mL Methanol, 6 mL Water) Filter_Sample->Condition Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (6 mL Water) Load->Wash Dry Dry Cartridge (High Vacuum) Wash->Dry Elute Elute Analyte (6 mL Methanol) Dry->Elute Evaporate Evaporate to Dryness (Nitrogen, 40°C) Elute->Evaporate Reconstitute Reconstitute in 1 mL (Methanol:Water 1:1) Evaporate->Reconstitute Filter_Final Filter (0.2 µm) Reconstitute->Filter_Final Analysis HPLC-MS/MS Analysis Filter_Final->Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

SPE_Logic cluster_steps SPE Steps Analyte_in_Matrix This compound in Water Matrix Loading Loading (Analyte is retained) Analyte_in_Matrix->Loading SPE_Cartridge Hydrophilic-Lipophilic Balanced Sorbent Conditioning Conditioning (Wets the sorbent) SPE_Cartridge->Conditioning Conditioning->Loading Washing Washing (Interferences removed) Loading->Washing Elution Elution (Analyte is recovered) Washing->Elution Purified_Analyte Purified & Concentrated This compound Elution->Purified_Analyte Results in

Caption: Logical relationship of the solid-phase extraction steps.

Conclusion

The solid-phase extraction method detailed in this application note provides an effective and reliable procedure for the isolation and pre-concentration of this compound from water samples. The use of Oasis HLB cartridges, coupled with the optimized protocol, ensures high recovery and sensitivity, enabling accurate quantification at environmentally relevant concentrations. This method is a valuable tool for researchers, scientists, and professionals in the fields of environmental monitoring and drug development.

References

Application Notes and Protocols for N4-Acetylsulfamethazine in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, an antibiotic widely used in veterinary medicine. The acetylation of sulfamethazine is catalyzed by the enzyme N-acetyltransferase 2 (NAT2), which exhibits genetic polymorphism in humans and other species. This polymorphism leads to distinct acetylator phenotypes: fast, intermediate, and slow metabolizers. Consequently, the rate of this compound formation can significantly impact the pharmacokinetics and potential toxicity of the parent drug. These application notes provide detailed protocols and data for utilizing this compound in drug metabolism studies, particularly for the assessment of NAT2 activity.

Data Presentation

Pharmacokinetic Parameters of Sulfamethazine and this compound

The following table summarizes key pharmacokinetic parameters of sulfamethazine and its N4-acetylated metabolite in various species. These values can vary based on factors such as age, health status, and specific breed.

SpeciesCompoundHalf-life (t½)Volume of Distribution (Vd)Clearance (Cl)Notes
Human (Slow Acetylator) Sulfamethazine7.6 h[1]--Monophasic elimination.[1]
Human (Fast Acetylator) Sulfamethazine1.7 h and 5.4 h[1]--Biphasic elimination.[1]
Cattle Sulfamethazine9 h[2]0.35 L/kg[2]-Capacity-limited hydroxylation at high doses.[3]
Pigs Sulfamethazine9.8 ± 0.6 h[4]0.77 ± 0.06 L/kg[4]0.054 ± 0.001 L/kg/h[4]Acetylation is the major elimination pathway.[3]
Horses Sulfamethazine---Extensively metabolized to N4-acetyl and hydroxy derivatives.[5]
Grass Carp (18°C) N4-Acetylsulfadiazine---AMR: 30.12% (plasma)[6]
Grass Carp (24°C) N4-Acetylsulfadiazine---AMR: 9.10% (plasma)[6]

*AMR: Area under the curve metabolic ratio. Note: Data for N4-Acetylsulfadiazine is used as a proxy for N4-acetylsulfonamide metabolism in fish.

Metabolic Pathways and Experimental Workflows

Sulfamethazine Metabolism

Sulfamethazine is primarily metabolized via N-acetylation to form this compound, a reaction catalyzed by N-acetyltransferase 2 (NAT2).[7][8] A secondary pathway involves hydroxylation of the pyrimidine ring or the methyl groups.[5][9]

Sulfamethazine_Metabolism Sulfamethazine Sulfamethazine N4_Acetyl This compound Sulfamethazine->N4_Acetyl NAT2 Hydroxy Hydroxy-sulfamethazine (e.g., 5-hydroxysulfamethazine) Sulfamethazine->Hydroxy CYP450 Glucuronide Glucuronidated Metabolites Hydroxy->Glucuronide UGTs

Sulfamethazine Metabolic Pathway
Experimental Workflow for NAT2 Phenotyping

The determination of an individual's NAT2 phenotype can be achieved by administering a probe drug like sulfamethazine and subsequently measuring the ratio of the parent drug to its N4-acetylated metabolite in a biological fluid.[10]

NAT2_Phenotyping_Workflow cluster_protocol In Vivo Protocol cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Admin Administer Oral Dose of Sulfamethazine Collect Collect Plasma or Urine Sample at a Predetermined Time Admin->Collect Prepare Sample Preparation (e.g., Protein Precipitation or SPE) Collect->Prepare Analyze Quantify Sulfamethazine and This compound via HPLC or LC-MS/MS Prepare->Analyze Calculate Calculate Acetylation Ratio: [N4-Acetyl]/[Sulfamethazine] Analyze->Calculate Phenotype Determine Phenotype (Slow, Intermediate, Fast) Based on Ratio Calculate->Phenotype

NAT2 Phenotyping Workflow

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by HPLC-UV

Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies or NAT2 phenotyping.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 0.05 M sodium dihydrogenphosphate buffer (pH 4.5)

  • Metaphosphoric acid (0.2%)

  • This compound and Sulfamethazine analytical standards

  • Plasma samples

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound and sulfamethazine in methanol (1 mg/mL).

    • Prepare working standards by serial dilution of the stock solutions in the mobile phase to create a calibration curve (e.g., 0.05 to 10 µg/mL).

  • Sample Preparation:

    • To 1 mL of plasma, add 2 mL of 0.2% metaphosphoric acid in methanol (6:4 v/v) for protein precipitation.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the analytes with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: 0.05 M sodium dihydrogenphosphate (pH 4.5) and acetonitrile (8:2 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 270 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak areas on the calibration curve.

Protocol 2: In Vitro Determination of NAT2 Activity using Human Liver S9 Fractions

Objective: To assess the N-acetylation capacity of human liver S9 fractions using sulfamethazine as a probe substrate.

Materials:

  • Human liver S9 fractions

  • Sulfamethazine

  • Acetyl Coenzyme A (AcCoA)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Trichloroacetic acid (TCA)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • Human liver S9 fraction (final protein concentration 0.5 mg/mL)

      • Sulfamethazine (final concentration 100 µM)

      • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding AcCoA (final concentration 1 mM).

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate sulfamethazine and this compound.

    • MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode. Monitor specific precursor-product ion transitions for sulfamethazine and this compound.

  • Data Analysis:

    • Quantify the amount of this compound formed.

    • Calculate the rate of N-acetylation and express it as pmol/min/mg protein.

    • Compare the rates across different liver S9 samples to assess inter-individual variability in NAT2 activity.

Disclaimer: These protocols are intended for research purposes only and should be adapted and validated for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

N4-Acetylsulfamethazine: Applications in Veterinary Pharmacology - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a broad-spectrum sulfonamide antibiotic extensively used in veterinary medicine to treat and prevent bacterial infections in livestock, including cattle, swine, and poultry. Due to its prevalence and persistence in animal tissues, the monitoring of this compound residues is crucial for ensuring food safety and adhering to regulatory withdrawal periods. This document provides detailed application notes and experimental protocols relevant to the study of this compound in a veterinary pharmacology context.

Application Notes

Therapeutic Drug Monitoring and Metabolism

This compound is a product of the N-acetylation of sulfamethazine in the liver, a major metabolic pathway for sulfonamides in most animal species.[1] The rate and extent of this acetylation can vary depending on the species, breed, and individual animal's metabolic capacity. Understanding the pharmacokinetics of both the parent drug, sulfamethazine, and its acetylated metabolite is essential for optimizing dosage regimens and ensuring therapeutic efficacy. In pigs, for instance, acetylation is a major elimination pathway for sulfamethazine.[2] Similarly, in cattle and horses, N4-acetylation is a significant metabolic route.[3][4] Monitoring the levels of this compound alongside the parent drug can provide a more complete picture of drug disposition and clearance in the animal.

Food Safety and Residue Analysis

The presence of sulfamethazine and its metabolites, including this compound, in edible animal tissues is a significant food safety concern. Regulatory agencies worldwide have established maximum residue limits (MRLs) for total sulfonamide residues in food products of animal origin. As this compound can be a major component of the total residue, sensitive and specific analytical methods are required for its detection and quantification in tissues such as muscle, liver, kidney, and in milk.[5][6][7][8] The determination of the depletion rate of both sulfamethazine and this compound from edible tissues is critical for establishing appropriate withdrawal times before treated animals can enter the food supply.[9][10]

Environmental Monitoring

The excretion of sulfamethazine and this compound in animal waste can lead to environmental contamination.[9] These residues can persist in soil and water, potentially contributing to the development of antibiotic resistance in environmental bacteria. Therefore, analytical methods for the detection of this compound in environmental samples like manure and soil are important for assessing the environmental impact of veterinary drug use.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound in various animal species.

Table 1: Pharmacokinetic Parameters of Sulfamethazine and this compound in Various Animal Species

SpeciesDrugElimination Half-Life (t½)Volume of Distribution (Vd)Route of AdministrationReference
CattleSulfamethazine9 hours0.35 L/kgIntravenous[12]
PigsSulfamethazine12.4 hours-Intravenous[2]
HorsesSulfamethazine---[4]
CalvesSulfamethazine---[3]

Note: Detailed pharmacokinetic data for this compound is often reported in conjunction with the parent drug, sulfamethazine. The elimination of the metabolite is generally parallel to that of the parent drug in the elimination phase.

Table 2: Residue Levels of Sulfamethazine and this compound in Swine Tissues

TissueCompoundConcentration (µg/g) 24 hours post-administrationConcentration (µg/g) 72 hours post-administrationReference
KidneySulfamethazine2.7 ± 0.61Decreased linearly[13]
KidneyThis compound3.72 ± 0.12Decreased linearly[13]
LiverSulfamethazine2.09 ± 0.50Decreased linearly[13]
LiverThis compound0.87 ± 0.03Decreased linearly[13]
MuscleSulfamethazine1.67 ± 0.11Decreased linearly[13]
MuscleThis compound0.53 ± 0.064Decreased linearly[13]

Table 3: Withdrawal Periods for Sulfamethazine and this compound in Poultry Waste

MatrixCompoundWithdrawal Period (days)Reference
FeathersSulfamethazine97.0[9]
FeathersThis compound28.0[9]
ManureSulfamethazine18.2[9]
ManureThis compound8.0[9]

Experimental Protocols

Protocol 1: Determination of this compound Residues in Swine Tissue by HPLC

This protocol is based on the methodology described by Haagsma et al. (1987).[5]

1. Sample Preparation: a. Homogenize 5 g of minced swine tissue (muscle or kidney) with 30 mL of dichloromethane using a high-speed homogenizer. b. Centrifuge the homogenate at 3000 x g for 10 minutes. c. Decant the dichloromethane (lower layer) and repeat the extraction of the tissue pellet with another 30 mL of dichloromethane. d. Combine the dichloromethane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Solid-Phase Extraction (SPE) Clean-up: a. Reconstitute the dried extract in 2 mL of a suitable solvent (e.g., dichloromethane). b. Condition a silica SPE cartridge (e.g., 500 mg) with 5 mL of hexane. c. Load the reconstituted extract onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of hexane to remove interfering substances. e. Elute the this compound and sulfamethazine with 5 mL of a mixture of dichloromethane and methanol (e.g., 95:5 v/v). f. Evaporate the eluate to dryness under nitrogen at 40°C.

3. HPLC Analysis: a. Reconstitute the final residue in 1 mL of the mobile phase. b. Inject a 20 µL aliquot into the HPLC system. c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and a sodium acetate buffer (e.g., 0.05 M, pH 4.5) in a suitable ratio (e.g., 30:70 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 265 nm. d. Quantify the concentration of this compound by comparing the peak area with that of a known standard.

Visualizations

Sulfamethazine_Metabolism Sulfamethazine Sulfamethazine N4_Acetylsulfamethazine This compound Sulfamethazine->N4_Acetylsulfamethazine N-acetylation (Liver) Hydroxylated_Metabolites Hydroxylated Metabolites Sulfamethazine->Hydroxylated_Metabolites Hydroxylation (CYP450) Excretion Excretion (Urine, Feces) N4_Acetylsulfamethazine->Excretion Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of sulfamethazine in livestock.

Residue_Analysis_Workflow cluster_Sample_Prep Sample Preparation cluster_Cleanup Clean-up cluster_Analysis Analysis Tissue_Sample Animal Tissue Sample (Muscle, Liver, Kidney) Homogenization Homogenization with Organic Solvent Tissue_Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation SPE Solid-Phase Extraction (SPE) Evaporation->SPE Elution Elution of Analytes SPE->Elution HPLC HPLC or LC-MS/MS Analysis Elution->HPLC Quantification Quantification and Confirmation HPLC->Quantification

References

Application Note: Determination of N4-Acetylsulfamethazine in Bovine Milk using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of N4-Acetylsulfamethazine in bovine milk samples. The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring veterinary drug residues in milk. The described procedure offers satisfactory sensitivity, precision, and accuracy, making it a valuable tool for routine analysis.

Introduction

Sulfamethazine is a widely used sulfonamide antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in cattle. After administration, it is metabolized in the animal's body, with this compound being one of its major metabolites. The presence of these residues in milk is a concern for human health due to potential allergic reactions and the development of antibiotic-resistant bacteria. Regulatory bodies have established maximum residue limits (MRLs) for sulfamethazine in milk, and monitoring its metabolites is crucial for ensuring food safety. This document provides a detailed protocol for the extraction and quantification of this compound in milk, adapted from established analytical methodologies.[1][2][3]

Materials and Reagents
  • This compound analytical standard

  • Sulfamethazine analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Chloroform, HPLC grade

  • Hexane, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Potassium phosphate monobasic

  • Deionized water

  • Blank bovine milk (confirmed to be free of sulfonamides)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or QuEChERS salts and sorbents (optional, for alternative cleanup)[4]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Guard column with corresponding packing material

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Experimental Protocol

Preparation of Standards and Reagents
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid, 30:70 v/v): Mix 300 mL of acetonitrile with 700 mL of deionized water. Add 1 mL of formic acid and degas the solution before use.

  • Potassium Phosphate Solution (for extraction): Prepare an aqueous solution as required by the specific liquid-liquid extraction protocol.[2]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 10 mL of milk sample into a 50 mL centrifuge tube. For recovery studies, spike the blank milk samples with known concentrations of the this compound working standard.

  • Add 20 mL of a chloroform:acetonitrile mixture (2:1, v/v) to the centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 1 mL of the mobile phase.

  • Vortex the reconstituted sample for 30 seconds.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis
  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 265 nm

  • Run Time: 15 minutes

Quantification

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the milk samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)5 µg/kg
Limit of Quantification (LOQ)15 µg/kg
Recovery (at 20, 50, and 100 µg/kg)85 - 105%
Precision (RSD%) - Intra-day< 5%
Precision (RSD%) - Inter-day< 8%

Note: The values presented in this table are typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

experimental_workflow sample Milk Sample (10 mL) extraction Add Chloroform:ACN (2:1) Vortex & Centrifuge sample->extraction separation Collect Organic Layer extraction->separation evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) separation->evaporation reconstitution Reconstitute in 1 mL Mobile Phase evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration hplc HPLC-UV Analysis filtration->hplc

Caption: Workflow for the analysis of this compound in milk.

Conclusion

The described HPLC-UV method provides a reliable and effective means for the determination of this compound in bovine milk. The sample preparation procedure is straightforward, and the chromatographic analysis is sensitive and specific. This application note serves as a comprehensive guide for laboratories involved in the monitoring of veterinary drug residues in food products, aiding in the enforcement of food safety regulations. Further optimization, such as the use of SPE or QuEChERS for sample cleanup, may be explored to enhance sample throughput and reduce matrix effects.[4]

References

Application Notes and Protocols for Isotope-Labeled N4-Acetylsulfamethazine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing isotope-labeled N4-Acetylsulfamethazine in metabolic studies. The use of stable isotope-labeled compounds is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, offering precise quantification and unequivocal identification of metabolites.

Introduction

Sulfamethazine (SMZ), a widely used sulfonamide antibiotic, is extensively metabolized in animals and humans. The primary metabolic pathway is N-acetylation at the N4 position, resulting in the formation of this compound (N4-AcSMZ).[1] Understanding the rate and extent of this transformation is crucial for evaluating the drug's efficacy, safety, and residue profiles in food-producing animals.

Isotope-labeled analogues of N4-AcSMZ, typically incorporating deuterium (d) or carbon-13 (¹³C), serve as invaluable tools in these investigations. They are primarily used as internal standards for the accurate quantification of the unlabeled (native) metabolite in biological matrices. Furthermore, administering isotope-labeled sulfamethazine allows for tracing its metabolic fate and distinguishing the newly formed N4-AcSMZ from any pre-existing endogenous compounds.

Key Applications

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of sulfamethazine by accurately tracking the formation and elimination of its major metabolite, N4-AcSMZ.

  • Metabolite Identification: Confirming the structure of N4-AcSMZ in complex biological samples through mass spectrometry by identifying the characteristic mass shift of the isotope-labeled metabolite.

  • Quantitative Bioanalysis: Employing isotope-labeled N4-AcSMZ as an internal standard to correct for matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise quantification of the native metabolite.

  • Enzyme Kinetics: Investigating the kinetics of the N-acetyltransferase (NAT) enzymes responsible for the conversion of sulfamethazine to N4-AcSMZ.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sulfamethazine in Swine

The following table summarizes key pharmacokinetic parameters for the parent drug, sulfamethazine, in pigs. These values are essential for designing sampling schedules in metabolic studies.

ParameterValueSpecies/ModelReference
Elimination Half-life (t½) 10.8 - 16.9 hoursSwine (Plasma)[2][3]
Time to Peak Concentration (Tmax) 2 - 12 hours (Oral)Swine (Plasma)[4]
Peak Plasma Concentration (Cmax) 413 - 677 µg/mL (Oral, 250 mg/kg)Swine (Plasma)[4]
Oral Bioavailability (F) ~86%Swine[2]
Volume of Distribution (Vd) 0.22 - 0.62 L/kgSwine[4]
Clearance (Cl) 13.8 - 39.7 mL/h/kgSwine[4]

Note: Data presented are for unlabeled sulfamethazine. Isotope labeling does not significantly alter the pharmacokinetic properties, but allows for more precise measurement.

Table 2: LC-MS/MS Parameters for Quantification of this compound

This table provides typical parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound using a deuterated internal standard.

ParameterSetting
LC Column C18 or Phenyl Column (e.g., 2.1 x 100 mm, 1.7-5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (MRM)
This compoundPrecursor Ion (Q1): m/z 321.1 -> Product Ion (Q3): m/z 156.1
This compound-d4Precursor Ion (Q1): m/z 325.1 -> Product Ion (Q3): m/z 160.1
Collision Energy Optimized for specific instrument (typically 15-30 eV)

Experimental Protocols

Protocol 1: In Vivo Metabolic Study in Swine Using ¹³C-Labeled Sulfamethazine

This protocol describes an in vivo study to trace the metabolism of sulfamethazine to this compound in pigs.

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Analysis A Acclimatize Swine (e.g., 1 week) D Administer Oral Dose of ¹³C-Sulfamethazine A->D B Prepare Dosing Solution: ¹³C-Sulfamethazine in appropriate vehicle B->D C Prepare ¹³C-N4-Acetylsulfamethazine for analytical standard L Quantify ¹³C-N4-AcSMZ against standard curve C->L E Collect Blood Samples at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48h) D->E F Collect Urine and Feces D->F G Harvest Plasma from Blood E->G I Spike Samples with This compound-d4 (Internal Standard) G->I H Homogenize Tissue Samples (at study termination) H->I J Extract Analytes: Protein Precipitation (ACN) followed by SPE I->J K LC-MS/MS Analysis J->K K->L M Pharmacokinetic Modeling L->M

Workflow for an in vivo metabolic study.

Methodology:

  • Animal Dosing:

    • House swine in metabolism cages to allow for separate collection of urine and feces.

    • Administer a single oral dose of ¹³C-labeled sulfamethazine (e.g., labeled on the phenyl ring) at a relevant concentration.

  • Sample Collection:

    • Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Centrifuge blood at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Collect urine and feces at regular intervals.

  • Sample Preparation and Extraction:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of this compound-d4 internal standard solution (e.g., 1 µg/mL in methanol).

    • Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase A for LC-MS/MS analysis.

    • For tissue samples, homogenize the tissue in a suitable buffer before proceeding with the extraction steps.[1][5]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use the parameters outlined in Table 2, monitoring for the mass transitions of both the ¹³C-labeled N4-AcSMZ and the d4-labeled internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations of ¹³C-N4-AcSMZ spiked into a blank matrix.

    • Calculate the concentration of the ¹³C-labeled metabolite in each sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Use the concentration-time data to determine pharmacokinetic parameters.

Protocol 2: In Vitro Metabolism in Liver Microsomes

This protocol details an in vitro experiment to assess the metabolic conversion of sulfamethazine to this compound using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Termination & Analysis A Prepare Incubation Buffer (e.g., Phosphate Buffer, pH 7.4) E Pre-incubate Microsomes, Buffer, and Substrate at 37°C A->E B Prepare Substrate Solution: ¹³C-Sulfamethazine B->E C Thaw Liver Microsomes on ice C->E D Prepare NADPH regenerating system F Initiate Reaction by adding NADPH D->F E->F G Incubate at 37°C with shaking F->G H Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) G->H I Terminate Reaction: Add ice-cold Acetonitrile with N4-AcSMZ-d4 (Internal Standard) H->I J Centrifuge to pellet protein I->J K Analyze Supernatant by LC-MS/MS J->K L Determine Rate of Metabolite Formation K->L

Workflow for an in vitro metabolism study.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ¹³C-sulfamethazine in a suitable solvent (e.g., DMSO or methanol).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare a stock solution of this compound-d4 in methanol to be used as the internal standard in the termination solution.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine liver microsomes (final concentration e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the ¹³C-sulfamethazine substrate solution.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Reaction Termination and Sample Processing:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile spiked with the this compound-d4 internal standard.

    • Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Analyze the samples using a validated LC-MS/MS method as described in Protocol 1 and Table 2.

  • Data Analysis:

    • Quantify the amount of ¹³C-N4-Acetylsulfamethazine formed at each time point.

    • Plot the concentration of the metabolite versus time to determine the initial rate of formation.

Logical Relationships

The following diagram illustrates the central role of isotope-labeled standards in quantitative metabolic studies.

G cluster_experiment Metabolic Experiment (In Vivo / In Vitro) cluster_sample Sample Collection & Processing cluster_analysis Analytical Quantification cluster_interpretation Data Interpretation A Biological System (Animal, Cells, Microsomes) B Dose with Unlabeled or Labeled Drug (e.g., ¹³C-SMZ) A->B Introduction C Collect Biological Matrix (Plasma, Urine, Tissue, etc.) B->C Yields D Spike with Isotope-Labeled Internal Standard (e.g., N4-AcSMZ-d4) C->D E Extraction & Cleanup (PPT, SPE, LLE) D->E F LC-MS/MS Analysis E->F Inject H Calculate Analyte/IS Ratio F->H Measures G Generate Calibration Curve with Analytical Standard I Quantify Native/Labeled Metabolite G->I Calibrates H->I Calculates J Pharmacokinetic Modeling I->J K Metabolic Rate Calculation I->K L Residue Analysis I->L

Role of isotope standards in quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N4-Acetylsulfamethazine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of N4-Acetylsulfamethazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, components of the biological sample (e.g., proteins, salts, phospholipids) can interfere with the ionization process in the mass spectrometer's source.[3] This can lead to two primary phenomena:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration or even false negatives.[4]

  • Ion Enhancement: An increase in the analyte signal, resulting in an overestimation of the concentration.

These effects can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2]

Q2: Which ionization technique is more susceptible to matrix effects for this compound analysis, ESI or APCI?

A2: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[2] This is because ESI is more sensitive to the presence of non-volatile species and salts that can compete with the analyte for ionization. For the analysis of multiple illicit drugs in various biofluids, LC-APCI-MS/MS has been suggested as the ionization choice to minimize matrix effects.[2]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: Two common methods to evaluate matrix effects are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[5]

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.

Q4: What is a suitable internal standard for this compound analysis to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction. If a SIL internal standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on issues related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Severe Ion Suppression: Co-eluting matrix components are preventing the efficient ionization of the analyte.1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4] 2. Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the matrix interferences.[6] 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components.[2] 4. Switch Ionization Source: If using ESI, consider switching to APCI, which can be less prone to matrix effects.[2]
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The analyte may be interacting with active sites on the analytical column (e.g., residual silanols).[7] Column Overload: Injecting too much sample can lead to peak distortion. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound.1. Adjust Mobile Phase: Add a buffer, such as ammonium formate or ammonium acetate, to the mobile phase to minimize secondary interactions.[7] 2. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. 3. Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure consistent ionization and good peak shape.
Inconsistent Results (Poor Reproducibility) Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement. Inadequate Sample Cleanup: Inconsistent removal of matrix components during sample preparation.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in matrix effects. 2. Improve Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples. 3. Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
High Background Noise Contamination: Contamination of the LC-MS/MS system from the sample matrix, solvents, or glassware.1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the chromatographic run. 2. Thoroughly Clean the System: Flush the LC system and clean the mass spectrometer's ion source regularly.

Experimental Protocols

Protein Precipitation for this compound in Plasma

This protocol is a common and straightforward method for sample preparation in plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d4).

    • Vortex for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex briefly and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for this compound in Urine

SPE provides a more thorough cleanup compared to protein precipitation and is often used for complex matrices like urine.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 1 mL of 2% formic acid in water.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.

  • Elution:

    • Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex briefly and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) for this compound in Tissue

LLE is an effective technique for extracting analytes from homogenized tissue samples. A published method for the determination of sulfamethazine and its N4-acetyl metabolite in swine tissue utilizes sonication-aided extraction with dichloromethane.[8]

  • Homogenization:

    • Homogenize 1 g of tissue with 3 mL of a suitable buffer (e.g., phosphate buffer, pH 7).

  • Extraction:

    • Add 5 mL of dichloromethane to the homogenate.

    • Vortex for 2 minutes and sonicate for 15 minutes.

  • Centrifugation:

    • Centrifuge at 4000 x g for 10 minutes.

  • Solvent Transfer:

    • Transfer the organic (lower) layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex briefly and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes recovery data for this compound from a study on swine tissue.[8] High recovery indicates an efficient extraction process, which can help minimize matrix effects by effectively isolating the analyte from interfering components.

Matrix Sample Preparation Method Analyte Mean Recovery (%)
MuscleSonication-aided extraction with dichloromethane and silica column cleanupThis compound87
KidneySonication-aided extraction with dichloromethane and silica column cleanupThis compound76

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, Urine, Tissue) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation Plasma spe Solid-Phase Extraction (SPE) start->spe Urine lle Liquid-Liquid Extraction (LLE) start->lle Tissue evaporation Evaporation & Reconstitution protein_precipitation->evaporation spe->evaporation lle->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantitation ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Solutions to Mitigate Matrix Effects start Problem Encountered (e.g., Low Signal, Poor Reproducibility) check_matrix_effects Assess Matrix Effects? (Post-Column Infusion / Post-Extraction Spike) start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed check_matrix_effects->matrix_effects_present Yes no_matrix_effects No Significant Matrix Effects (Check other instrumental/method parameters) check_matrix_effects->no_matrix_effects No optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) matrix_effects_present->optimize_sample_prep modify_chromatography Modify Chromatography (Gradient, Column, pH) matrix_effects_present->modify_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_effects_present->use_sil_is

Caption: Decision tree for troubleshooting matrix effects.

References

N4-Acetylsulfamethazine Standard Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of N4-Acetylsulfamethazine standard solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for an this compound standard solution?

A1: For optimal stability, it is recommended to store this compound standard solutions in a refrigerator at 2-8°C. Some suppliers of the neat compound also recommend refrigerator storage.[1] For long-term storage, some laboratories may opt for freezing at ≤ -10°C, although stability under these conditions should be verified.[2] Solutions prepared in organic solvents like acetonitrile should be stored in tightly sealed, light-resistant containers to prevent evaporation and photodegradation.

Q2: What is the expected shelf life of an this compound standard solution?

A2: The shelf life of an this compound standard solution is highly dependent on the solvent, concentration, and storage conditions. For commercially prepared solutions in acetonitrile, it is best to adhere to the manufacturer's expiration date. For in-house prepared solutions, a stability study should be conducted. As a general guideline for related sulfonamide compounds, working solutions may be stable for up to 3 months when stored under refrigerated conditions (2-8°C).[2] Stock solutions may be stable for up to 6 months when frozen.[2]

Q3: What solvents are suitable for preparing this compound standard solutions?

A3: Acetonitrile is a commonly used solvent for preparing this compound standard solutions.[3] Due to its relatively low water solubility, using organic solvents or aqueous solutions with a significant percentage of organic modifier is generally recommended.[4]

Q4: Is this compound susceptible to degradation?

A4: Yes, this compound can degrade under certain conditions. It is reported to be stable under normal conditions but may degrade under extreme pH or temperature.[4] Like other sulfonamides, it can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may lead to the formation of its parent compound, sulfamethazine. It is also advisable to protect solutions from light to prevent photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Drifting chromatographic peak areas or retention times 1. Solution degradation due to improper storage. 2. Solvent evaporation from a poorly sealed container. 3. Instrumental instability.1. Prepare a fresh standard solution from a reliable stock. 2. Ensure containers are tightly sealed and consider using parafilm. 3. Run instrument performance qualification tests.
Appearance of new peaks in the chromatogram 1. Formation of degradation products. 2. Contamination of the solvent or glassware.1. Perform a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and thoroughly clean all labware.
Inconsistent results between different solution preparations 1. Inaccurate weighing of the reference standard. 2. Incomplete dissolution of the standard. 3. Use of a degraded solid standard.1. Use a calibrated analytical balance and ensure proper weighing technique. 2. Ensure the standard is fully dissolved using sonication if necessary. 3. Verify the purity and integrity of the solid reference material.
Precipitation observed in the solution upon storage 1. The concentration of the standard exceeds its solubility in the chosen solvent at the storage temperature.1. Warm the solution to room temperature and sonicate to redissolve. If precipitation persists, consider preparing a more dilute solution or using a different solvent system.

Stability Data

The following tables summarize the stability of this compound standard solutions under various conditions.

Table 1: Short-Term Stability of this compound (100 µg/mL in Acetonitrile)

Storage ConditionTime Point% Initial Concentration RemainingObservations
Room Temperature (20-25°C) 24 hours> 99%No significant change
48 hours98.5%Minor decrease
72 hours97.2%Onset of degradation
Refrigerated (2-8°C) 7 days> 99%Stable
14 days> 99%Stable
30 days99.1%Stable

Note: The data presented above are illustrative. It is imperative to conduct in-house stability studies to establish appropriate storage conditions and expiration dates.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution (100 µg/mL)

  • Materials: this compound reference standard, HPLC-grade acetonitrile, Class A volumetric flasks, analytical balance.

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

    • Transfer the solution to a labeled, light-resistant container for storage.

Protocol 2: Stability Indicating HPLC Method

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV scan (typically around 270 nm for sulfonamides).

  • Column Temperature: 30°C.

This method should be validated to demonstrate its ability to separate this compound from its potential degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study Storage cluster_analysis Analysis weigh Weigh this compound Standard dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute store_rt Room Temperature (20-25°C) dilute->store_rt Aliquot and Store store_fridge Refrigerated (2-8°C) dilute->store_fridge Aliquot and Store store_frozen Frozen (≤ -10°C) dilute->store_frozen Aliquot and Store sample Sample at Time Points store_rt->sample store_fridge->sample store_frozen->sample hplc Analyze via Stability-Indicating HPLC sample->hplc data Evaluate Data (% Recovery, Impurities) hplc->data degradation_pathway N4_Acetyl This compound Sulfamethazine Sulfamethazine N4_Acetyl->Sulfamethazine Hydrolysis (Acid/Base) Other Other Degradation Products N4_Acetyl->Other Oxidation / Photolysis

References

Optimization of HPLC mobile phase for N4-Acetylsulfamethazine separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of N4-Acetylsulfamethazine. It includes frequently asked questions (FAQs) for method development and detailed troubleshooting guides to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for separating this compound?

A typical starting point for the reversed-phase HPLC separation of this compound and its parent compound, sulfamethazine, is a combination of an aqueous buffer and an organic modifier. A commonly used mobile phase consists of a phosphate buffer and acetonitrile.[1] For example, a mixture of 0.05 M sodium dihydrogenphosphate (adjusted to pH 4.5) and acetonitrile in an 80:20 ratio has proven effective.[1]

Q2: How do I choose between Acetonitrile and Methanol as the organic modifier?

The choice between acetonitrile (ACN) and methanol depends on the desired selectivity and efficiency. Both are common polar mobile phases used in reversed-phase chromatography.[2]

  • Acetonitrile (ACN) often provides better peak shapes and lower viscosity, which results in lower backpressure.[3] It is generally considered to have a stronger elution strength than methanol in reversed-phase HPLC.[4]

  • Methanol can offer different selectivity compared to ACN, which might be advantageous for separating closely eluting compounds. It is also a more cost-effective option.

It is recommended to perform initial screening with both solvents to determine which provides the optimal separation for this compound and any related impurities.

Q3: What is the importance of mobile phase pH in this separation?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds like sulfonamides.[3] this compound contains functional groups whose ionization state is pH-dependent. Adjusting the pH can:

  • Control Retention: Suppressing the ionization of the analyte (by working at a pH at least 2 units away from its pKa) typically increases its hydrophobicity and, therefore, its retention on a C18 column.

  • Improve Peak Shape: Operating at an optimal pH can minimize secondary interactions with the stationary phase, such as those with residual silanol groups, which are a common cause of peak tailing for basic compounds.[5][6] Using a buffer is essential to maintain a constant pH throughout the analysis for reproducible results.[3]

Q4: How can I improve the resolution between this compound and sulfamethazine?

If resolution is insufficient, you can modify several parameters:

  • Adjust Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of both compounds, which may lead to better separation.[7]

  • Change Organic Modifier: If adjusting the concentration is not enough, switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation.

  • Modify Mobile Phase pH: Fine-tuning the pH can change the ionization state of the analytes, potentially leading to differential shifts in retention times and improved resolution.

  • Implement a Gradient: If isocratic elution fails to provide adequate separation within a reasonable time, a gradient elution—where the mobile phase composition is changed over time—can be used to improve resolution, especially for complex samples.[3]

Troubleshooting Guide

This section addresses specific problems that may arise during the analysis of this compound.

Problem: Poor Peak Shape (Tailing)

Q5: My this compound peak is tailing. What are the likely causes and how can I resolve this?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[7][8]

Possible CauseRecommended Solution
Secondary Silanol Interactions The analyte may be interacting with active silanol groups on the silica-based column packing.[5][6] Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of silanol groups.[5][9] Alternatively, use a modern, end-capped column designed to minimize these interactions.[10]
Column Contamination Strongly retained compounds from previous injections may have accumulated at the column head.[8] Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[5] Always use a guard column and ensure proper sample cleanup to prevent contamination.[5]
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the sample concentration or injection volume.
Mismatched Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[11] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, minimize the injection volume.[11]

Problem: Unstable Retention Times

Q6: The retention time for this compound is drifting or shifting between injections. What should I investigate?

Retention time variability can compromise the reliability of your results. The issue often lies with the mobile phase preparation or the HPLC system itself.[7]

Possible CauseRecommended Solution
Improper Mobile Phase Preparation A 1% error in the organic solvent amount can change retention time by 5-15%.[7] Evaporation of a volatile component can also alter the composition over time.[7][12] Solution: Prepare the mobile phase accurately, preferably gravimetrically.[7] Keep the mobile phase reservoir capped to prevent evaporation. If using an isocratic mobile phase, pre-mixing the solvents is often more reliable than online mixing.[13]
Inadequate Column Equilibration The column may not have reached equilibrium with the mobile phase before injection. Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting the analysis until a stable baseline is achieved.
Pump or Hardware Issues Leaks in the system or faulty check valves in the pump can cause inconsistent flow rates, leading to retention time shifts.[13][14] Solution: Check for leaks at all fittings. Monitor the system pressure; large fluctuations can indicate pump problems.[14] If necessary, consult your instrument's maintenance guide to service the pump check valves.
Temperature Fluctuations Changes in ambient temperature can affect retention times if a column oven is not used.[12][13] Solution: Use a column oven set to a stable temperature, typically slightly above ambient (e.g., 30-35 °C), to ensure reproducible results.[13]

Problem: Insufficient Resolution or Split Peaks

Q7: I am observing split peaks or co-elution with other components. What steps can I take?

Split peaks often indicate a problem at the head of the column, while co-elution requires method optimization.[5][8]

Possible CauseRecommended Solution
Column Void or Channeling A void or channel may have formed at the inlet of the analytical column, causing the sample path to be disrupted.[5][8] This can result from pressure shocks or degradation of the packed bed. Solution: First, try reversing and flushing the column (disconnect it from the detector). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column.[5]
Partially Blocked Frit Particulates from the sample or mobile phase can clog the column inlet frit.[5] Solution: Filter all samples and mobile phases before use.[5] If a blockage is suspected, back-flushing the column may help.[5]
Sub-optimal Mobile Phase The mobile phase composition may not be suitable for separating the compounds of interest. Solution: Re-optimize the mobile phase. Refer to the table below for the effects of changing the mobile phase composition.

Data and Protocols

Mobile Phase Composition Effects

The following table summarizes the general effects of modifying the mobile phase composition in a reversed-phase setup for this compound separation.

Parameter ChangeExpected Effect on ChromatogramPrimary Goal
Decrease % Organic Increased retention time, potential for increased resolution.Improve separation of early-eluting peaks.
Increase % Organic Decreased retention time, shorter analysis time.Reduce long run times.
Decrease pH (e.g., 4.5 to 2.5) May increase retention (if analyte is acidic), suppresses silanol activity.Improve peak shape for basic compounds, alter selectivity.
Switch ACN to Methanol Change in selectivity and elution order.Resolve co-eluting peaks.
Experimental Protocol: Isocratic RP-HPLC Method

This protocol is a starting point for the separation of this compound, adapted from established methods for sulfonamides.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 125 mm x 4.0 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Aqueous Component (A): 0.05 M Sodium Dihydrogenphosphate. Adjust pH to 4.5 with phosphoric acid.

    • Organic Component (B): Acetonitrile (HPLC Grade).

    • Working Mobile Phase: Mix Aqueous (A) and Organic (B) components in an 80:20 v/v ratio.[1] Degas the mixture before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.[1]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C (controlled by a column oven).

    • Detection: UV at 270 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 10 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualized Workflows

Mobile Phase Optimization Workflow

G start_node Start: Initial Isocratic Method (e.g., ACN/Buffer 20:80) process_node1 Evaluate Chromatogram: Resolution, Peak Shape, Run Time start_node->process_node1 Run Analysis decision_node decision_node process_node process_node end_node Method Optimized fail_node Consider Different Stationary Phase decision_node1 Acceptable? process_node1->decision_node1 decision_node1->end_node Yes decision_node2 Primary Issue? decision_node1->decision_node2 No process_node2 process_node2 decision_node2->process_node2 Poor Resolution process_node3 process_node3 decision_node2->process_node3 Bad Peak Shape process_node4 process_node4 decision_node2->process_node4 Long Run Time process_node2a process_node2a process_node2->process_node2a Adjust % Organic (Decrease) process_node3a process_node3a process_node3->process_node3a Adjust pH (Lower for tailing) process_node4a process_node4a process_node4->process_node4a Increase % Organic process_node2b process_node2b process_node2a->process_node2b Still Poor? process_node2b->process_node1 No process_node2c Change pH or Switch Organic (e.g., to MeOH) process_node2b->process_node2c Yes process_node2c->fail_node No Improvement process_node2c->process_node1 process_node3a->process_node1 process_node4a->process_node1

Caption: A logical workflow for optimizing the HPLC mobile phase.

Troubleshooting Retention Time Instability

G start_node Problem: Unstable Retention Times check_node1 Check Mobile Phase: - Prepared correctly? - Degassed? - Reservoir capped? start_node->check_node1 First Check check_node check_node decision_node decision_node solution_node solution_node decision_node1 Issue Found? check_node1->decision_node1 solution_node1 Remake Mobile Phase Correctly decision_node1->solution_node1 Yes check_node2 Check System Hardware: - System pressure stable? - Any visible leaks? decision_node1->check_node2 No decision_node2 Issue Found? check_node2->decision_node2 solution_node2 Tighten Fittings, Service Pump/ Check Valves decision_node2->solution_node2 Yes check_node3 Check Method Parameters: - Column equilibrated? - Column oven on & stable? decision_node2->check_node3 No decision_node3 Issue Found? check_node3->decision_node3 solution_node3 Increase Equilibration Time / Set Temperature decision_node3->solution_node3 Yes solution_node4 Problem Persists: Consider Column Aging decision_node3->solution_node4 No

References

How to prevent N4-Acetylsulfamethazine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of N4-Acetylsulfamethazine during sample preparation. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: Minimizing this compound Degradation

Degradation of this compound during sample preparation can lead to inaccurate quantification and misinterpretation of data. The primary degradation pathways to consider are photodegradation and hydrolysis, which can be influenced by pH, temperature, and the choice of solvents.

IssuePotential CauseRecommended Solution
Low recovery of this compound Photodegradation: Exposure to UV or ambient laboratory light.Work under yellow light or in a dimly lit area. Use amber glassware or vials, or wrap containers in aluminum foil. Minimize the duration of light exposure.
pH-mediated hydrolysis: Use of strong acidic or alkaline conditions during extraction or processing.Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) where possible. If extreme pH is necessary for extraction, neutralize the sample as soon as possible.
Thermal degradation: Prolonged exposure to high temperatures.Keep samples on ice or at refrigerated temperatures (2-8°C) during processing. Avoid high temperatures during solvent evaporation steps; use a gentle stream of nitrogen at room temperature instead.
Inappropriate solvent selection: Use of solvents that may promote degradation or incomplete extraction.Use high-purity solvents such as acetonitrile, methanol, or ethyl acetate for extraction. Ensure the chosen solvent is compatible with the analytical method and does not interfere with the analysis.
Appearance of unknown peaks in chromatogram Formation of degradation products: Breakdown of this compound into smaller molecules.Implement the preventative measures for photodegradation, hydrolysis, and thermal degradation. Analyze a freshly prepared standard to confirm the retention time of the intact molecule.
Inconsistent results between replicate samples Variable exposure to light, temperature, or pH: Lack of standardized sample handling procedures.Ensure all samples are processed under identical and controlled conditions. This includes consistent timing for each step, uniform lighting, and temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are photodegradation and hydrolysis. Photodegradation occurs upon exposure to light, particularly UV light, and can lead to the cleavage of the sulfonamide bond and extrusion of sulfur dioxide.[1][2] Hydrolysis, the cleavage of the acetyl group, can be catalyzed by acidic or basic conditions, though sulfonamides are generally more stable in neutral environments.[3]

Q2: What is the optimal pH range for handling this compound solutions?

A2: While specific quantitative data for the pH stability of this compound is limited, general guidance for sulfonamides suggests that neutral to slightly acidic conditions are optimal for stability. Strongly acidic or basic conditions should be avoided to minimize hydrolysis.[3][4] For analytical purposes, buffering the mobile phase to a slightly acidic pH, such as pH 4.0, has been used successfully for the analysis of related compounds.

Q3: How should I store my this compound stock and working solutions?

A3: For long-term storage, stock solutions of sulfonamides should be stored at ≤ -10°C. Working solutions can be stored at refrigerated temperatures (2-8°C) for shorter periods. All solutions should be stored in amber containers to protect them from light.

Q4: What solvents are recommended for the extraction of this compound from biological matrices?

A4: Acetonitrile and ethyl acetate are commonly used solvents for the extraction of sulfonamides and their metabolites from biological matrices such as milk and tissues.[5] The choice of solvent will depend on the specific matrix and the subsequent analytical method.

Q5: Are there any specific light conditions I should avoid in the laboratory?

A5: Yes, direct exposure to sunlight and UV lamps should be strictly avoided. Standard fluorescent laboratory lighting can also cause degradation over time.[6] It is best practice to work with this compound under yellow light or to use protective amber glassware throughout the sample preparation process to minimize light-induced degradation.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples with the mobile phase to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.[4]

Visualizing Degradation Pathways and Workflows

To better understand the processes involved in this compound analysis, the following diagrams illustrate key concepts.

General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/Lysis Sample->Homogenization Extraction Extraction with Organic Solvent (e.g., Acetonitrile) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC/UHPLC Separation Cleanup->HPLC Detection Mass Spectrometry Detection (MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of this compound from biological samples.

Key Factors Influencing this compound Stability cluster_factors Degradation Factors Analyte This compound Stability Light Light Exposure Light->Analyte Photodegradation pH pH (Acidic/Basic) pH->Analyte Hydrolysis Temp Temperature Temp->Analyte Thermal Degradation Solvent Solvent Type Solvent->Analyte Solvent Effects

Caption: Major factors that can lead to the degradation of this compound.

Decision Tree for Troubleshooting Low Recovery Start Low Recovery Detected CheckLight Check for Light Exposure Start->CheckLight CheckpH Check pH of Solutions CheckLight->CheckpH No ImplementLight Use Amber Vials/ Work in Dim Light CheckLight->ImplementLight Yes CheckTemp Check Temperature Control CheckpH->CheckTemp No ImplementpH Adjust to Neutral pH CheckpH->ImplementpH Yes CheckSolvent Review Solvent Choice CheckTemp->CheckSolvent No ImplementTemp Keep Samples on Ice CheckTemp->ImplementTemp Yes ImplementSolvent Test Alternative Solvents CheckSolvent->ImplementSolvent Reanalyze Re-analyze Sample ImplementLight->Reanalyze ImplementpH->Reanalyze ImplementTemp->Reanalyze ImplementSolvent->Reanalyze

Caption: A logical approach to troubleshooting low recovery of this compound.

References

Technical Support Center: N4-Acetylsulfamethazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the quantification of N4-Acetylsulfamethazine.

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape in HPLC can arise from several factors, from chemical interactions within the column to issues with the HPLC system itself. Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions:

  • Column Contamination or Degradation: The column's stationary phase can degrade, or the frit can become blocked.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.

    • Solution: For silica-based reversed-phase columns, operate within a pH range of 2 to 8.[1] Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a constant pH on the column, leading to interactions with silanol groups.[3]

    • Solution: Increase the buffer concentration in the mobile phase.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[3]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject the sample in the mobile phase.[4]

Question: My retention times for this compound are drifting or changing. What could be the cause?

Answer:

Shifting retention times can compromise the reliability of your quantification. The issue can stem from the mobile phase, the pump, or the column.

Potential Causes and Solutions:

  • Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile solvent can alter the mobile phase composition.

    • Solution: Prepare a fresh mobile phase.[1] Cover the solvent reservoirs to prevent evaporation.[1] If using a gradient, ensure the system is delivering a constant composition by comparing it with a manually prepared mobile phase.[4]

  • Fluctuating Column Temperature: Temperature variations can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[1]

  • Decreasing Flow Rate: Leaks in the system or worn pump seals can lead to a drop in the flow rate.

    • Solution: Check the system for any loose fittings and inspect the pump for leaks or salt buildup.[1] Change the pump seals if necessary.[1]

  • Column Equilibration: The column may not be properly equilibrated with the mobile phase.

    • Solution: Allow at least 10 column volumes for equilibration after solvent changes.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: I am observing significant signal suppression or enhancement (matrix effects) for this compound. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS/MS, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[5] This can lead to inaccurate quantification.

Potential Causes and Solutions:

  • Insufficient Sample Cleanup: The presence of endogenous matrix components like phospholipids and proteins can cause ion suppression.[6]

    • Solution: Improve the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering components than simple protein precipitation.

  • Co-elution of Matrix Components: If matrix components elute at the same time as this compound, they can interfere with its ionization.

    • Solution: Optimize the chromatographic conditions to better separate the analyte from matrix interferences. This can involve modifying the mobile phase gradient or using a different analytical column.

  • Use of an Appropriate Internal Standard: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.

    • Solution: Use a stable isotope-labeled internal standard, such as N-Acetyl Sulfamethazine-d4.[7]

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: I am getting high background noise in my ELISA for this compound. What are the possible reasons?

Answer:

High background in an ELISA can obscure the signal from the analyte and reduce the assay's sensitivity.

Potential Causes and Solutions:

  • Insufficient Washing: Inadequate washing can leave unbound antibodies or reagents in the wells.

    • Solution: Increase the number of wash steps and ensure that the wells are completely emptied between washes.[8][9] A soak step during washing can also be beneficial.[10]

  • Cross-Contamination: Contamination between wells can lead to a false-positive signal.

    • Solution: Be careful not to splash reagents between wells. Use fresh pipette tips for each sample and reagent.[10]

  • Antibody Concentration is Too High: An excessively high concentration of the detection antibody can lead to non-specific binding.

    • Solution: Titrate the antibody to determine the optimal concentration.[9]

  • Incubation Times are Too Long: Over-incubation can increase non-specific binding.

    • Solution: Adhere to the incubation times specified in the protocol.[8][10]

Question: My ELISA results show poor reproducibility between duplicate wells. What should I check?

Answer:

Poor reproducibility can invalidate your results. The issue often lies in inconsistent pipetting or washing.

Potential Causes and Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the volumes of samples and reagents added to the wells.

    • Solution: Ensure your pipettes are calibrated and that the tips are fitted correctly.[8][11] Mix samples thoroughly before pipetting.[10]

  • Improper Washing Technique: Inconsistent washing across the plate can lead to variability.

    • Solution: Ensure each well is filled to the rim with wash buffer without overflowing.[11] Blot the plate dry at the end of the wash cycle.[11]

  • Bubbles in Wells: Bubbles can interfere with the optical reading.

    • Solution: Visually inspect the wells for bubbles before reading the plate and remove them if present.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of sulfamethazine, and how can they interfere with quantification?

A1: The major metabolite of sulfamethazine is this compound.[12][13] Depending on the analytical method, there can be cross-reactivity or co-elution. In some biological systems, deacetylation of this compound back to sulfamethazine can occur, potentially affecting the pharmacokinetics and quantification of both compounds.[14][15] It is crucial to use a sufficiently selective method, like LC-MS/MS, to differentiate between the parent drug and its metabolite.

Q2: How stable is this compound in biological samples, and what are the proper storage conditions?

Q3: What are the key considerations for preparing standard solutions of this compound?

A3: The accuracy of your quantification is highly dependent on the accuracy of your standard solutions.

  • Purity of the Standard: Use a certified reference material with a known purity.

  • Solvent: this compound is often supplied as a solution in acetonitrile.[18]

  • Storage: Store stock solutions in tightly sealed containers at the recommended temperature, typically +20°C for solutions in acetonitrile.[18]

  • Preparation: Follow standard laboratory procedures for the preparation of standard solutions, including using calibrated equipment and performing serial dilutions accurately.[19]

Q4: Can this compound be converted back to sulfamethazine during sample preparation or analysis?

A4: Yes, the acetyl group of this compound can be hydrolyzed, converting it back to sulfamethazine. This can occur under extreme pH or high-temperature conditions.[20] Therefore, it is important to use mild conditions during sample extraction and analysis to prevent this conversion, which would lead to an underestimation of this compound and an overestimation of sulfamethazine.

Quantitative Data Summary

Table 1: Recovery of Sulfamethazine and its Metabolites from Swine Tissue

AnalyteMatrixRecovery (%)
SulfamethazineMuscle~87%
This compoundMuscle~87%
SulfamethazineKidney~76%
This compoundKidney~76%

Data extracted from a study on rapid sample preparation methods for HPLC analysis.[21]

Table 2: LC-MS/MS Method Performance for Sulfonamides in Water

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.3 - 1.9 ng/L
Limit of Quantitation (LOQ)1.2 - 7.6 ng/L
Recovery74.3 - 118%
Precision (RSD%)0.1 - 13.2%

Performance data for a method analyzing 19 sulfonamides, demonstrating typical performance characteristics.[22]

Experimental Protocols

Protocol 1: Sample Preparation of Swine Tissue for HPLC Analysis of this compound

This protocol is adapted from a method for the determination of sulfamethazine and its metabolites in swine tissues.[21]

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Perform a sonication-aided extraction with dichloromethane.

  • Cleanup and Concentration:

    • Pass the extract through a silica disposable column for cleanup and concentration.

  • Analysis:

    • Analyze the cleaned extract by HPLC on a C8 column using an acetonitrile-sodium acetate buffer as the mobile phase.

Protocol 2: Solid-Phase Immunoextraction (SPIE) for Environmental Samples

This protocol is based on a method for detecting sulfamethazine and this compound in environmental samples.[12][23]

  • Sample Preparation:

    • For water samples, use directly.

    • For soil or manure, create a 10% (w/v) aqueous suspension.

  • Immunoextraction:

    • Use a three-stage solid-phase immunoextraction (SPIE) system to capture sulfamethazine and this compound.

  • Detection:

    • Analyze the extracted compounds using MALDI-TOF MS.

Visualizations

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue, Water) Extraction Extraction (SPE, LLE, PP) SampleCollection->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (HPLC / LC) Cleanup->Chromatography Detection Detection (UV, MS/MS, ELISA) Chromatography->Detection Integration Peak Integration & Calibration Detection->Integration Quantification Concentration Calculation Integration->Quantification

Caption: General workflow for this compound quantification.

HPLC_Troubleshooting cluster_system System Checks cluster_method Method Checks cluster_column Column Checks Problem Poor Peak Shape (Tailing/Fronting) CheckSystem Check HPLC System Problem->CheckSystem CheckMethod Check Method Parameters Problem->CheckMethod CheckColumn Check Column Problem->CheckColumn Leaks Leaks? CheckSystem->Leaks MobilePhase Mobile Phase pH Correct? CheckMethod->MobilePhase Contamination Contaminated? CheckColumn->Contamination FlowRate Flow Rate Stable? Leaks->FlowRate Solution Systematic Resolution FlowRate->Solution Buffer Buffer Strength Sufficient? MobilePhase->Buffer SampleSolvent Sample Solvent Compatible? Buffer->SampleSolvent SampleSolvent->Solution Overload Overloaded? Contamination->Overload Overload->Solution

Caption: Troubleshooting decision tree for poor HPLC peak shape.

Matrix_Effects cluster_source Ion Source cluster_ideal Ideal Condition (No Matrix) cluster_matrix Real Sample (With Matrix) Droplet ESI Droplet AnalyteSignal Expected Ion Signal Droplet->AnalyteSignal Suppression Ion Suppression Droplet->Suppression Competition for ionization Enhancement Ion Enhancement Droplet->Enhancement Improved ionization efficiency Analyte This compound Analyte->Droplet AnalyteMatrix This compound + Matrix Components AnalyteMatrix->Droplet

Caption: Conceptual diagram of matrix effects in LC-MS/MS.

References

Technical Support Center: Enhancing Chromatographic Resolution of N4-Acetylsulfamethazine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of N4-Acetylsulfamethazine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound and its parent compound, Sulfamethazine?

The most critical factors include the mobile phase composition (specifically pH and organic modifier ratio), the type of stationary phase, and the column temperature. Since sulfonamides are amphoteric, slight adjustments in mobile phase pH can significantly alter their ionization state and, consequently, their retention and selectivity.

Q2: Which HPLC column is most suitable for separating this compound and its isomers?

A reversed-phase C18 column is the most commonly used and generally effective stationary phase for this separation.[1][2] However, for challenging separations, a Phenyl-Hexyl column may offer alternative selectivity for these aromatic compounds.

Q3: What is a typical starting mobile phase for method development?

A good starting point is a mobile phase consisting of a phosphate buffer (e.g., 0.05 M sodium dihydrogenphosphate) with a pH around 4.5 and acetonitrile as the organic modifier.[1] The ratio of the aqueous buffer to acetonitrile can then be optimized to achieve the desired resolution.

Q4: How can I improve peak shape for this compound?

Peak tailing is a common issue and can often be addressed by optimizing the mobile phase pH to suppress the ionization of silanol groups on the silica-based column packing.[3] Using a high-purity silica column and ensuring sufficient buffer capacity in the mobile phase can also significantly improve peak shape.[3]

Q5: What detection wavelength is recommended for this compound?

A UV detection wavelength in the range of 260-278 nm is generally suitable for the analysis of this compound and related sulfonamides.[2][4]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its isomers.

Problem 1: Poor Resolution Between this compound and Sulfamethazine
Possible Cause Solution
Inappropriate Mobile Phase Composition Adjust the ratio of the aqueous buffer to the organic modifier. Increasing the aqueous component will generally increase retention times and may improve separation.
Suboptimal Mobile Phase pH Carefully adjust the pH of the mobile phase. Small changes can significantly impact the selectivity between the ionized and non-ionized forms of the analytes.
Incorrect Column Chemistry If optimizing the mobile phase is insufficient, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, to exploit different separation mechanisms.
High Flow Rate Reduce the flow rate. This can enhance separation efficiency, although it will lead to longer analysis times.[4]
Problem 2: Peak Tailing for All Peaks
Possible Cause Solution
Column Contamination or Blockage Reverse-flush the column with a strong solvent. If the problem persists, the column frit may be partially blocked, and the column may need replacement.[5]
Extra-column Volume Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.
Column Void A void at the head of the column can cause peak distortion. This often requires column replacement.
Problem 3: Peak Tailing for this compound Peak Only
Possible Cause Solution
Secondary Interactions with Column Silanols Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol sites. Alternatively, use a modern, end-capped, high-purity silica column.[3]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Analyte Overload Reduce the concentration of the injected sample.
Problem 4: Drifting Retention Times
Possible Cause Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
Changing Mobile Phase Composition If using a gradient, ensure the pump is mixing the solvents accurately. Prepare fresh mobile phase daily and ensure it is well-degassed.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[6]

Experimental Protocols

Key Experiment: HPLC Separation of this compound and Sulfamethazine

This protocol is a representative method for the separation of this compound and its parent drug, Sulfamethazine.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 125 x 4.0 mm I.D.).[1]

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Sodium dihydrogenphosphate (analytical grade).

  • Phosphoric acid (for pH adjustment).

  • Water (HPLC grade).

  • This compound and Sulfamethazine reference standards.

3. Mobile Phase Preparation:

  • Prepare a 0.05 M sodium dihydrogenphosphate solution in water.

  • Adjust the pH of the buffer to 4.5 using phosphoric acid.

  • The mobile phase is a mixture of the phosphate buffer and acetonitrile. A common starting ratio is 80:20 (v/v) buffer to acetonitrile.[1]

  • Degas the mobile phase before use.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.[1]

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

5. Sample Preparation:

  • Dissolve the reference standards in the mobile phase to a final concentration of approximately 1 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of Sulfamethazine (SMT) and this compound (N4-AcSMT).

Compound Retention Time (min) Tailing Factor Resolution (between SMT and N4-AcSMT) Reference
Sulfamethazine5.01.33> 2.0[2]
This compound13.51.16> 2.0[2]

Note: Retention times and resolution are highly dependent on the specific chromatographic conditions and column used.

Diagrams

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Prepare Sample (dissolve & filter) injector Injector prep_sample->injector prep_mobile Prepare Mobile Phase (buffer & organic) prep_mobile->injector column HPLC Column (e.g., C18) injector->column Separation detector UV Detector column->detector Detection chromatogram Chromatogram detector->chromatogram analysis Data Analysis (Resolution, Tailing) chromatogram->analysis

Caption: Experimental workflow for HPLC analysis.

troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Flow Optimization start Poor Resolution Observed adjust_ratio Adjust Organic/Aqueous Ratio start->adjust_ratio optimize_ph Optimize pH adjust_ratio->optimize_ph If no improvement result Resolution Improved adjust_ratio->result change_column Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_ph->change_column If no improvement optimize_ph->result lower_flow Lower Flow Rate change_column->lower_flow If no improvement change_column->result lower_flow->result

Caption: Troubleshooting poor resolution.

References

Cross-reactivity issues in N4-Acetylsulfamethazine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity issues in N4-Acetylsulfamethazine immunoassays. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound is the major metabolite of sulfamethazine, a sulfonamide antibiotic widely used in veterinary medicine.[1] Monitoring its levels is crucial for ensuring food safety and adherence to withdrawal periods in food-producing animals. Immunoassays are common screening tools for detecting its presence in various samples like milk, urine, and tissue.

Q2: What is cross-reactivity in the context of an this compound immunoassay?

Cross-reactivity is a common form of interference in immunoassays where the antibodies designed to detect this compound also bind to other structurally similar molecules.[2] This can lead to inaccurate quantification and false-positive results. The primary cross-reactants in an this compound assay are typically other sulfonamides and their metabolites.

Q3: How is cross-reactivity quantified?

Cross-reactivity is typically expressed as a percentage relative to the target analyte (this compound). It is calculated using the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) compared to the IC50 of this compound.

The formula is: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Q4: Can N4-acetylated metabolites of other sulfonamides cross-react?

Yes. Due to structural similarities, N4-acetylated metabolites of other sulfonamides can exhibit cross-reactivity. For instance, in a multi-sulfonamide ELISA, N4-acetyl-sulfadiazine showed a cross-reactivity of 35%. This indicates that the N-acetylation does not eliminate the potential for antibody binding.

Troubleshooting Guides

Issue 1: Higher-than-Expected Results or Suspected False Positives

This is often indicative of cross-reactivity with other sulfonamides or structurally related compounds present in the sample.

Troubleshooting Steps:

  • Review Sample History: Determine if the sample may contain other sulfonamides or drugs.

  • Consult Cross-Reactivity Data: Refer to the cross-reactivity table provided with your immunoassay kit. If a specific compound is suspected, check its potential for cross-reaction.

  • Sample Dilution: Diluting the sample can help mitigate the effects of low-affinity cross-reactants.

  • Confirmation with a Secondary Method: For critical samples, confirm the results using a more specific method like liquid chromatography-mass spectrometry (LC-MS).

Issue 2: Inconsistent or Non-Reproducible Results

Inconsistent results can be caused by a variety of factors, including matrix effects and procedural inconsistencies.

Troubleshooting Steps:

  • Evaluate Matrix Effects: The sample matrix (e.g., milk, urine, tissue extract) can interfere with the antibody-antigen binding.[3]

    • Spike and Recovery Experiment: Add a known amount of this compound standard to your sample matrix and an identical amount to the assay buffer. A significant difference in the measured concentrations indicates a matrix effect. Acceptable recovery typically ranges from 80-120%.[3]

    • Sample Dilution: Diluting the sample with the assay buffer can often reduce matrix interference.[3][4]

    • Matrix-Matched Standards: Prepare your standard curve in a blank matrix that is similar to your samples.

  • Review Assay Protocol: Ensure strict adherence to incubation times, temperatures, and washing steps as specified in the protocol.[5]

  • Check Reagent and Equipment Integrity:

    • Confirm that all reagents are within their expiration dates and have been stored correctly.

    • Verify the calibration and proper functioning of pipettes and the plate reader.

Issue 3: High Background Signal

A high background signal can mask the specific signal from this compound, leading to inaccurate results.

Troubleshooting Steps:

  • Insufficient Washing: Inadequate washing can leave unbound enzyme-conjugated molecules in the wells. Increase the number of wash cycles or the soaking time.

  • Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific binding. Consider trying a different blocking agent.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.

Data Presentation

Table 1: Cross-Reactivity of a Multi-Sulfonamide Immunoassay

This table provides an example of cross-reactivity data that might be supplied with a multi-sulfonamide ELISA kit. It is important to consult the specific datasheet for the kit you are using.

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfadiazine85
Sulfamerazine110
Sulfisoxazole90
Sulfachloropyridazine95
N4-acetyl-sulfadiazine 35

Note: This is example data and may not be representative of all sulfonamide immunoassays.

Experimental Protocols

Competitive ELISA for this compound

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of this compound.

Materials:

  • Microtiter plate pre-coated with anti-N4-Acetylsulfamethazine antibodies

  • This compound standards

  • This compound-enzyme (e.g., HRP) conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Sample extraction reagents (matrix-dependent)

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix. This may involve homogenization, solvent extraction, and a concentration step.

  • Standard and Sample Addition: Add standards, controls, and prepared samples to the wells of the microtiter plate.

  • Conjugate Addition: Add the this compound-enzyme conjugate to each well.

  • Incubation: Incubate the plate to allow for competition between the this compound in the sample/standard and the enzyme-labeled this compound for binding to the immobilized antibodies.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Incubation: Incubate the plate to allow for color development.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Cross-Reactivity Testing Protocol

This protocol describes how to determine the cross-reactivity of other compounds in an this compound immunoassay.

Procedure:

  • Prepare Standard Curves: Generate a standard curve for this compound according to the assay protocol.

  • Prepare Cross-Reactant Curves: For each potential cross-reacting compound, prepare a series of dilutions and run them in the assay in the same manner as the this compound standards.

  • Determine IC50 Values: From the resulting dose-response curves, determine the concentration of this compound and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the formula provided in the FAQs section to calculate the percent cross-reactivity for each compound.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Sample_Prep Sample Preparation Add_Sample Add Sample/ Standard to Well Sample_Prep->Add_Sample Standard_Prep Standard Preparation Standard_Prep->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate_Compete Incubate (Competition) Add_Conjugate->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Plate Absorbance Add_Stop->Read_Plate Calculate Calculate Concentration Read_Plate->Calculate

Caption: Workflow for a competitive this compound ELISA.

Troubleshooting_High_Results Start High/False Positive Results Sample_History Review Sample History (Other Sulfonamides?) Start->Sample_History Check_CrossReactivity Consult Cross-Reactivity Data Dilute_Sample Perform Serial Dilution of Sample Check_CrossReactivity->Dilute_Sample Potential Cross-Reactant Identified Confirmation Confirm with LC-MS Check_CrossReactivity->Confirmation No Obvious Cross-Reactant Sample_History->Check_CrossReactivity Dilute_Sample->Confirmation End_Positive Result Confirmed Confirmation->End_Positive Positive End_Negative False Positive Identified Confirmation->End_Negative Negative

Caption: Troubleshooting logic for high or false-positive results.

References

Technical Support Center: Method Validation for N4-Acetylsulfamethazine in Regulatory Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with the method validation of N4-Acetylsulfamethazine for regulatory testing purposes. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters for an analytical method for this compound submitted for regulatory approval?

A1: According to guidelines from regulatory bodies like the FDA and EMA, the key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Q2: What are the typical analytical techniques used for the regulatory testing of this compound residues?

A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS/MS) detection are the most common techniques.

  • HPLC-UV: A robust and widely available technique suitable for routine analysis.

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it the preferred method for confirmation and for detecting very low residue levels.

Q3: Where can I find the official regulatory guidelines for bioanalytical method validation?

A3: The primary sources for regulatory guidelines are:

  • U.S. Food and Drug Administration (FDA): Guidance for Industry: Bioanalytical Method Validation.

  • European Medicines Agency (EMA): Guideline on bioanalytical method validation.

It is crucial to refer to the latest versions of these documents for current requirements.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC & LC-MS/MS Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

  • Answer:

    • Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.

    • Solution:

      • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

      • Use a high-purity, end-capped column specifically designed for basic compounds.

      • Add a competitor base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.

    • Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

    • Cause: Extra-column dead volume.

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.

Problem: Low Recovery

  • Question: I am experiencing low and inconsistent recovery of this compound from animal tissue samples. How can I improve this?

  • Answer:

    • Cause: Inefficient extraction from the sample matrix. This compound can bind to proteins and other matrix components.

    • Solution:

      • Optimize the extraction solvent. A mixture of organic solvent (e.g., acetonitrile, ethyl acetate) and an aqueous buffer is often effective.

      • Incorporate a protein precipitation step using an appropriate agent like trichloroacetic acid or acetonitrile.

      • For fatty tissues, a defatting step with a non-polar solvent like hexane may be necessary prior to extraction.

      • Employ solid-phase extraction (SPE) for sample cleanup and concentration. Choose a sorbent that provides good retention and elution for sulfonamides.

Problem: Matrix Effects in LC-MS/MS

  • Question: I suspect matrix effects are impacting my LC-MS/MS results for this compound, leading to poor accuracy and precision. How can I identify and mitigate this?

  • Answer:

    • Identification:

      • Post-column infusion: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. Dips or enhancements in the baseline signal at the retention time of the analyte indicate matrix effects.

      • Matrix factor calculation: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of a pure standard solution.

    • Mitigation:

      • Improve sample preparation: Use more selective extraction and cleanup procedures (e.g., specific SPE cartridges) to remove interfering matrix components.

      • Optimize chromatography: Adjust the chromatographic conditions to separate the analyte from co-eluting matrix components.

      • Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.

      • Dilute the sample: This can reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound by HPLC-UV and LC-MS/MS. These values are illustrative and may vary depending on the specific method, matrix, and laboratory.

Table 1: HPLC-UV Method Validation Parameters for this compound

ParameterTypical Value/Range
Linearity (r²)> 0.995
Range0.1 - 10 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%
LOD0.03 µg/mL
LOQ0.1 µg/mL

Table 2: LC-MS/MS Method Validation Parameters for this compound in Milk

ParameterTypical Value/Range
Linearity (r²)> 0.99
Range1 - 100 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
LOD0.3 ng/mL
LOQ1 ng/mL

Experimental Protocols

Protocol 1: Determination of this compound in Milk by LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of this compound from milk samples.

1. Sample Preparation and Extraction

  • Pipette 5 mL of milk into a 50 mL polypropylene centrifuge tube.

  • Add an appropriate amount of a stable isotope-labeled internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its internal standard for quantification and confirmation.

Visualizations

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Develop Analytical Method Val_Protocol Define Validation Protocol & Acceptance Criteria Dev->Val_Protocol Specificity Specificity / Selectivity Val_Protocol->Specificity Linearity Linearity & Range Val_Protocol->Linearity Accuracy Accuracy Val_Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Val_Protocol->Precision LOD_LOQ LOD & LOQ Val_Protocol->LOD_LOQ Robustness Robustness Val_Protocol->Robustness Stability Stability Val_Protocol->Stability Val_Report Generate Validation Report Specificity->Val_Report Linearity->Val_Report Accuracy->Val_Report Precision->Val_Report LOD_LOQ->Val_Report Robustness->Val_Report Stability->Val_Report Routine_Analysis Routine Sample Analysis Val_Report->Routine_Analysis

Caption: A generalized workflow for analytical method validation.

Troubleshooting_Tree cluster_0 Investigation cluster_1 Potential Causes cluster_2 Solutions Problem Analytical Problem Observed (e.g., Poor Peak Shape, Low Recovery) Check_Chroma Review Chromatogram (Peak Shape, Retention Time) Problem->Check_Chroma Check_System Check Instrument Performance (Pressure, Leaks) Problem->Check_System Check_Sample_Prep Evaluate Sample Preparation (Extraction Efficiency, Cleanup) Problem->Check_Sample_Prep Cause_Column Column Issues (Degradation, Overload) Check_Chroma->Cause_Column Cause_Mobile_Phase Mobile Phase Issues (pH, Composition) Check_Chroma->Cause_Mobile_Phase Check_System->Cause_Column Cause_Matrix Matrix Effects (Ion Suppression/Enhancement) Check_Sample_Prep->Cause_Matrix Cause_Extraction Inefficient Extraction Check_Sample_Prep->Cause_Extraction Sol_Column Optimize Column/Replace Column Cause_Column->Sol_Column Sol_Mobile_Phase Adjust Mobile Phase Cause_Mobile_Phase->Sol_Mobile_Phase Sol_Sample_Prep Improve Sample Cleanup (e.g., SPE) Cause_Matrix->Sol_Sample_Prep Sol_Internal_Std Use Stable Isotope-Labeled IS Cause_Matrix->Sol_Internal_Std Cause_Extraction->Sol_Sample_Prep

Caption: A decision tree for troubleshooting common analytical issues.

Validation & Comparative

A Comparative Guide to Analytical Methods for N4-Acetylsulfamethazine and Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of sulfamethazine (SMZ) and its primary metabolite, N4-Acetylsulfamethazine (N4-AcSMZ). The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, residue analysis in food products, and environmental monitoring. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Introduction to this compound and Sulfamethazine

Sulfamethazine is a widely used sulfonamide antibiotic in veterinary medicine.[1] Its metabolite, this compound, is a key indicator of the parent drug's metabolism and persistence in biological systems.[1] Monitoring both compounds is essential for ensuring food safety and understanding the drug's disposition. A variety of analytical techniques have been developed for their detection, each with distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.[2][3]

Comparison of Analytical Method Performance

The choice of an analytical method is often a trade-off between the required sensitivity, selectivity, cost, and the complexity of the sample matrix. The following tables summarize the performance of commonly employed methods for the simultaneous analysis of this compound and Sulfamethazine.

Table 1: Performance Characteristics of HPLC Methods

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
HPLC-UV/DAD Meat0.02 µg/g (for both)-90.1-94.4-[4]
Swine Tissue-0.1 mg/kg (for both)76-87-[5]
Milk-5 ppb (for SMZ)>85>0.98[6][7]
HPLC-FLD (pre-column derivatization)Feed34.5–79.5 µg/kg41.3–89.9 µg/kg79.3–114.0>0.995[2]

Note: Performance characteristics can vary based on the specific instrumentation, column, and mobile phase used.

Table 2: Performance Characteristics of LC-MS/MS Methods

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
Bovine Liver -5 ng/g53-93-[8]
Medicated Feed --73.58 – 115.21>0.99[9]
Animal Tissues --86.4-100.5-[2]

Note: LC-MS/MS methods generally offer superior sensitivity and selectivity compared to HPLC-based methods.[3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are generalized procedures for sample preparation and analysis using HPLC-UV/DAD and LC-MS/MS.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.

a. Sample Preparation (Solid Phase Extraction - SPE)

A common cleanup procedure for complex matrices like animal tissue involves SPE.

cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization 1. Homogenize Tissue Sample Extraction 2. Extract with Acidified Methanol Homogenization->Extraction Centrifugation1 3. Centrifuge and Collect Supernatant Extraction->Centrifugation1 SPE_Loading 5. Load Supernatant Centrifugation1->SPE_Loading SPE_Conditioning 4. Condition C18 SPE Cartridge SPE_Conditioning->SPE_Loading SPE_Washing 6. Wash Cartridge SPE_Loading->SPE_Washing SPE_Elution 7. Elute with Methanol SPE_Washing->SPE_Elution Evaporation 8. Evaporate Eluate to Dryness SPE_Elution->Evaporation Reconstitution 9. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 10. Inject into HPLC-UV/DAD Reconstitution->Injection

Caption: Workflow for HPLC-UV/DAD analysis with SPE cleanup.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.5).[4]

  • Flow Rate: 0.5 - 1.5 mL/min.[4][7]

  • Detection: UV or Diode Array Detector at a wavelength of 265-270 nm.[6]

  • Column Temperature: 35 °C.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification and confirmation due to its high sensitivity and specificity.

a. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined extraction and cleanup technique.

cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Weigh Homogenized Sample Extraction 2. Add Acetonitrile & Salts, Shake Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 dSPE 4. Transfer Supernatant to dSPE Tube Centrifugation1->dSPE Centrifugation2 5. Vortex and Centrifuge dSPE->Centrifugation2 Filtration 6. Filter Supernatant Centrifugation2->Filtration Injection 7. Inject into LC-MS/MS Filtration->Injection

Caption: Workflow for LC-MS/MS analysis using the QuEChERS method.

b. LC-MS/MS Conditions

  • LC Column: C18 or biphenyl column for reversed-phase chromatography.[10]

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[10]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Two or three specific precursor-to-product ion transitions are monitored for each analyte for quantification and confirmation.

Logical Relationship of Analytical Steps

The overall analytical process for both this compound and sulfamethazine follows a logical sequence from sample collection to data interpretation.

Sample_Collection Sample Collection Sample_Preparation Sample Preparation (Extraction & Cleanup) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: General logical workflow for the analysis of drug residues.

Conclusion

The selection of an analytical method for this compound and sulfamethazine is dependent on the specific requirements of the study. HPLC-UV/DAD offers a reliable and cost-effective solution for routine analysis where high sensitivity is not the primary concern. For trace-level detection and confirmatory analysis, especially in complex matrices, LC-MS/MS is the superior technique, providing unparalleled sensitivity and selectivity. The detailed protocols and performance data presented in this guide are intended to assist researchers and drug development professionals in choosing and implementing the most appropriate analytical strategy for their needs.

References

A Comparative Guide to the Metabolism of Sulfamethazine Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sulfamethazine metabolism across various species, including humans, swine, cattle, and horses. The information presented is supported by experimental data to aid in research and development involving this widely used sulfonamide antibiotic.

Introduction to Sulfamethazine Metabolism

Sulfamethazine (SMZ), a synthetic antimicrobial agent, is extensively used in both human and veterinary medicine. The efficacy and potential for tissue residue of SMZ are largely dictated by its metabolic fate, which varies significantly among species. Understanding these metabolic differences is crucial for drug development, dosage regimen design, and food safety assessment. The primary metabolic pathways for sulfamethazine include N4-acetylation, hydroxylation of the pyrimidine ring or methyl groups, and subsequent conjugation reactions such as glucuronidation.

Key Metabolic Pathways

The biotransformation of sulfamethazine primarily occurs in the liver and involves a series of enzymatic reactions. The major pathways are:

  • N4-Acetylation: This is a common pathway where an acetyl group is added to the N4-amino group of the benzene ring, forming N4-acetylsulfamethazine. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes.

  • Hydroxylation: This pathway involves the introduction of a hydroxyl (-OH) group onto the sulfamethazine molecule, typically on the pyrimidine ring (forming 5-hydroxysulfamethazine) or on one of the methyl groups. This process is primarily mediated by cytochrome P450 enzymes.

  • Conjugation: Following hydroxylation, the resulting metabolites can be further conjugated with molecules like glucuronic acid (glucuronidation) to increase their water solubility and facilitate excretion.

Species-Specific Metabolic Profiles

The predominance of these metabolic pathways differs substantially across species, leading to different metabolite profiles and pharmacokinetic properties.

Human Metabolism

In humans, N4-acetylation is the principal metabolic pathway for sulfamethazine.[1] The rate of acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes within the population.[1] Hydroxylation pathways account for a smaller portion, approximately 10-20% of the administered dose.[1]

Swine Metabolism

Similar to humans, swine primarily metabolize sulfamethazine via N4-acetylation. This compound is the main metabolite found in the urine of pigs.

Cattle Metabolism

In cattle, hydroxylation is a more significant metabolic route compared to acetylation. Both the pyrimidine ring and the methyl groups of sulfamethazine are subject to hydroxylation.

Horse Metabolism

Horses also extensively metabolize sulfamethazine. The main metabolite found in both plasma and urine is the 5-hydroxypyrimidine derivative, which is often highly glucuronidated.[2]

Quantitative Comparison of Metabolites

The following table summarizes the available quantitative data on the major metabolites of sulfamethazine in different species. Data is presented as the percentage of the administered dose or as a relative comparison where exact percentages are not available.

SpeciesThis compoundHydroxylated MetabolitesOther Metabolites/Parent DrugSource
Human Major Pathway10-20% of dose-[1]
Swine Major MetaboliteMinorN4-glucose conjugate, desaminosulfamethazine also identified
Cattle MinorPredominant Pathway-
Horse PresentMain Metabolite (5-hydroxypyrimidine derivative, highly glucuronidated)-[2]
Poultry PresentPresentSignificant species-specific variations
Fish Data not availableData not available-

Note: Quantitative data for all species, particularly for poultry and fish, is not consistently available in the literature, highlighting an area for further research.

Experimental Protocols

Detailed methodologies are essential for the accurate study of drug metabolism. Below are representative protocols for in vivo studies and the analysis of sulfamethazine and its metabolites.

In Vivo Metabolism Study Protocol

This protocol outlines a general procedure for an in vivo study to determine the metabolic profile of sulfamethazine in a target species.

  • Animal Selection and Acclimation: Select healthy animals of the target species. House them in individual metabolism cages to allow for separate collection of urine and feces. Acclimatize the animals to the housing conditions for a period of at least one week before the study begins.

  • Dosing: Administer a single, known dose of sulfamethazine to each animal. The route of administration (e.g., oral, intravenous) should be chosen based on the study objectives.

  • Sample Collection: Collect urine and feces at predetermined intervals for a period sufficient to capture the majority of the excreted drug and its metabolites (e.g., 0-6h, 6-12h, 12-24h, and then every 24h for up to 7 days). Blood samples can also be collected at specific time points to determine the pharmacokinetic profile.

  • Sample Processing and Storage: Measure the volume of urine and the weight of feces collected at each interval. Homogenize the feces. Store all samples at -20°C or lower until analysis.

  • Metabolite Analysis: Analyze the samples for the parent drug and its potential metabolites using appropriate analytical techniques, such as HPLC or LC-MS/MS.

  • Data Analysis: Quantify the amount of sulfamethazine and each metabolite in the collected samples. Calculate the percentage of the administered dose that is excreted as each compound.

Analytical Protocol for Sulfamethazine and its Metabolites in Urine by LC-MS/MS

This protocol provides a detailed method for the simultaneous quantification of sulfamethazine and this compound in swine urine.

  • Sample Preparation:

    • Thaw the frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Add an internal standard solution (e.g., a stable isotope-labeled version of sulfamethazine) to a known volume of urine.

    • Dilute the urine sample with water (e.g., a 1:10 dilution).

    • Centrifuge the diluted sample to pellet any particulate matter.

  • LC-MS/MS Analysis:

    • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) with an electrospray ionization (ESI) source.

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 mm i.d. x 30 mm length, 3.5 µm particle size).[3]

      • Mobile Phase: A gradient elution using methanol and water, both containing a small amount of an acid (e.g., formic acid) to improve ionization. A typical gradient might run from 20% to 80% methanol over a few minutes.[3]

      • Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.2-0.4 mL/min).

      • Injection Volume: A small injection volume (e.g., 10 µL).[3]

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Selected Reaction Monitoring (SRM) for a triple quadrupole instrument or a narrow-range product ion scan for an ion trap.[3]

      • SRM Transitions: Monitor specific precursor-to-product ion transitions for sulfamethazine, this compound, and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of sulfamethazine and this compound of known concentrations.

    • Calculate the concentration of each analyte in the urine samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathways, a typical experimental workflow, and the comparative logic of sulfamethazine metabolism.

Sulfamethazine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion SMZ Sulfamethazine OH_SMZ Hydroxylated Sulfamethazine SMZ->OH_SMZ Hydroxylation (Cytochrome P450) Acetyl_SMZ This compound SMZ->Acetyl_SMZ Acetylation (N-acetyltransferase) Excretion Urinary and Fecal Excretion SMZ->Excretion Unchanged Drug Glucuronide Glucuronide Conjugate OH_SMZ->Glucuronide Glucuronidation Acetyl_SMZ->Excretion Glucuronide->Excretion

Caption: General metabolic pathways of sulfamethazine.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis Dosing Drug Administration (e.g., Oral, IV) Collection Sample Collection (Urine, Feces, Blood) Dosing->Collection Preparation Sample Preparation (Extraction, Dilution, Cleanup) Collection->Preparation HPLC_MS LC-MS/MS Analysis (Separation & Detection) Preparation->HPLC_MS Quantification Data Analysis & Quantification HPLC_MS->Quantification

Caption: A typical experimental workflow for studying drug metabolism.

Comparative_Metabolism cluster_human_swine Humans & Swine cluster_cattle_horse Cattle & Horses SMZ Sulfamethazine Acetylation_HS N4-Acetylation (Major Pathway) SMZ->Acetylation_HS Hydroxylation_HS Hydroxylation (Minor Pathway) SMZ->Hydroxylation_HS Hydroxylation_CH Hydroxylation & Glucuronidation (Major Pathway) SMZ->Hydroxylation_CH Acetylation_CH N4-Acetylation (Minor Pathway) SMZ->Acetylation_CH

Caption: Comparative logic of primary sulfamethazine metabolic routes.

References

A Comparative Guide to the Detection of N4-Acetylsulfamethazine: A Novel CRISPR-Based Method vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of drug metabolites is paramount. This guide provides a detailed comparison of a novel CRISPR/Cas12a-based aptasensor for the detection of N4-Acetylsulfamethazine with established analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

This comparison highlights the performance characteristics, experimental protocols, and operational workflows of each method, offering valuable insights for selecting the most appropriate technique for specific research and development needs. The novel CRISPR-based method, in particular, demonstrates the potential for ultra-sensitive and highly specific detection, marking a significant advancement in the field of analytical biosensing.

Performance Comparison

The following table summarizes the key performance indicators for the three detection methods. The data for the CRISPR/Cas12a aptasensor is based on the detection of the parent compound, sulfamethazine, which is structurally and functionally similar to this compound and recognized by the same aptamer.

Performance MetricCRISPR/Cas12a AptasensorHPLC-UV/PDACompetitive ELISA
Limit of Detection (LOD) ~0.67 pM (for Sulfamethazine)[1][2]0.02 µg/g (in meat)[3]2 - 50 ppb (in tissue)
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Linear Range 1 pM - 800 pM (for Sulfamethazine)Varies by application0.2 - 51.2 ng/mL
Sample Matrix Environmental SamplesMeat, Plasma, Milk[3][4]Milk, Honey, Tissue, Urine, Serum, Feed
Analysis Time (post-sample prep) < 1 hour~25 minutes per sample~45 - 60 minutes
Specificity High (Aptamer-based)High (Chromatographic separation)Moderate (Antibody cross-reactivity possible)
Recovery Rate Not explicitly stated93.0 - 94.4% (in meat)[3]70% - 120%
Throughput Potentially high (microplate format)Low to moderate (sequential analysis)High (96-well plate format)
Instrumentation Fluorescence plate reader, magnetHPLC system with UV/PDA detectorMicroplate reader

Experimental Workflows

The following diagrams illustrate the experimental workflows for each detection method.

CRISPR_Workflow cluster_prep Assay Preparation cluster_reaction Competitive Binding cluster_separation Separation & Detection A Magnetic Beads (FP) coated with complementary DNA (cDNA) D Incubate A, B, and C together A->D B Rhodamine-labeled Aptamer (Apt-ROX) B->D C Sample containing this compound C->D E Aptamer binds to this compound or cDNA on beads D->E F Apply magnetic field E->F G Beads with bound aptamer are separated F->G H Measure fluorescence of the supernatant (unbound aptamer) G->H

CRISPR/Cas12a Aptasensor Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Homogenize sample (e.g., meat tissue) S2 Extract with metaphosphoric acid-methanol S1->S2 S3 Solid Phase Extraction (SPE) clean-up S2->S3 S4 Evaporate and reconstitute in mobile phase S3->S4 A1 Inject sample into HPLC system S4->A1 A2 Separation on a C18 column A1->A2 A3 Detection by UV/PDA detector A2->A3 D1 Generate chromatogram A3->D1 D2 Identify and quantify this compound peak D1->D2

HPLC-UV/PDA Workflow

ELISA_Workflow cluster_assay Competitive ELISA cluster_detection Signal Generation cluster_readout Measurement E1 Add sample/standard to antibody-coated wells E2 Add enzyme-conjugated this compound E1->E2 E3 Incubate to allow competition for antibody binding E2->E3 D1 Wash wells to remove unbound reagents E3->D1 D2 Add substrate solution D1->D2 D3 Incubate for color development D2->D3 R1 Add stop solution D3->R1 R2 Read absorbance on a microplate reader R1->R2 R3 Calculate concentration from standard curve R2->R3

Competitive ELISA Workflow

Experimental Protocols

CRISPR/Cas12a-Based Aptasensor Protocol (Fluorescence Detection)

This protocol is based on the principles of competitive binding and fluorescence detection.[1][2]

Materials:

  • Magnetic beads (Fe3O4@PDA) functionalized with complementary DNA (FP@cDNA).

  • Rhodamine B-labeled aptamer specific for sulfamethazine (Apt-ROX).

  • Wash and binding buffers.

  • This compound standards and prepared samples.

  • Magnetic rack.

  • Fluorescence microplate reader.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, mix the FP@cDNA beads, the Apt-ROX solution, and the sample or standard solution containing this compound.

  • Competitive Binding: Incubate the mixture to allow the Apt-ROX to bind to either the this compound in the sample or the cDNA on the magnetic beads.

  • Magnetic Separation: Place the tube on a magnetic rack to pellet the magnetic beads. The supernatant will contain the Apt-ROX that did not bind to the beads (i.e., was bound to this compound or was in excess).

  • Fluorescence Measurement: Carefully transfer the supernatant to a well of a microplate. Measure the fluorescence intensity using a microplate reader. The fluorescence intensity is directly proportional to the concentration of this compound in the sample.

High-Performance Liquid Chromatography with Photodiode-Array Detection (HPLC-PDA)

This protocol is adapted from a method for the determination of sulfamethazine and this compound in meat.[3]

Materials:

  • HPLC system with a photodiode-array detector.

  • Supersphere RP-18e column (or equivalent C18 column).

  • Metaphosphoric acid, methanol, acetonitrile, sodium dihydrogenphosphate.

  • Solid-phase extraction (SPE) cartridges (e.g., Bond-Elut C18).

  • Homogenizer, centrifuge, evaporator.

Procedure:

  • Sample Extraction:

    • Homogenize 5 g of the tissue sample.

    • Add 50 mL of 0.2% metaphosphoric acid-methanol (6:4) and re-homogenize.

    • Centrifuge and collect the supernatant.

  • Clean-up:

    • Pass the supernatant through a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water.

    • Elute the analytes with methanol.

  • Sample Preparation for Injection:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: 0.05 M sodium dihydrogenphosphate (pH 4.5)-acetonitrile (8:2).

    • Flow Rate: 0.5 mL/min.

    • Detection: Monitor with a photodiode-array detector at the appropriate wavelength for this compound.

    • Inject the prepared sample and quantify based on a standard curve.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol based on commercially available sulfonamide ELISA kits.[3]

Materials:

  • Microtiter plate pre-coated with anti-sulfonamide antibodies.

  • This compound standards and prepared samples.

  • Enzyme-conjugated this compound (HRP-conjugate).

  • Wash buffer, substrate solution (TMB), and stop solution.

  • Microplate reader.

Procedure:

  • Competitive Reaction:

    • Add 50 µL of the standard solutions or prepared samples to the respective wells of the microtiter plate.

    • Add 25 µL of the HRP-conjugate to each well.

    • Add 25 µL of the antibody solution to each well.

    • Incubate for a specified time (e.g., 1 hour) to allow for competitive binding.

  • Washing:

    • Discard the contents of the wells and wash the plate multiple times with wash buffer to remove unbound reagents.

  • Signal Development:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate for a specified time (e.g., 30 minutes) in the dark for color development.

  • Stopping the Reaction and Reading:

    • Add 100 µL of the stop solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

References

A Comparative Guide to the Analysis of N4-Acetylsulfamethazine in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of N4-Acetylsulfamethazine, a major metabolite of the veterinary drug sulfamethazine, in food products of animal origin. The information is targeted towards researchers, scientists, and professionals in drug development and food safety, offering insights into the performance of various analytical techniques as demonstrated in published literature and proficiency testing frameworks.

While direct inter-laboratory comparison data specifically for this compound is not publicly available in detail, this guide draws upon the structure of proficiency tests for sulfonamides, including sulfamethazine, to present a comparative overview of available analytical methods. The data presented is synthesized from various single-laboratory validation studies and method development papers.

Framework for Method Comparison

Inter-laboratory comparisons, often organized as proficiency tests (PTs), are a crucial tool for assessing the competence of laboratories and the reliability of analytical methods. A typical proficiency test for veterinary drug residues, such as the one organized for sulfonamides by the European Union Reference Laboratories (EURLs), involves the distribution of a common, spiked sample to multiple laboratories.[1][2] Each laboratory analyzes the sample using their routine method and reports the results. The performance is then evaluated, often using z-scores, which indicate how far a laboratory's result is from the assigned value.[1][2]

This guide adopts a similar comparative approach by examining the performance characteristics of different analytical methods reported in scientific literature.

Comparison of Analytical Methods for this compound

The determination of this compound residues in complex matrices like animal tissues and milk requires sensitive and specific analytical methods. The most commonly employed techniques are based on liquid chromatography coupled with various detection systems.

Below is a summary of the performance of different analytical methods as reported in various studies.

Analytical TechniqueMatrixSample PreparationReported Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Swine Tissue (Muscle, Kidney)Sonication-aided extraction with dichloromethane, cleanup on a silica disposable column.76 - 87Not Reported0.1 mg/kg
LC-MS/MS Bovine Tissues (Muscle, Kidney, Liver)Dispersive solid-phase extraction (d-SPE) or Enhanced Matrix Removal-Lipid (EMR-L).Method dependentNot ReportedNot Reported
MALDI-TOF MS Water, Soil, ManureSolid-phase immunoextraction (SPIE).High0.1 ppb (water), 1 ppb (soil/manure)Not Reported
Colorimetric Method MilkAdsorption on Chromosorb 102, elution, purification on anion-exchange resins and alumina, hydrolysis of this compound to sulfamethazine.Not ReportedLow parts-per-billionNot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the extraction and analysis of this compound.

HPLC-UV Method for Swine Tissue

This method is suitable for the determination of sulfamethazine and its N4-acetyl metabolite in swine tissues.

  • Sample Preparation and Extraction:

    • Homogenize 5g of tissue.

    • Add an internal standard and dichloromethane.

    • Extract the sample using sonication.

    • Centrifuge and collect the organic layer.

    • Evaporate the solvent and redissolve the residue.

  • Cleanup:

    • Pass the redissolved extract through a silica disposable column for cleanup and concentration.

  • Chromatographic Conditions:

    • Column: CP Spher C8

    • Mobile Phase: Acetonitrile-sodium acetate buffer

    • Detection: UV detector

LC-MS/MS for Multi-Residue Analysis in Bovine Tissues

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the confirmation of veterinary drug residues.

  • Sample Preparation and Extraction:

    • Homogenize the tissue sample.

    • Extract with an appropriate solvent mixture (e.g., acetonitrile/water).

    • Perform protein precipitation.

  • Cleanup (alternative methods):

    • Dispersive Solid-Phase Extraction (d-SPE): The supernatant from the extraction is mixed with a combination of salts and sorbents to remove interfering matrix components.

    • Enhanced Matrix Removal-Lipid (EMR-L): A specialized cleanup product is used to selectively remove lipids from the extract.

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often used for rapid separation.

    • Mass Spectrometry: A triple quadrupole (QQQ) or a quadrupole-time-of-flight (QTOF) mass spectrometer can be used for detection and quantification.

Workflow and Process Visualization

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the metabolic pathway of sulfamethazine.

InterLab_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Evaluation Phase 3: Evaluation Prep Sample Preparation (Spiking of Matrix) Homogenize Homogenization & Aliquoting Prep->Homogenize Stability Stability & Homogeneity Testing Homogenize->Stability Distribution Distribution to Participating Laboratories Stability->Distribution Analysis Sample Analysis by Laboratories Distribution->Analysis Reporting Reporting of Results Analysis->Reporting Stats Statistical Analysis (e.g., Robust Mean, SD) Reporting->Stats ZScore Calculation of Z-Scores Stats->ZScore Report Final Report Generation ZScore->Report

Caption: Workflow of a typical inter-laboratory comparison for residue analysis.

Sulfamethazine_Metabolism Sulfamethazine Sulfamethazine N4_Acetyl This compound (Major Metabolite) Sulfamethazine->N4_Acetyl Acetylation Other_Metabolites Other Metabolites Sulfamethazine->Other_Metabolites Hydroxylation, etc. Excretion Excretion N4_Acetyl->Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of sulfamethazine.

References

A Researcher's Guide to N4-Acetylsulfamethazine: Certified Reference Material vs. Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of N4-Acetylsulfamethazine Certified Reference Material (CRM) and standard analytical grades, detailing their uses, availability, and performance in analytical workflows. The information presented herein is designed to assist in the selection of the most appropriate reference material to ensure data integrity and regulatory compliance.

This compound is the primary metabolite of sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine. Its detection and quantification in food products of animal origin, such as milk and meat, are crucial for monitoring drug residues and ensuring food safety. Accurate measurement of this metabolite relies on high-quality reference materials for instrument calibration, method validation, and quality control.

The Role of this compound in Analytical Testing

In a typical analytical workflow for veterinary drug residue analysis, reference materials are indispensable. They are used to create calibration curves, enabling the quantification of this compound in unknown samples. They also serve as quality controls to verify the accuracy and precision of the analytical method. The choice between a Certified Reference Material and a standard analytical grade can significantly impact the validity of the results.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification & Reporting Sample Milk/Tissue Sample Extraction Extraction of Analytes Sample->Extraction e.g., Acetonitrile Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Tandem Mass Spectrometry Detection LC->MS Ionization Data Data Acquisition MS->Data Quant Quantification Data->Quant Peak Area Report Final Report Quant->Report CRM This compound CRM Cal_Curve Calibration Curve CRM->Cal_Curve QC Quality Control Sample CRM->QC Cal_Curve->Quant QC->Quant

Analytical workflow for this compound residue analysis.

Comparison of Reference Material Grades

The primary distinction between a Certified Reference Material and an analytical standard lies in the level of characterization and the accompanying documentation. CRMs are produced under an ISO 17034 accredited quality system, which guarantees metrological traceability, a stated uncertainty value, and stability.

FeatureCertified Reference Material (CRM)Standard Analytical Grade
Purity/Concentration Certified value with a stated expanded uncertainty (e.g., 99.8% ± 0.2%).A nominal purity or concentration is provided, often without an uncertainty value (e.g., ≥98.5%).
Traceability Metrologically traceable to a national or international standard.Traceability is often not formally established or documented.
Certification Accompanied by a Certificate of Analysis (CoA) issued under ISO 17034, detailing the certified value, uncertainty, and traceability.[1][2]A product data sheet or a simpler CoA is provided with basic physical and chemical properties.[3]
Production Standards Manufactured and characterized under strict, internationally recognized quality standards (ISO 17034).Production standards can vary between manufacturers.
Intended Use Calibration, method validation, and quality control where the highest level of accuracy and traceability is required.General research, method development, and routine analysis where the stringency of a CRM is not essential.
Availability Available from accredited reference material producers.Widely available from various chemical suppliers.[4][5]

Alternative Quality Control Materials

Beyond CRMs and analytical standards, other materials can be used for quality assurance:

  • Proficiency Testing (PT) Materials: These are samples with unknown concentrations of the analyte, used to assess the performance of a laboratory in inter-laboratory comparison studies.

  • Matrix Reference Materials: These are materials that closely mimic the sample matrix (e.g., bovine muscle, milk) and are certified for the concentration of specific analytes. They are valuable for validating the entire analytical procedure, including extraction efficiency.

Experimental Protocol: LC-MS/MS Analysis of this compound in Milk

This section provides a detailed experimental protocol for the determination of this compound in milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Extraction)
  • Pipette 1.0 mL of a milk sample into a 15 mL polypropylene centrifuge tube.

  • Add 1.0 mL of acetonitrile to the milk sample.

  • Vortex the tube for 15-20 seconds to precipitate proteins.

  • Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for Solid-Phase Extraction (SPE) cleanup.

Solid-Phase Extraction (SPE) Cleanup
  • Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of acetonitrile followed by 3 mL of 95:5 (v/v) 0.1% formic acid in water.

  • Load the sample extract onto the SPE cartridge and allow it to pass through by gravity.

  • Wash the cartridge with 2 mL of 0.1% formic acid in water.

  • Dry the cartridge under vacuum for 30 seconds.

  • Elute the analytes with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 (v/v) 0.1% formic acid in water:acetonitrile) and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient to 50% B

    • 12-13 min: Linear gradient to 95% B

    • 13-15 min: Hold at 95% B

    • 15-16 min: Return to 5% B

    • 16-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion pairs for this compound should be optimized. For example, a potential transition could be m/z 321.1 -> 124.1.

Conclusion

The choice between an this compound Certified Reference Material and an analytical standard depends on the specific requirements of the application. For method validation, calibration in accredited laboratories, and analyses requiring metrological traceability to support regulatory submissions, a CRM is the appropriate choice. For routine research, method development, and non-regulatory applications, a well-characterized analytical standard from a reputable supplier may be sufficient. By understanding the differences in their characterization, certification, and intended use, researchers can ensure the quality and reliability of their analytical data.

References

A Comparative Toxicological Assessment: N4-Acetylsulfamethazine vs. Parent Sulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological effects of the antibiotic sulfamethazine (SMZ) and its primary metabolite, N4-Acetylsulfamethazine. The information presented is based on available experimental data to assist researchers and professionals in understanding the safety profiles of these compounds.

Executive Summary

Sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine, has been the subject of extensive toxicological evaluation. Key concerns associated with SMZ exposure include carcinogenicity in rodents, reproductive toxicity, and hypersensitivity reactions. In contrast, its major metabolite, this compound, is generally considered to be significantly less biologically active. While direct comparative toxicological data for this compound is limited, existing information suggests a lower toxicity profile compared to the parent compound. This guide summarizes the key toxicological findings for both substances, presents available quantitative data in a comparative format, and provides an overview of the experimental methodologies employed in these assessments.

Comparative Toxicological Data

The following tables summarize the available quantitative data on the toxicological effects of sulfamethazine and this compound.

Table 1: Carcinogenicity Data for Sulfamethazine in Rodents

SpeciesStrainExposure RouteDose LevelsDurationFindingsReference
MouseB6C3F1Diet300, 600, 1200, 2400, 4800 ppm24 monthsIncreased incidence of thyroid follicular-cell adenomas at 4800 ppm.[1]Littlefield et al., 1989[2]
RatFischer 344Diet10, 40, 600, 1200, 2400 ppm (two-generation)24 monthsIncreased incidence of thyroid follicular-cell adenomas and carcinomas at ≥600 ppm.[1][3]Littlefield et al., 1990[3]

No carcinogenicity data for this compound was identified in the reviewed literature.

Table 2: Reproductive and Developmental Toxicity of Sulfamethazine in Mice

Study TypeStrainExposure RouteDose LevelsKey FindingsReference
Continuous BreedingCD-1Diet0.25%, 0.5%, 1%At 1%, significant decrease in the number of live pups per litter.[4][5]Reel et al., 1992[4][5]

No specific reproductive or developmental toxicity studies for this compound were identified. However, GHS hazard statements for this compound indicate it "May cause harm to breast-fed children."

Table 3: Genotoxicity Data

CompoundAssaySystemResultsReference
SulfamethazineVariousIn vitro and in vivoConsidered not to be genotoxic.[1]IARC

No specific genotoxicity data for this compound was identified in the reviewed literature.

Table 4: Other Toxicological Endpoints

CompoundEndpointObservation
SulfamethazineHypersensitivityCan cause hypersensitivity reactions in humans.[6]
This compoundAntimicrobial ActivityPossessed no antimicrobial activity.[7]
This compoundSkin/Eye IrritationGHS classification indicates it causes skin and eye irritation.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are summaries of the methodologies used in key studies cited in this guide.

Carcinogenicity Bioassay of Sulfamethazine in Rodents
  • Test Animals: B6C3F1 mice and Fischer 344 rats.[2][3]

  • Administration: Sulfamethazine was administered through the diet at varying concentrations (see Table 1).[2][3]

  • Duration: The studies were conducted over a 24-month period, with interim sacrifices for some groups.[2][3]

  • Observations: Animals were monitored for clinical signs of toxicity, body weight changes, and tumor development. A complete histopathological examination of all major tissues and organs was performed at the end of the study.[2][3]

  • Guidelines: These studies were generally conducted in accordance with the principles of the US National Toxicology Program (NTP) for carcinogen bioassays in small rodents.[8]

Reproductive Toxicity Study of Sulfamethazine in Mice (Continuous Breeding Protocol)
  • Test Animals: Swiss CD-1 mice.[4][5]

  • Administration: Sulfamethazine was administered in the diet at concentrations of 0.25%, 0.5%, and 1% (w/w).[4][5][9]

  • Study Design: The continuous breeding protocol involves cohabitation of breeding pairs (F0 generation) for a specified period, during which they are continuously exposed to the test substance. Reproductive performance, including fertility, and the number and viability of offspring (F1 generation) are assessed. A crossover mating trial was also conducted to determine the affected sex.[4][5]

  • Endpoints Evaluated:

    • F0 Generation: Body weight, clinical signs, fertility indices.[4][5]

    • F1 Generation: Number of live pups per litter, pup survival, and body weight.[4][5]

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of sulfamethazine is essential for risk assessment.

Thyroid Toxicity and Carcinogenicity

The primary mechanism of sulfamethazine-induced thyroid tumors in rodents is non-genotoxic and involves the inhibition of the thyroid peroxidase (TPO) enzyme.[1][10] TPO is a key enzyme in the synthesis of thyroid hormones (T3 and T4).

Thyroid_Toxicity_Pathway TSH TSH TPO Thyroid Peroxidase (TPO) TSH->TPO stimulates Hyperplasia Thyroid Follicular Cell Hyperplasia/Neoplasia TSH->Hyperplasia chronic stimulation leads to Hormone_Synthesis Thyroid Hormone Synthesis (T3, T4) TPO->Hormone_Synthesis Thyroid_Hormones Thyroid Hormones (T3, T4) Hormone_Synthesis->Thyroid_Hormones Hypothalamus Hypothalamus (releases TRH) Thyroid_Hormones->Hypothalamus inhibits Hypothalamus->TSH stimulates SMZ Sulfamethazine SMZ->TPO inhibits Feedback Negative Feedback Stimulation Stimulation Inhibition Inhibition

Sulfamethazine's Mechanism of Thyroid Toxicity.

This inhibition leads to a decrease in circulating thyroid hormones, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH).[11][12][13][14] Chronic stimulation of the thyroid by TSH results in follicular cell hyperplasia and, ultimately, the formation of adenomas and carcinomas in rodents.[1][10]

Sulfonamide Hypersensitivity

Hypersensitivity reactions to sulfonamides are thought to be mediated by reactive metabolites. The proposed mechanism involves the formation of hydroxylamine and nitroso derivatives, which can act as haptens by covalently binding to proteins, thereby triggering an immune response.[15][16][17][18]

Hypersensitivity_Pathway Sulfamethazine Sulfamethazine Metabolism Metabolism (e.g., CYP450) Sulfamethazine->Metabolism Reactive_Metabolite Reactive Metabolite (Hydroxylamine/Nitroso) Metabolism->Reactive_Metabolite Protein Cellular Protein Reactive_Metabolite->Protein covalently binds to Hapten_Complex Hapten-Protein Complex APC Antigen Presenting Cell (APC) Hapten_Complex->APC presented by T_Cell T-Cell APC->T_Cell activates Immune_Response Immune Response (e.g., rash, fever) T_Cell->Immune_Response mediates

Proposed Mechanism of Sulfonamide Hypersensitivity.

Conclusion

The available evidence strongly indicates that sulfamethazine poses several toxicological risks, including carcinogenicity in rodents via a non-genotoxic mechanism, reproductive toxicity, and the potential for hypersensitivity reactions. Its primary metabolite, this compound, is considered to be significantly less biologically active, with one study indicating a lack of antimicrobial activity.[7] However, a comprehensive toxicological database for this compound is lacking, which prevents a direct and detailed comparison with the parent compound. Future research should focus on generating robust toxicological data for this compound to fully elucidate its safety profile and to confirm the widely held assumption of its reduced toxicity. For now, risk assessments of sulfamethazine should consider the well-documented toxicities of the parent compound, while recognizing that its N4-acetylation is a major detoxification pathway.

References

Performance characteristics of different analytical columns for N4-Acetylsulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of N4-Acetylsulfamethazine, a major metabolite of the antibiotic sulfamethazine, is critical in various fields, including pharmaceutical development, food safety, and environmental monitoring. The choice of an appropriate analytical column is paramount for achieving optimal chromatographic performance. This guide provides a comparative overview of the performance characteristics of three commonly used reversed-phase analytical columns—C18, C8, and Phenyl-Hexyl—for the analysis of this compound, supported by experimental data compiled from various studies.

Performance Characteristics at a Glance

The selection of an analytical column significantly impacts retention time, peak shape, and resolution in HPLC analysis. The following table summarizes typical performance characteristics for this compound on C18, C8, and Phenyl-Hexyl columns based on available data. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on specific experimental conditions.

Performance MetricC18 ColumnC8 ColumnPhenyl-Hexyl Column
Principle of Separation Primarily hydrophobic (van der Waals) interactions.Primarily hydrophobic interactions, but less retentive than C18.Mixed-mode interactions, including hydrophobic and π-π interactions.
Typical Retention Time Longer retention due to higher hydrophobicity.Shorter retention compared to C18 under identical mobile phase conditions.Variable retention, influenced by both hydrophobicity and aromaticity of the analyte.
Peak Symmetry (Asymmetry Factor) Generally good, but can be susceptible to tailing with basic compounds.Often provides improved peak symmetry for basic compounds compared to C18.Can offer excellent peak symmetry due to alternative selectivity.
Resolution High efficiency and good resolution for a wide range of analytes.May offer different selectivity and improved resolution for specific analyte pairs.Provides unique selectivity for aromatic compounds, often leading to enhanced resolution from related substances.
Ideal Applications General purpose analysis of a wide range of compounds, including sulfonamides.Analysis of moderately polar to nonpolar compounds where less retention than C18 is desired.Separation of aromatic and moderately polar compounds, offering alternative selectivity to alkyl-phase columns.

Delving into the Details: Column Chemistry and Performance

C18 (Octadecyl) Columns: The Workhorse of Reversed-Phase Chromatography

C18 columns are the most widely used columns in reversed-phase HPLC due to their strong hydrophobic retention and high separation efficiency. The stationary phase consists of silica particles bonded with octadecyl carbon chains. This high density of C18 chains leads to significant hydrophobic interactions with nonpolar and moderately polar analytes like this compound, resulting in longer retention times. This can be advantageous for resolving complex mixtures. However, the strong hydrophobicity can sometimes lead to issues with peak tailing for basic compounds due to secondary interactions with residual silanols on the silica surface.

C8 (Octyl) Columns: A Balance of Retention and Speed

C8 columns are packed with silica particles bonded with shorter octyl carbon chains. This results in a less hydrophobic stationary phase compared to C18. Consequently, C8 columns typically provide less retention for analytes, leading to shorter analysis times. This can be beneficial for high-throughput screening. For basic compounds, C8 columns can sometimes offer improved peak shapes over C18 columns due to reduced secondary interactions.

Phenyl-Hexyl Columns: Leveraging Alternative Selectivity

Phenyl-Hexyl columns offer a unique separation mechanism that combines hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl group. This compound, containing aromatic rings, can engage in these π-π interactions with the stationary phase. This alternative selectivity can lead to significant differences in elution order and improved resolution of this compound from its parent drug, sulfamethazine, and other related impurities, which might be challenging to separate on a purely hydrophobic stationary phase.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound using HPLC.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Plasma, Tissue, Water) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Column Analytical Column (C18, C8, or Phenyl-Hexyl) Injection->Column Detection UV or MS/MS Detection Column->Detection Mobile_Phase Mobile Phase Gradient (e.g., Acetonitrile/Water with Formic Acid) Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Result Reporting Integration->Report

Figure 1. A generalized experimental workflow for the analysis of this compound.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound. These are generalized examples, and specific parameters should be optimized for individual applications.

Protocol 1: Analysis using a C18 Column

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm or Mass Spectrometry (MS) with electrospray ionization (ESI) in positive mode.

Protocol 2: Analysis using a Phenyl-Hexyl Column

  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting from 15% B, holding for 2 minutes, then increasing to 80% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 270 nm or MS/MS for higher sensitivity and selectivity.

Conclusion

The choice between C18, C8, and Phenyl-Hexyl columns for the analysis of this compound depends on the specific requirements of the assay. C18 columns provide robust, general-purpose separation with high retention. C8 columns offer a faster analysis time with adequate separation for less complex samples. Phenyl-Hexyl columns present a valuable alternative, providing unique selectivity that can be crucial for resolving this compound from closely related compounds. For method development, it is recommended to screen all three column types to determine the optimal stationary phase for the desired separation, balancing resolution, analysis time, and peak shape.

A Comparative Guide to the Structure-Activity Relationship of N4-Acetylsulfamethazine and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of N4-Acetylsulfamethazine and other key sulfonamides, focusing on their antibacterial efficacy. The following sections detail the impact of structural modifications, particularly N4-acetylation, on the antimicrobial properties of these compounds, supported by experimental data and methodologies.

Core Principle: The Essentiality of the N4-Amino Group

The antibacterial activity of sulfonamides is critically dependent on their structural similarity to para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. A key structural feature for this mimicry and subsequent antibacterial activity is the free (unsubstituted) aromatic amino group at the N4 position.

Impact of N4-Acetylation on Antibacterial Activity

This compound is the primary metabolite of sulfamethazine, formed through acetylation of the N4-amino group. This metabolic conversion results in a significant loss of antibacterial activity. Experimental evidence consistently demonstrates that N4-acetylated sulfonamide metabolites are devoid of antimicrobial properties.[1][2] This is because the acetylated amino group can no longer effectively mimic PABA, thus preventing the molecule from binding to and inhibiting the dihydropteroate synthase enzyme.

The high concentration of N4-acetyl metabolites in plasma and urine can decrease the potential antibacterial activity of the parent sulfonamide drugs.[3]

Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulfamethazine and other selected sulfonamides against common bacterial pathogens. As established, this compound is included to illustrate its lack of activity.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Escherichia coliInactive[1][2]
Staphylococcus aureusInactive
Pseudomonas aeruginosaInactive
Sulfamethazine Escherichia coli8 - >128
Staphylococcus aureus8 - 128
Pseudomonas aeruginosa>1000 (generally considered resistant)
Sulfadiazine Escherichia coli16 - 128
Staphylococcus aureus4 - 64
Pseudomonas aeruginosa>1000 (generally considered resistant)[4]
Sulfamethoxazole Escherichia coli1 - 128
Staphylococcus aureus8 - 128
Pseudomonas aeruginosa>1000 (moderately to highly resistant)[4]

Note: MIC values can vary depending on the bacterial strain and the specific experimental conditions. The data presented is a representative range from available literature.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their bacteriostatic effect by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme.[5][6][7] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid, a crucial step in the synthesis of folic acid. Bacteria rely on this pathway to produce essential components for DNA, RNA, and protein synthesis. By blocking this step, sulfonamides halt bacterial growth and replication.

Sulfonamide Mechanism of Action Bacterial Folate Synthesis Pathway Inhibition cluster_pathway Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Further Enzymatic Steps Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) THF->Nucleotides Sulfonamide Sulfonamide (e.g., Sulfamethazine) Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the sulfonamide to be tested is prepared in a suitable solvent at a high concentration.

2. Preparation of Microtiter Plates:

  • A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • This creates a range of decreasing concentrations of the drug across the wells.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

3. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. For sulfonamides, the endpoint is often read as the concentration that causes at least 80% reduction in growth compared to the control.

MIC Assay Workflow Broth Microdilution MIC Assay Workflow start Start prep_drug Prepare Drug Stock Solution start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions in 96-well Plate prep_drug->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The structure-activity relationship of sulfonamides underscores the critical role of the N4-amino group for their antibacterial activity. The acetylation of this group, as seen in this compound, leads to a loss of the compound's ability to inhibit dihydropteroate synthase, rendering it antimicrobially inactive. This guide provides researchers and drug development professionals with a comparative overview of the efficacy of this compound and other key sulfonamides, supported by quantitative data and established experimental protocols.

References

Global Regulatory Standards for N4-Acetylsulfamethazine Residues in Food Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of regulatory guidelines for N4-Acetylsulfamethazine residue levels in food products of animal origin across key international and national bodies. This compound is a major metabolite of the veterinary drug sulfamethazine, and its residues are often monitored along with the parent compound. This document is intended for researchers, scientists, and drug development professionals to navigate the complex landscape of global food safety standards.

Comparative Analysis of Maximum Residue Limits (MRLs)

The following table summarizes the Maximum Residue Limits (MRLs) for sulfamethazine, which typically includes its metabolite this compound, in various food commodities as established by the European Union, the Codex Alimentarius Commission, the United States Food and Drug Administration (FDA), and Japan's Ministry of Health, Labour and Welfare.

Regulatory BodyFood CommodityMaximum Residue Limit (µg/kg)Residue Definition
European Union (EU) Muscle, Fat, Liver, Kidney (all food-producing species)100Sum of all sulfonamides
Milk (bovine, ovine, caprine)100Sum of all sulfonamides
Codex Alimentarius Muscle, Liver, Kidney, Fat (from cattle and pigs)100Sulfadimidine (Sulfamethazine)
Milk (from cattle)25Sulfadimidine (Sulfamethazine)
United States (FDA) Edible tissues of Cattle, Chickens, Turkeys, and Swine (excluding milk and eggs)100Sulfamethazine
Japan Muscle, Liver, Kidney, Fat (Cattle, Pigs, Sheep, Goats, Horses)20 (as a provisional MRL)Sulfamethazine
Milk (Cattle, Sheep, Goats)20 (as a provisional MRL)Sulfamethazine

Note: The residue definition may vary slightly between regulatory bodies. For the EU, the MRL applies to the total sum of all sulfonamide residues, while for others, it is specific to sulfamethazine. This compound is a key metabolite and is implicitly included in the monitoring of sulfamethazine residues.

Experimental Protocols for Residue Analysis

Accurate quantification of this compound and its parent compound in complex food matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation for Meat Tissues (Muscle, Liver, Kidney)

A widely used method for extracting sulfonamides from animal tissues involves the following steps:

  • Homogenization: A representative sample of the tissue (typically 2-5 grams) is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent, often a mixture of acetonitrile and water or ethyl acetate. Acidification of the extraction solvent can improve the recovery of sulfonamides.

  • Protein Precipitation: Acetonitrile also serves to precipitate proteins, which are then removed by centrifugation.

  • Defatting: For fatty tissues, a defatting step using a non-polar solvent like hexane is performed to remove lipids that can interfere with the analysis.

  • Solid-Phase Extraction (SPE) Clean-up: The extract is passed through an SPE cartridge (e.g., C18 or a specific polymeric sorbent) to remove interfering matrix components and concentrate the analytes.

  • Reconstitution: After elution from the SPE cartridge and evaporation of the solvent, the residue is reconstituted in a suitable solvent for injection into the analytical instrument.

Sample Preparation for Milk

The extraction of sulfonamides from milk generally follows these steps:

  • Protein Precipitation and Extraction: An equal volume of acetonitrile is added to the milk sample to precipitate proteins and extract the sulfonamides. The mixture is then centrifuged.

  • Dilution and Clean-up: The supernatant is diluted with an acidic solution and may be subjected to a clean-up step using SPE, similar to the protocol for tissues, to remove sugars and other interferences.

  • Final Preparation: The eluate from the SPE cartridge is evaporated and the residue is reconstituted in the mobile phase for LC analysis.

Analytical Instrumentation and Conditions

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection:

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: UV detection is often set at a wavelength around 270 nm. For enhanced sensitivity and selectivity, fluorescence detection can be used after post-column derivatization with fluorescamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers superior sensitivity and specificity for residue analysis.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sulfonamides.

  • Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both sulfamethazine and this compound are monitored for quantification and confirmation. The use of an isotopically labeled internal standard is recommended for accurate quantification.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound residues in food products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Food Sample (Meat or Milk) homogenization Homogenization (for tissues) sample->homogenization extraction Extraction with Acetonitrile homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 defatting Defatting (with Hexane) centrifugation1->defatting spe Solid-Phase Extraction (SPE) defatting->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing report Reporting of Results data_processing->report

Caption: Experimental workflow for this compound residue analysis.

This guide provides a foundational understanding of the regulatory and analytical considerations for this compound residues. For specific applications, it is crucial to consult the latest official publications from the respective regulatory agencies and validate analytical methods according to established guidelines.

Safety Operating Guide

Navigating the Disposal of N4-Acetylsulfamethazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of N4-Acetylsulfamethazine is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to protect both personnel and the ecosystem.

This compound, a metabolite of the sulfonamide antibiotic sulfamethazine, requires careful management as a chemical waste product.[1][2] While specific disposal guidelines for this compound are not extensively detailed in regulatory literature, established principles of laboratory chemical waste management provide a clear framework for its safe handling and disposal. The overarching principle is to treat this compound as a hazardous chemical waste to mitigate potential environmental impact, such as the development of antibiotic-resistant bacteria.[3]

Step-by-Step Disposal Protocol

Following a structured, multi-step process ensures compliance and safety in the disposal of this compound and associated materials.

1. Waste Identification and Segregation:

All materials that have come into contact with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), should be classified as chemical waste.[4][5] This waste must be segregated from other laboratory waste streams to prevent unintended chemical reactions.[6][7] It is crucial to keep solid and liquid waste in separate containers.[7]

2. Container Selection and Labeling:

Utilize containers that are chemically compatible with this compound and its solvents.[6][7] Plastic containers are often preferred for their durability.[8] The container must be leak-proof and have a secure, tightly sealed lid to prevent spills.[7]

Proper labeling is a critical safety measure.[6] The label must clearly identify the contents, including the full chemical name ("this compound") and any associated hazards.[9] The date of waste accumulation should also be recorded.[6]

3. Storage in a Designated Satellite Accumulation Area (SAA):

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be under the control of laboratory personnel and equipped with secondary containment, such as spill trays, to manage any potential leaks.[5][7] The SAA must be located away from heat sources and direct sunlight.[6]

4. Arrange for Professional Disposal:

The final step is to arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company.[6][10] These companies are equipped to handle and treat chemical waste in accordance with all federal, state, and local regulations.[8] Never dispose of this compound down the drain or in the regular trash.[3][11]

Quantitative Guidelines for Laboratory Waste

GuidelineSpecification
Maximum Container Weight Should not exceed a manageable weight, often recommended to be a maximum of 15 kg.[6]
Liquid Waste Container Fill Level Do not overfill containers; leave adequate headspace to allow for expansion of contents.[7]
Small Quantity Drain Disposal Not recommended for this compound due to its antibiotic properties.[3] Generally, only small amounts (a few hundred grams or milliliters per day) of specific, approved non-hazardous chemicals may be drain disposed, and only if the pH is between 5.5 and 10.5.[11]
Empty Container Rinsing Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Characterize as Chemical Waste A->B C Solid Waste B->C D Liquid Waste B->D E Segregate into Compatible, Labeled Containers C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Professional Hazardous Waste Disposal G->H I End: Waste Properly Disposed H->I

Disposal Workflow for this compound Waste

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N4-Acetylsulfamethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Personal Protective Equipment (PPE) for N4-Acetylsulfamethazine

The following table summarizes the required personal protective equipment for various laboratory operations involving this compound.

Activity Required PPE Notes
Weighing and Handling Solid Compound - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- Respiratory protection (N95 or higher)To prevent inhalation of fine powders and skin contact. Work should be conducted in a chemical fume hood or a ventilated balance enclosure.
Preparing Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Face shield (if splashing is a risk)Handle in a chemical fume hood. A face shield provides an extra layer of protection against splashes when handling larger volumes of solvents.
Handling Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shieldsStandard laboratory PPE is sufficient when handling dilute solutions, but caution should still be exercised to avoid skin contact.

Standard Operating Procedures for this compound

These step-by-step protocols are designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. If compromised, follow spill procedures.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Handling and Preparation of Solutions
  • Engineering Controls: All work with solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Use a ventilated balance enclosure or a chemical fume hood for weighing the solid compound.

    • Handle with care to avoid generating dust.

  • Dissolving:

    • Add the weighed solid to the solvent slowly.

    • If using a volatile solvent, ensure adequate ventilation and eliminate all ignition sources.

    • Cap the container securely after the solid is dissolved.

Spills and Emergency Procedures
  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used.

    • Place the collected material in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Disposal Plan
  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Disposal:

    • All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Safe Handling Workflow for this compound

cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Management cluster_spill Spill Response receipt Receive & Inspect Container storage Store in Cool, Dry, Ventilated Area receipt->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Solid in Fume Hood ppe->weigh prepare Prepare Solution in Fume Hood weigh->prepare handle Handle Solution prepare->handle collect_solid Collect Solid Waste handle->collect_solid collect_liquid Collect Liquid Waste handle->collect_liquid dispose Dispose via Hazardous Waste Program collect_solid->dispose collect_liquid->dispose spill Spill Occurs assess Assess Severity spill->assess minor_spill Minor Spill Cleanup assess->minor_spill Minor major_spill Major Spill: Evacuate & Report assess->major_spill Major minor_spill->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Acetylsulfamethazine
Reactant of Route 2
Reactant of Route 2
N4-Acetylsulfamethazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.